3-phenyl-1H-indazole
Description
Structure
3D Structure
Properties
IUPAC Name |
3-phenyl-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-6-10(7-3-1)13-11-8-4-5-9-12(11)14-15-13/h1-9H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBKCOLSUUYOHT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NNC3=CC=CC=C32 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70306243 | |
| Record name | 3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13097-01-3 | |
| Record name | 13097-01-3 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174752 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-phenyl-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70306243 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 3-Phenyl-1H-Indazole and Its Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the primary synthetic routes to 3-phenyl-1H-indazole, a crucial scaffold in medicinal chemistry.[1][2] Detailed experimental protocols, quantitative data, and mechanistic visualizations are presented to facilitate its synthesis and derivatization in a laboratory setting. The indazole core is a key structural moiety in many pharmaceutically active compounds, exhibiting a broad range of biological activities, including anticancer, anti-inflammatory, and antifungal properties.[1][3][4]
Core Synthetic Strategies
Several robust methods are employed for the synthesis of the this compound core. The most prominent and versatile approaches include transition-metal-catalyzed cross-coupling reactions, cycloaddition reactions, and classical named reactions adapted for indazole synthesis.
Synthesis via Intramolecular Cyclization of Hydrazones
A prevalent and effective method for constructing the 1H-indazole ring system involves the intramolecular cyclization of appropriately substituted aryl hydrazones. This can be achieved through various catalytic systems.
A copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones provides a direct route to N-phenyl-1H-indazoles.[1][5] The reaction generally proceeds by heating the arylhydrazone with a copper(I) catalyst, a base, and a ligand in a suitable solvent like DMF.[1][5]
Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation [1]
-
To a dried Schlenk tube, add the starting arylhydrazone (0.5 mmol), potassium hydroxide (KOH, 56 mg, 2.0 equiv, 200 mol%), 1,10-phenanthroline (20 mg, 22 mol%), and copper(I) iodide (CuI, 19 mg, 20 mol%).
-
Add 2.5 mL of anhydrous dimethylformamide (DMF) under a nitrogen atmosphere.
-
Stir the reaction mixture and heat to 120 °C for 12–48 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short column of silica gel.
-
Wash the eluate with water (1 x 10 mL) and a saturated aqueous sodium chloride solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Quantitative Data for Copper-Catalyzed Synthesis of 1-Phenyl-1H-Indazoles [1][5]
| Starting Hydrazone (Substituent on Benzaldehyde Ring) | Product | Reaction Time (h) | Yield (%) |
| Unsubstituted | 1-Phenyl-1H-indazole | 24 | 60 |
| 4-Methyl | 1-Phenyl-4-methyl-1H-indazole | 24 | 10 |
| 4-Methoxy | 1-Phenyl-4-methoxy-1H-indazole | 39 | 23 |
| 4-Fluoro | 1-Phenyl-4-fluoro-1H-indazole | 24 | 39 |
| 4-Chloro | 1-Phenyl-4-chloro-1H-indazole | 48 | 53 |
| 4-Nitro | 1-Phenyl-4-nitro-1H-indazole | 12 | 16 |
| 2-Chloro | 1-Phenyl-7-chloro-1H-indazole | 24 | 70 |
Reaction Workflow: Copper-Catalyzed Intramolecular N-Arylation
Caption: Workflow for the synthesis of 1-phenyl-1H-indazoles.
Synthesis from N-Tosylhydrazones and Nitroaromatic Compounds
A versatile one-pot method involves the reaction of N-tosylhydrazones with nitroaromatic compounds in the presence of a base to afford 3-substituted 1H-indazoles.[6] This reaction is believed to proceed via a [3+2] dipolar cycloaddition of in situ generated diazo compounds and arynes.[7]
Experimental Protocol: Synthesis from N-Tosylhydrazone [6]
-
In a 10 mL Schlenk tube, combine the nitroaromatic compound (0.3 mmol), N-tosylhydrazone (0.36 mmol), and cesium carbonate (Cs₂CO₃, 1.08 mmol).
-
Add dry dimethylformamide (DMF, 2.0 mL) under a nitrogen atmosphere.
-
Stir the solution at 60-80 °C for the time indicated for the specific substrate.
-
Upon completion, purify the crude mixture directly by silica-gel column chromatography to yield the 1H-indazole product.
Quantitative Data for Synthesis from N-Tosylhydrazones [6]
| Product | Starting Nitroaromatic | Yield (%) | Melting Point (°C) |
| 6-Nitro-3-phenyl-1H-indazole | 1,3-Dinitrobenzene | 75 | - |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole | 4-Nitrobenzotrifluoride | 82 | 149-151 |
| Ethyl this compound-6-carboxylate | Ethyl 4-nitrobenzoate | 78 | 103-106 |
| This compound-6-carbonitrile | 4-Nitrobenzonitrile | 72 | - |
Reaction Pathway: Synthesis from N-Tosylhydrazone
Caption: In situ generation and cycloaddition pathway.
Fischer Indole Synthesis Analogue
While the Fischer indole synthesis is primarily for indoles, analogous cyclizations of arylhydrazones of α-keto esters or related compounds can lead to indazole-3-carboxylic acids, which can be further derivatized.[8][9][10] The classic approach involves heating the arylhydrazone with a Brønsted or Lewis acid catalyst.[8][10]
Conceptual Protocol: Fischer-type Indazole Synthesis
-
Condense phenylhydrazine with an appropriate α-keto ester (e.g., ethyl benzoylformate) in a suitable solvent like ethanol or acetic acid to form the corresponding hydrazone.
-
Isolate the hydrazone or proceed in a one-pot manner.
-
Heat the hydrazone in the presence of an acid catalyst such as polyphosphoric acid (PPA), zinc chloride (ZnCl₂), or sulfuric acid (H₂SO₄).
-
The cyclization reaction occurs with the elimination of ammonia, followed by aromatization to yield the indazole ring.
-
The resulting indazole-3-carboxylate can be hydrolyzed and decarboxylated to afford this compound.
Reaction Pathway: Fischer-type Indazole Synthesis
Caption: Fischer-type synthesis of 3-phenyl-1H-indazoles.
Characterization Data for Selected this compound Derivatives
The following table summarizes key spectroscopic data for characterization of the synthesized compounds.
| Compound | 1H NMR (400 MHz, CDCl₃) δ (ppm) | 13C NMR (100 MHz, CDCl₃) δ (ppm) | HRMS (ESI, m/z) [M+H]⁺ |
| 6-Nitro-3-phenyl-1H-indazole[6] | 11.63 (br, 1H), 8.26 (s, 1H), 8.14-8.07 (m, 2H), 7.98-7.96 (m, 2H), 7.61-7.51 (m, 3H) | 146.99, 146.56, 140.32, 132.02, 129.27, 129.17, 127.72, 124.13, 122.07, 116.19, 106.96 | - |
| 3-Phenyl-6-(trifluoromethyl)-1H-indazole[6] | 12.09 (br, 1H), 8.11 (d, J = 8.5 Hz, 1H), 7.98 (d, J = 7.2 Hz, 2H), 7.60-7.49 (m, 3H), 7.46-7.42 (m, 2H) | 146.42, 136.97, 132.54, 128.94, 128.64, 127.73, 125.51, 124.57 (q, J = 4.4 Hz), 124.27 (q, J = 271.4 Hz), 122.63, 120.80, 113.00 (q, J = 34.4 Hz) | Calcd: 263.0791, Found: 263.0792 |
| Ethyl this compound-6-carboxylate[6] | 12.16 (br, 1H), 8.06-7.98 (m, 4H), 7.88-7.86 (m, 1H), 7.56-7.52 (m, 2H), 7.47-7.43 (m, 1H), 4.43 (q, J = 7.1 Hz, 2H), 1.42 (t, J = 7.1 Hz, 3H) | 166.75, 145.71, 141.13, 132.86, 129.02, 128.84, 128.45, 127.59, 123.32, 121.80, 120.88, 112.73, 61.25, 14.33 | Calcd: 267.1128, Found: 267.1134 |
| This compound-6-carbonitrile[6] | 11.20 (br, 1H), 8.12 (d, J = 8.4 Hz, 1H), 7.94 (d, J = 7.2 Hz, 2H), 7.70 (s, 1H), 7.59-7.49 (m, 3H), 7.45 (d, J = 8.4 Hz, 1H) | 146.51, 140.26, 132.22, 129.17, 128.97, 127.72, 123.57, 123.07, 122.53, 119.08, 115.50, 110.18 | Calcd: 220.0869, Found: 220.0872 |
Conclusion
The synthesis of this compound and its derivatives can be accomplished through several reliable and adaptable methods. The choice of synthetic route will depend on the availability of starting materials, desired substitution patterns, and scalability. The protocols and data presented in this guide offer a solid foundation for researchers to successfully synthesize these valuable compounds for applications in drug discovery and materials science. Further exploration into one-pot procedures and green chemistry approaches continues to refine the synthesis of this important heterocyclic scaffold.
References
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Indazole synthesis [organic-chemistry.org]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
An In-Depth Technical Guide to the Physicochemical Properties of 3-Phenyl-1H-Indazole
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1H-indazole is a heterocyclic aromatic organic compound that serves as a core structural motif in a wide array of pharmacologically active molecules. Its derivatives have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. A thorough understanding of the physicochemical properties of the this compound scaffold is paramount for the rational design and development of new therapeutic agents, as these properties intrinsically govern the compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile. This technical guide provides a comprehensive overview of the key physicochemical parameters of this compound, detailed experimental protocols for their determination, and an illustrative representation of a potential biological signaling pathway influenced by indazole derivatives.
Physicochemical Properties
The fundamental physicochemical properties of this compound are summarized in the tables below. These parameters are crucial for predicting the compound's behavior in biological systems and for guiding formulation and drug delivery strategies.
Table 1: General and Physical Properties
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Melting Point | 115-116 °C | [1] |
| 118.0-118.5 °C | N/A | |
| Boiling Point | 405.1 ± 14.0 °C (Predicted) | [1] |
| Density | 1.211 ± 0.06 g/cm³ (Predicted) | [1] |
Table 2: Solubilities and Partitioning
| Property | Value | Source |
| Aqueous Solubility | 0.087 g/L (Calculated at 25 °C) | N/A |
| pKa | 13.66 ± 0.40 (Predicted) | [1] |
| LogP (Octanol-Water Partition Coefficient) | 3.2 (Calculated) | [2] |
Experimental Protocols
Accurate determination of physicochemical properties is essential for drug discovery and development. The following sections detail standardized experimental protocols that can be employed to measure the key parameters of this compound.
Melting Point Determination
The melting point of a solid is a critical indicator of its purity.
Methodology: Capillary Melting Point Method
-
Sample Preparation: A small amount of finely powdered this compound is introduced into a capillary tube, which is sealed at one end. The sample is packed to a height of 2-3 mm by tapping the tube gently.
-
Apparatus Setup: The capillary tube is placed in a melting point apparatus, which is equipped with a calibrated thermometer or a digital temperature sensor.
-
Heating: The sample is heated at a slow, controlled rate (e.g., 1-2 °C per minute) as it approaches the expected melting point.
-
Observation: The temperature at which the substance first begins to melt (the point at which the first drop of liquid is observed) and the temperature at which the entire sample becomes liquid are recorded as the melting range. For a pure compound, this range should be narrow.
Solubility Determination
Aqueous solubility is a key determinant of a drug's bioavailability.
Methodology: Shake-Flask Method
-
Preparation of Saturated Solution: An excess amount of solid this compound is added to a known volume of purified water or a relevant buffer solution in a sealed flask.
-
Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.
-
Phase Separation: The suspension is allowed to stand, or is centrifuged, to separate the undissolved solid from the saturated solution.
-
Quantification: A filtered aliquot of the supernatant is carefully removed and its concentration is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A standard calibration curve for this compound is used for accurate quantification.
pKa Determination
The acid dissociation constant (pKa) is crucial for understanding the ionization state of a compound at different physiological pH values, which affects its solubility, permeability, and target binding.
Methodology: Potentiometric Titration
-
Sample Preparation: A precisely weighed amount of this compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted with water to a known volume.
-
Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) while the pH is continuously monitored with a calibrated pH meter.
-
Data Analysis: A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point. For compounds with low aqueous solubility, specialized software can be used to analyze the titration data and calculate the pKa.
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity and is a critical parameter for predicting its absorption and distribution.
Methodology: Shake-Flask Method
-
Phase Preparation: Equal volumes of n-octanol and water (or a suitable buffer, typically at pH 7.4) are pre-saturated with each other by vigorous mixing for 24 hours, followed by separation of the two phases.
-
Partitioning: A known amount of this compound is dissolved in one of the phases (usually the one in which it is more soluble). This solution is then mixed with an equal volume of the other pre-saturated phase in a separatory funnel.
-
Equilibration: The mixture is shaken for a set period (e.g., 1-2 hours) to allow for the partitioning of the compound between the two phases to reach equilibrium. The funnel is then allowed to stand until the two phases have completely separated.
-
Quantification: The concentration of this compound in each phase is determined using a suitable analytical method like HPLC-UV.
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm of this value.
Biological Activity and Signaling Pathway
While the direct signaling pathway of this compound is not extensively characterized, studies on its derivatives, particularly in the context of cancer, provide valuable insights into its potential mechanism of action. Notably, certain amino-indazole derivatives have been shown to induce cell cycle arrest at the G0/G1 phase.[3][4][5] This process is often mediated through the regulation of key cell cycle proteins, such as the retinoblastoma protein (pRb).[3][4][5]
The following diagram illustrates a plausible signaling pathway based on the observed effects of indazole derivatives on cell cycle progression.
Caption: Proposed mechanism of G1 cell cycle arrest by this compound derivatives.
This diagram depicts the normal progression from the G1 to the S phase of the cell cycle, which is driven by the phosphorylation of the retinoblastoma protein (pRb) by Cyclin D-CDK4/6 complexes. Phosphorylation inactivates pRb, leading to the release of the E2F transcription factor, which in turn activates the transcription of genes required for S-phase entry. It is hypothesized that this compound derivatives may inhibit the activity of CDK4/6, leading to the accumulation of the active, hypophosphorylated form of pRb. This maintains the inhibition of E2F, thereby arresting the cell cycle in the G1 phase and preventing cell proliferation. This proposed mechanism highlights a potential avenue for the anticancer activity of this class of compounds.
Conclusion
The physicochemical properties of this compound define its potential as a scaffold for drug development. The data and experimental protocols presented in this guide offer a foundational resource for researchers in medicinal chemistry and pharmacology. The elucidation of its biological mechanisms, such as the proposed modulation of the cell cycle via the retinoblastoma protein pathway, will continue to drive the design of novel and more effective therapeutic agents based on this versatile molecular framework. Further experimental validation of the predicted properties and a deeper investigation into the specific molecular targets of this compound are warranted to fully unlock its therapeutic potential.
References
- 1. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 2. 5-methoxy-3-phenyl-1H-indazole | C14H12N2O | CID 101517540 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
The Diverse Biological Activities of 3-Phenyl-1H-Indazole Compounds: A Technical Guide for Drug Discovery Professionals
An in-depth exploration of the synthesis, biological evaluation, and mechanisms of action of 3-phenyl-1H-indazole derivatives, a promising scaffold in modern medicinal chemistry.
Introduction
The 1H-indazole core is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its diverse and potent biological activities.[1] Among its many derivatives, 3-phenyl-1H-indazoles have emerged as a particularly promising class of compounds with a wide spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This technical guide provides a comprehensive overview of the biological activities of this compound compounds, with a focus on their anticancer and kinase inhibitory effects. We will delve into their synthesis, present quantitative biological data, detail key experimental protocols, and visualize the signaling pathways they modulate. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and oncology.
Synthetic Strategies for this compound Derivatives
The construction of the this compound scaffold can be achieved through various synthetic methodologies. A prevalent and versatile method is the Suzuki-Miyaura cross-coupling reaction.[3][4][5] This palladium-catalyzed reaction typically involves the coupling of a 3-iodo-1H-indazole derivative with a phenylboronic acid.[5] The flexibility of this method allows for the introduction of a wide array of substituents on the phenyl ring, enabling extensive structure-activity relationship (SAR) studies.[5]
Other synthetic approaches include the cyclization of o-haloaryl N-sulfonylhydrazones and intramolecular palladium-catalyzed C-H amination of aminohydrazones.[1] These methods provide alternative routes to the indazole core and its derivatives, contributing to the chemical diversity of this compound class.
Anticancer Activity of this compound Compounds
A significant body of research has highlighted the potent antiproliferative activity of this compound derivatives against a variety of human cancer cell lines. These compounds have demonstrated efficacy against leukemia, lung, colon, prostate, and breast cancer cell lines.[6][7][8][9][10]
Quantitative Antiproliferative Data
The anticancer potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC50) or growth inhibitory concentration (GI50) values. The following tables summarize the in vitro anticancer activity of selected this compound derivatives from various studies.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| 1c | Colon Cancer | 0.041 - 33.6 (GI50) | [6][7] |
| 1c | Melanoma | Effective (GI50 in µM range) | [6][7] |
| 5c | HCT-116 (Colon) | < 64 (IC50) | [8] |
| 5c | MDA-MB-231 (Breast) | < 59 (IC50) | [8] |
| 6o | K562 (Leukemia) | 5.15 (IC50) | [9][10][11] |
| 6o | HEK-293 (Normal) | 33.2 (IC50) | [9][10][11] |
| 2f | Various Cancer Cell Lines | 0.23 - 1.15 (IC50) | [12][13] |
Table 1: In Vitro Anticancer Activity of Selected this compound Derivatives.
Kinase Inhibitory Activity
The anticancer effects of many this compound compounds are attributed to their ability to inhibit protein kinases, which are crucial regulators of cellular signaling pathways often dysregulated in cancer.[14][15] These compounds have been shown to target a range of kinases, including Tyrosine Threonine Kinase (TTK), Aurora Kinases, and components of the PI3K/Akt pathway.[2][14]
Quantitative Kinase Inhibition Data
The inhibitory potency against specific kinases is also determined by IC50 values. The table below presents the kinase inhibitory activity of representative this compound derivatives.
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 93a | TTK | 2.9 | [14] |
| 93b | TTK | 5.9 | [14] |
| 95g | TTK | 1.1 | [14] |
| 59c | Pim1-3 | 3 - 70 | [14][15] |
| 10 | PI3Kα | 361 | [16] |
| 109 | EGFR T790M | 5.3 | [2] |
| 109 | EGFR | 8.3 | [2] |
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives.
Mechanisms of Action
The biological effects of this compound compounds are mediated through various mechanisms of action at the cellular level.
Cell Cycle Arrest
Several studies have demonstrated that these compounds can induce cell cycle arrest, primarily in the G0/G1 or G2/M phase.[6][17] For instance, compound 1c was shown to cause a significant increase of cells in the G0-G1 phase in K562 leukemia cells.[6][7] This arrest prevents cancer cells from progressing through the cell cycle and proliferating.
Apoptosis Induction
In addition to cell cycle arrest, some this compound derivatives have been shown to induce apoptosis, or programmed cell death, in cancer cells. Compound 2f, for example, promoted apoptosis in the 4T1 breast cancer cell line, which was associated with the upregulation of pro-apoptotic proteins like Bax and cleaved caspase-3, and the downregulation of the anti-apoptotic protein Bcl-2.[12][13]
Inhibition of Key Signaling Pathways
As potent kinase inhibitors, 3-phenyl-1H-indazoles exert their effects by modulating critical intracellular signaling pathways that are often hyperactivated in cancer.
The PI3K/Akt pathway is a central regulator of cell survival, proliferation, and growth. Some 3-ethynyl-1H-indazoles have been identified as inhibitors of this pathway, targeting PI3K, PDK1, and mTOR kinases.[16] Inhibition of this pathway can lead to decreased cancer cell survival and proliferation.
Figure 1: Inhibition of the PI3K/Akt signaling pathway by this compound compounds.
Aurora kinases are essential for the regulation of mitosis, and their overexpression is linked to tumorigenesis.[7] this compound derivatives have been developed as inhibitors of Aurora kinases, leading to mitotic defects and ultimately, cancer cell death.[18]
Figure 2: Inhibition of Aurora Kinase signaling by this compound compounds.
Tyrosine Threonine Kinase (TTK), also known as Mps1, is a key component of the spindle assembly checkpoint, ensuring proper chromosome segregation during mitosis.[19] Inhibition of TTK by this compound derivatives can lead to genomic instability and apoptosis in cancer cells.[14]
Figure 3: Inhibition of TTK signaling leading to apoptosis by this compound compounds.
Experimental Protocols
To ensure the reproducibility and standardization of research in this area, detailed experimental protocols for key biological assays are provided below.
In Vitro Antiproliferative (MTT) Assay
The MTT assay is a colorimetric method used to assess cell viability and the cytotoxic effects of compounds.[20][21][22]
Objective: To determine the concentration of a this compound compound that inhibits the growth of a cancer cell line by 50% (IC50).
Materials:
-
Cancer cell lines (e.g., HCT-116, MDA-MB-231, K562)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplates
-
Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a predetermined optimal density and allow them to adhere overnight.[23]
-
Compound Treatment: Treat the cells with serial dilutions of the this compound compounds for a specified period (e.g., 48 or 72 hours).[9]
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for 3-4 hours at 37°C.[21]
-
Formazan Solubilization: Remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[20]
-
Absorbance Measurement: Measure the absorbance of the formazan solution using a microplate reader at a wavelength of 570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Figure 4: General workflow for the MTT assay.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[8][12][17]
Objective: To assess the effect of a this compound compound on the cell cycle progression of cancer cells.
Materials:
-
Cancer cell lines
-
Test compound
-
Phosphate-buffered saline (PBS)
-
Fixative (e.g., 70% cold ethanol)
-
Propidium iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix them in cold 70% ethanol.[17]
-
Staining: Resuspend the fixed cells in PI staining solution and incubate in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to measure the fluorescence intensity of the PI, which is proportional to the DNA content.
-
Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
In Vitro Kinase Assay
These assays are performed to determine the direct inhibitory effect of a compound on the activity of a specific kinase.[6][13][18][24]
Objective: To determine the IC50 value of a this compound compound against a target kinase.
Materials:
-
Recombinant purified target kinase
-
Kinase-specific substrate (peptide or protein)
-
ATP (often radiolabeled, e.g., [γ-32P]ATP)
-
Kinase reaction buffer
-
Test compound
-
Method for detecting substrate phosphorylation (e.g., scintillation counting, fluorescence, or luminescence)
Procedure:
-
Reaction Setup: In a microplate well, combine the kinase, its substrate, and the test compound at various concentrations in the kinase reaction buffer.[6]
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a defined period to allow for substrate phosphorylation.
-
Termination of Reaction: Stop the reaction.
-
Detection: Measure the amount of phosphorylated substrate using an appropriate detection method.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value.
Conclusion and Future Perspectives
This compound compounds represent a versatile and potent class of biologically active molecules with significant therapeutic potential, particularly in the field of oncology. Their demonstrated ability to induce cancer cell death through mechanisms such as cell cycle arrest and apoptosis, coupled with their inhibitory effects on key oncogenic signaling pathways, underscores their promise as lead compounds for the development of novel anticancer agents. The structure-activity relationship studies enabled by versatile synthetic methods like the Suzuki-Miyaura coupling will continue to be instrumental in optimizing the potency and selectivity of these derivatives. Future research should focus on further elucidating their detailed mechanisms of action, exploring their in vivo efficacy and safety profiles in preclinical models, and identifying potential biomarkers for patient stratification. The continued investigation of this remarkable scaffold holds great promise for the discovery of next-generation targeted therapies.
References
- 1. biocompare.com [biocompare.com]
- 2. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]
- 3. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. In vitro kinase assay [protocols.io]
- 7. creative-diagnostics.com [creative-diagnostics.com]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. texaschildrens.org [texaschildrens.org]
- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. nanocellect.com [nanocellect.com]
- 13. In vitro kinase assay [bio-protocol.org]
- 14. researchgate.net [researchgate.net]
- 15. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scispace.com [scispace.com]
- 17. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 18. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 19. uniprot.org [uniprot.org]
- 20. MTT assay protocol | Abcam [abcam.com]
- 21. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 23. benchchem.com [benchchem.com]
- 24. revvity.com [revvity.com]
In Vitro Mechanisms of 3-Phenyl-1H-Indazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the in vitro mechanisms of action for 3-phenyl-1H-indazole and its derivatives. The indazole scaffold is a significant pharmacophore, with numerous derivatives demonstrating potent and diverse biological activities, particularly in the realm of oncology. This document synthesizes key findings on their antiproliferative effects, specific molecular targets, and the signaling pathways they modulate.
Antiproliferative and Cytotoxic Activity
Substituted this compound derivatives have demonstrated significant in vitro antiproliferative activity across a wide range of human cancer cell lines. The primary mechanisms underlying this activity are the induction of cell cycle arrest and apoptosis.
Cell Cycle Arrest
A prominent mechanism of action for several this compound derivatives is the induction of cell cycle arrest, primarily at the G0/G1 phase.[1][2] This is often associated with the modulation of key cell cycle regulatory proteins. For instance, certain N-phenyl-1H-indazole-1-carboxamides have been shown to increase the ratio of hypophosphorylated (active) retinoblastoma protein (pRb) to total pRb.[1][2] Hypophosphorylated pRb prevents cells from progressing from the G1 phase to the S phase, thereby halting cell division.
Induction of Apoptosis
In addition to cell cycle arrest, many this compound derivatives induce apoptosis, or programmed cell death, in cancer cells. This is often observed in a dose-dependent manner.[3][4] The apoptotic pathway can be triggered through the modulation of the Bcl-2 family of proteins and the p53/MDM2 pathway.[3][4] For example, some derivatives have been shown to inhibit anti-apoptotic Bcl-2 family members, leading to the activation of the apoptotic cascade.[3][4] Furthermore, an increase in the expression of the pro-apoptotic protein Bax has been observed following treatment with certain indazole compounds.[4]
Molecular Targets and Signaling Pathways
The anticancer effects of this compound derivatives are often attributed to their interaction with specific molecular targets, primarily protein kinases and other enzymes involved in cancer cell proliferation and survival.
Kinase Inhibition
A significant number of this compound derivatives have been identified as potent inhibitors of various protein kinases. These include:
-
Pim Kinases: Some derivatives have shown pan-Pim kinase inhibitory activity.[5]
-
Receptor Tyrosine Kinases: Inhibition of c-Kit, platelet-derived growth factor receptor β (PDGFRβ), and FMS-like tyrosine kinase 3 (FLT3) has been reported.[5]
-
Fibroblast Growth Factor Receptors (FGFRs): Several derivatives are potent inhibitors of FGFR1.[5]
-
Extracellular Signal-Regulated Kinases (ERK1/2): Potent enzymatic and cellular activity against ERK1/2 has been demonstrated.[5]
-
Bcr-Abl: Certain 1H-indazol-3-amine derivatives are potent inhibitors of both wild-type and T315I mutant Bcr-Abl.[5]
-
Anaplastic Lymphoma Kinase (ALK): High activity against ALK has been observed with some 3-aminoindazole derivatives.[5]
Enzyme Inhibition
Beyond kinases, this compound derivatives have been shown to inhibit other enzymes critical for tumor growth and immune evasion:
-
Indoleamine 2,3-dioxygenase 1 (IDO1): Some 3-substituted 1H-indazoles are potent inhibitors of the IDO1 enzyme, which is involved in creating an immunosuppressive tumor microenvironment.[5]
Receptor Antagonism
-
Chemokine-like Receptor 1 (CMKLR1): Phenylindazole-based compounds have been developed as antagonists for CMKLR1, a G protein-coupled receptor implicated in inflammation and immune responses.[6]
Immune Checkpoint Inhibition
-
PD-1/PD-L1 Interaction: Novel 4-phenyl-1H-indazole derivatives have been identified as small-molecule inhibitors of the programmed cell death-1 (PD-1)/programmed cell death-ligand 1 (PD-L1) interaction, a key immune checkpoint pathway.[7]
Quantitative Data on In Vitro Activity
The following tables summarize the in vitro activity of various this compound derivatives against different cancer cell lines and molecular targets.
| Compound Class | Cell Line(s) | Activity Metric | Value Range | Reference |
| N-phenyl-1H-indazole-1-carboxamides | NCI 60-cell line panel | GI50 | 0.041 - 33.6 µM | [2] |
| 3-amino-N-phenyl-1H-indazole-1-carboxamides | SR leukemia | IC50 | 0.0153 µM | [1] |
| 1H-indazole derivatives | K562 (chronic myeloid leukemia) | IC50 | 5.15 µM | [3][4] |
| 1H-indazole derivatives | A549 (lung), PC-3 (prostate), HepG-2 (hepatoma) | IC50 | Varied | [3] |
| 3-(pyrrolopyridin-2-yl)indazole derivatives | HL60, HCT116 | IC50 | 8.3 nM, 1.3 nM | [5] |
| Compound Class | Molecular Target | Activity Metric | Value | Reference |
| 1H-indazole derivatives | c-Kit | Kd | 68.5 ± 9.5 nM | [5] |
| 1H-indazole derivatives | PDGFRβ | Kd | 140 ± 0 nM | [5] |
| 1H-indazole derivatives | FLT3 | Kd | 375 ± 15.3 nM | [5] |
| 1H-indazol-3-amine derivatives | FGFR1 | IC50 | 2.9 nM - 69.1 nM | [5] |
| 1H-indazole amide derivatives | ERK1/2 | IC50 | 9.3 ± 3.2 - 25.8 ± 2.3 nM | [5] |
| 3(S)-thiomethyl pyrrolidine-1H-indazole derivatives | ERK1/2 | IC50 | 7 - 20 nM | [5] |
| 3-substituted 1H-indazoles | IDO1 | IC50 | 720 - 770 nM | [5] |
| 3-aminoindazole derivatives | ALK | IC50 | 12 nM | [5] |
| 1H-indazol-3-amine derivatives | Bcr-Abl (WT) | IC50 | 0.014 µM | [5] |
| 1H-indazol-3-amine derivatives | Bcr-Abl (T315I) | IC50 | 0.45 µM | [5] |
| 4-phenyl-1H-indazole derivatives | PD-L1 | KD | 231 nM (human), 311 nM (murine) | [7] |
| Phenylindazole-based compound (S-26d) | CMKLR1 | pIC50 | 7.44 | [6] |
Experimental Protocols
In Vitro Antiproliferative Assay (MTT Assay)
-
Cell Seeding: Cancer cell lines (e.g., K562, A549, PC-3, HepG-2) are seeded in 96-well plates at a specific density and allowed to adhere overnight.[3][4]
-
Compound Treatment: Cells are treated with various concentrations of the test indazole derivatives for a specified period (e.g., 48 or 72 hours).[3]
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by viable cells.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO).
-
Absorbance Measurement: The absorbance is measured at a specific wavelength using a microplate reader.
-
Data Analysis: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated.[3]
Cell Cycle Analysis (Flow Cytometry)
-
Cell Treatment: Cells are treated with the indazole compound at various concentrations for a defined time (e.g., 24 hours).[3]
-
Cell Harvesting and Fixation: Cells are harvested, washed with PBS, and fixed in cold ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with propidium iodide (PI).[3]
-
Flow Cytometry: The DNA content of the cells is analyzed using a flow cytometer.
-
Data Analysis: The percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) is determined.[3]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Cell Treatment: Cells are treated with the test compound for a specified duration (e.g., 48 hours).[3]
-
Staining: Cells are harvested and stained with Annexin V-FITC and propidium iodide (PI) according to the manufacturer's protocol.[4]
-
Flow Cytometry: The stained cells are analyzed by flow cytometry.
-
Data Analysis: The percentage of early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells is quantified.[3][4]
Kinase Inhibition Assay (e.g., HTRF Assay)
-
Assay Components: The assay typically includes the kinase, a substrate, ATP, and the test compound in a suitable buffer.
-
Reaction: The kinase reaction is initiated by the addition of ATP and allowed to proceed for a specific time.
-
Detection: The reaction is stopped, and a detection reagent, often involving antibodies that recognize the phosphorylated substrate and a fluorescent donor/acceptor pair for Homogeneous Time-Resolved Fluorescence (HTRF), is added.[7]
-
Signal Measurement: The HTRF signal is measured, which is proportional to the extent of substrate phosphorylation.
-
Data Analysis: The IC50 value, representing the concentration of the inhibitor that reduces kinase activity by 50%, is calculated.[7]
Visualized Signaling Pathways and Workflows
Caption: G0/G1 cell cycle arrest induced by this compound derivatives.
Caption: Apoptosis induction via Bcl-2 and p53/MDM2 pathways.
References
- 1. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Discovery of 4-phenyl-1H-indazole derivatives as novel small-molecule inhibitors targeting the PD-1/PD-L1 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 3-Phenyl-1H-Indazole: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of 3-phenyl-1H-indazole. It details both historical and contemporary experimental protocols, presents key data in a structured format, and visualizes associated signaling pathways to support researchers and professionals in the fields of chemistry and drug development.
Discovery and Historical Context
The indazole scaffold was first reported in the early 1880s by the Nobel laureate Emil Fischer, who synthesized indazolone from ortho-hydrazine benzoic acid. However, the first synthesis of the specific this compound molecule is attributed to Karl von Auwers and H. Hüttenes in their 1922 publication in Justus Liebigs Annalen der Chemie. Their work laid the foundation for the exploration of this heterocyclic compound and its derivatives.
Historically, the synthesis of indazoles often involved harsh reaction conditions. A significant early method was the Jacobson and Huber synthesis, which utilized the nitrosation of N-acetyl derivatives of 2-alkylanilines. Over the decades, synthetic methodologies have evolved significantly, moving towards milder, more efficient, and regioselective procedures.
Physicochemical and Spectroscopic Properties
This compound is a stable aromatic heterocycle. A summary of its key physicochemical and spectroscopic data is presented in the tables below.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₃H₁₀N₂ | N/A |
| Molecular Weight | 194.23 g/mol | N/A |
| Melting Point | 118.0-118.5 °C | [1] |
| Solubility | Practically insoluble in water (0.087 g/L at 25 °C) | [1] |
| Density | 1.211 ± 0.06 g/cm³ (calculated) | [1] |
Table 2: Spectroscopic Data for this compound
| Technique | Data | Reference |
| ¹H NMR | δ 12.10 (1H, bs), 8.10-8.03 (3H, m), 7.60-7.46 (3H, m), 7.35-7.10 (3H, m) | [2] |
| (300 MHz, CDCl₃) | ||
| ¹³C NMR | δ 110.43, 120.82, 120.94, 121.24, 126.70, 127.81, 128.17, 128.98, 133.51, 141.63, 145.51 | [2] |
| (75 MHz, CDCl₃) | ||
| IR (neat) | 3151, 2929, 1621, 1479 cm⁻¹ | [2] |
| HRMS (ESI) | m/z [M+Na]⁺ Calcd for C₁₃H₁₀N₂Na: 217.0736; Found: 217.0735 | [2] |
Synthesis of this compound: From Historical to Modern Methods
The synthesis of this compound has evolved from classical cyclization reactions to modern catalytic cross-coupling and C-H activation strategies. This section details key experimental protocols, highlighting the advancements in the field.
Historical Synthesis: The Auwers and Hüttenes Method (1922)
Conceptual Experimental Protocol (Hypothesized based on historical context):
-
Preparation of 2-Hydrazinobenzophenone: 2-Aminobenzophenone would be diazotized using sodium nitrite and hydrochloric acid, followed by reduction of the resulting diazonium salt with a reducing agent like stannous chloride to yield 2-hydrazinobenzophenone.
-
Cyclization: The isolated 2-hydrazinobenzophenone would then be heated in the presence of an acid catalyst, such as acetic acid or a mineral acid, to effect intramolecular cyclization and dehydration, yielding this compound.
-
Purification: The crude product would be purified by recrystallization from a suitable solvent like ethanol or ligroin.
Modern Synthetic Methodologies
Contemporary approaches offer higher yields, greater functional group tolerance, and milder reaction conditions.
A modern and efficient method involves the palladium-catalyzed direct C-H arylation of an indole with an aryl halide.[3]
Experimental Protocol: [3]
-
Reaction Setup: In a screw-cap vial under an air atmosphere, a mixture of Pd(OAc)₂ (11.3 mg, 0.05 mmol, 5 mol%), dppm (19.2 mg, 0.05 mmol, 5 mol%), LiOH·H₂O (126 mg, 3.00 mmol), the appropriate aryl halide (1.20 mmol), and indole (1.0 mmol) in degassed H₂O (2 mL) is prepared.
-
Reaction Conditions: The mixture is vigorously stirred at 110 °C for 18 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and partitioned between 1M HCl (20 mL) and ethyl acetate (20 mL). The layers are separated, and the aqueous layer is further extracted with ethyl acetate (4 x 20 mL). The combined organic layers are dried and concentrated. The residue is purified by flash column chromatography on silica gel.
This method provides a route to various 3-substituted indazoles through an intramolecular oxidative C-H amination.[4]
Experimental Protocol: [4]
-
Reaction Setup: To a screw-capped vial are added the starting arylhydrazone (0.3 mmol), AgNTf₂ (0.6 mmol), Cu(OAc)₂ (0.15 mmol), and 1,2-dichloroethane (1.0 mL).
-
Reaction Conditions: The reaction mixture is stirred in a preheated oil bath at 80 °C for 24 hours.
-
Workup and Purification: The reaction mixture is cooled to room temperature and concentrated in vacuo. The residue is purified by chromatography on silica gel to yield the desired 3-substituted-1H-indazole.
Pharmacological Activity and Signaling Pathways
This compound and its derivatives have emerged as a privileged scaffold in medicinal chemistry, exhibiting a wide range of biological activities. Of particular interest is their role as antagonists of the Chemokine-like receptor 1 (CMKLR1).
Antagonism of Chemokine-like Receptor 1 (CMKLR1)
CMKLR1 is a G protein-coupled receptor (GPCR) that plays a functional role in the immune system. Its activation by the endogenous ligand chemerin is implicated in inflammatory diseases such as psoriasis.[5] 3-Phenyl-indazole-based compounds have been identified as potent and orally available antagonists of CMKLR1.[5]
The antagonism of CMKLR1 by this compound derivatives disrupts the downstream signaling cascade initiated by chemerin, leading to a reduction in the inflammatory response. This makes them promising candidates for the treatment of psoriasis and other inflammatory conditions.
Caption: Antagonism of the CMKLR1 signaling pathway by this compound derivatives.
Other Reported Biological Activities
Derivatives of the 1H-indazole scaffold have been investigated for a multitude of other therapeutic applications, including:
-
Anticancer Activity: Certain substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides have demonstrated the ability to inhibit cell growth and cause an increase of cells in the G0-G1 phase of the cell cycle.[6]
-
Antimycobacterial Activity: The 3-phenyl-1H-indole scaffold, a close structural analog, has shown activity against Mycobacterium tuberculosis.[3]
Conclusion
This compound, since its first likely synthesis by Auwers and Hüttenes in 1922, has transitioned from a chemical curiosity to a cornerstone in medicinal chemistry. The evolution of its synthesis from harsh classical methods to elegant and efficient modern catalytic strategies has enabled the exploration of its therapeutic potential. The discovery of its role as a CMKLR1 antagonist highlights the importance of this scaffold in the development of novel treatments for inflammatory diseases. This guide provides a foundational resource for researchers aiming to further investigate and utilize the unique properties of this compound in their scientific endeavors.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectral Characterization of 3-Phenyl-1H-Indazole: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectral characterization of 3-phenyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry and drug development. This document outlines the key spectroscopic data, detailed experimental protocols for its synthesis and analysis, and insights into its potential biological mechanisms of action.
Introduction
This compound is a key structural motif found in a variety of compounds exhibiting a broad spectrum of biological activities, including antifungal and anticancer properties.[1] A thorough understanding of its spectral properties is fundamental for its identification, quality control, and the rational design of new therapeutic agents. This guide summarizes the essential spectroscopic data for this compound, encompassing Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy.
Spectroscopic Data
The following tables summarize the key spectral data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |
| 12.10 | bs | - | NH |
| 8.10-8.03 | m | - | H-4, Phenyl H |
| 7.60-7.46 | m | - | H-7, Phenyl H |
| 7.35-7.10 | m | - | H-5, H-6, Phenyl H |
Solvent: CDCl₃. bs = broad singlet, m = multiplet.
Table 2: ¹³C NMR Spectral Data of this compound
| Chemical Shift (δ, ppm) | Assignment |
| 145.51 | C-3 |
| 141.63 | C-7a |
| 133.51 | Phenyl C (quaternary) |
| 128.98 | Phenyl CH |
| 128.17 | Phenyl CH |
| 127.81 | C-5 |
| 126.70 | C-6 |
| 121.24 | C-4 |
| 120.94 | C-3a |
| 120.82 | Phenyl CH |
| 110.43 | C-7 |
Solvent: CDCl₃.
Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data of this compound
| m/z | Interpretation |
| 217.0735 | [M+Na]⁺ |
Technique: High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI).
Infrared (IR) Spectroscopy
Table 4: Infrared (IR) Spectral Data of this compound
| Wavenumber (cm⁻¹) | Interpretation |
| 3151 | N-H stretching |
| 2929 | C-H aromatic stretching |
| 1621 | C=N stretching |
| 1479 | C=C aromatic stretching |
Sample preparation: KBr pellet or thin film.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Experimental Protocols
Synthesis of this compound
A general method for the synthesis of 3-substituted indazoles involves the reaction of an appropriate ortho-substituted phenyl ketone with hydrazine. The following is a representative protocol adapted for the synthesis of this compound.
Workflow for the Synthesis of this compound
Caption: General workflow for the synthesis of this compound.
Procedure:
-
To a solution of 2-aminobenzophenone (1 equivalent) in a suitable solvent such as ethanol, add hydrazine hydrate (2-3 equivalents).
-
Add a catalytic amount of a mineral acid (e.g., HCl).
-
Reflux the reaction mixture for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.
NMR Spectroscopy
Procedure:
-
Dissolve 5-10 mg of the purified this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[2]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Acquire ¹H and ¹³C NMR spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).
-
Process the spectra using appropriate software to perform Fourier transformation, phase correction, and baseline correction.
Mass Spectrometry
Procedure:
-
Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.[3]
-
Further dilute an aliquot of this solution to a final concentration of 1-10 µg/mL.[3]
-
Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography system.
-
Acquire the mass spectrum using an appropriate ionization technique, such as electrospray ionization (ESI), in positive ion mode.
-
Analyze the resulting spectrum for the molecular ion peak and any characteristic fragmentation patterns.
Infrared Spectroscopy
Procedure:
-
For a solid sample, prepare a KBr pellet by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk.
-
Alternatively, dissolve the sample in a volatile solvent (e.g., dichloromethane), deposit a drop onto a salt plate (NaCl or KBr), and allow the solvent to evaporate, leaving a thin film of the compound.[4]
-
Place the sample in the IR spectrometer and acquire the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
Potential Biological Signaling Pathways
Indazole derivatives have shown promise as both anticancer and antifungal agents. The following diagrams illustrate the proposed mechanisms of action.
Anticancer Mechanism
Certain indazole derivatives have been shown to induce apoptosis and cell cycle arrest in cancer cells. A proposed mechanism involves the inhibition of anti-apoptotic proteins of the Bcl-2 family and interference with the p53/MDM2 pathway.
Proposed Anticancer Signaling Pathway of Indazole Derivatives
References
- 1. UV/Vis+ Photochemistry Database [science-softcon.de]
- 2. Synthesis and Antimycobacterial Activity of 3-Phenyl-1H-indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Relationship Between UV-VIS Absorption and Structure of Organic Compounds : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
The Rise of 3-Phenyl-1H-Indazoles: A Technical Guide to Their Synthesis, Biological Activity, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
The 3-phenyl-1H-indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. This technical guide provides an in-depth review of the current literature, focusing on the synthesis, quantitative biological data, and mechanisms of action of these promising derivatives. Detailed experimental protocols for key assays and visualizations of critical signaling pathways are presented to facilitate further research and development in this area.
Core Synthesis Strategies
The synthesis of this compound derivatives is most commonly achieved through variations of the Jacobsen, Suzuki, or Cadogan cyclization reactions. A representative synthetic approach involves the reaction of a substituted 2-aminobenzophenone with a nitrite source to form a diazonium salt, which then undergoes intramolecular cyclization. Further functionalization is often achieved through N-alkylation or N-arylation at the indazole nitrogen and various palladium-catalyzed cross-coupling reactions to introduce diverse substituents on the phenyl ring.
Biological Activities and Therapeutic Potential
Derivatives of this compound have exhibited a wide array of pharmacological effects, with significant potential in oncology, anti-inflammatory, and anti-infective therapies.
Antiproliferative and Anticancer Activity
A significant body of research has focused on the anticancer properties of this compound derivatives. These compounds have demonstrated potent growth-inhibitory effects against a variety of cancer cell lines.
Table 1: Antiproliferative Activity of Selected this compound Derivatives
| Compound ID | Substitution Pattern | Cancer Cell Line | Activity (GI50/IC50, µM) | Reference |
| 1c | 3-amino-N-(4-chlorophenyl)-1H-indazole-1-carboxamide | Colon, Melanoma | 0.041 - 33.6 (GI50) | [1] |
| 10d | 3-amino-N-(3,4-dichlorophenyl)-1H-indazole-1-carboxamide | Leukemia (SR) | 0.0153 (GI50) | [2] |
| 10e | 3-amino-N-(4-chloro-3-(trifluoromethyl)phenyl)-1H-indazole-1-carboxamide | Various | < 1 (GI50) | [2] |
| 2f | (E)-3-(2,6-dichloro-3,5-dimethoxystyryl)-6-(4-morpholinophenyl)-1H-indazole | Breast (4T1) | 0.23 - 1.15 (IC50) | [3] |
| 6o | N-(5-(4-(4-methylpiperazin-1-yl)phenyl)-1H-indazol-3-yl)acetamide | Leukemia (K562) | 5.15 (IC50) | [4] |
Kinase Inhibition
Many this compound derivatives exert their anticancer effects through the inhibition of various protein kinases that are crucial for tumor growth and survival.
Table 2: Kinase Inhibitory Activity of Selected this compound Derivatives
| Compound ID | Target Kinase(s) | Activity (IC50, nM) | Reference |
| Axitinib | VEGFR1, VEGFR2, VEGFR3, PDGFRβ, c-KIT | 0.1, 0.2, 0.1-0.3, 1.6, 1.7 | Commercial Drug |
| Pazopanib | VEGFR1, VEGFR2, VEGFR3, PDGFRα, PDGFRβ, FGFR1, FGFR3, c-Kit | 10, 30, 47, 84, 71, 140, 39 | Commercial Drug |
| Entrectinib | TrkA, TrkB, TrkC, ROS1, ALK | 1, 3, 1, 7, 12 | Commercial Drug |
Mechanisms of Action and Signaling Pathways
The therapeutic effects of this compound derivatives are underpinned by their modulation of key cellular signaling pathways implicated in disease pathogenesis.
p53/MDM2 Pathway
Certain this compound derivatives have been shown to activate the p53 tumor suppressor pathway.[4] They can disrupt the interaction between p53 and its negative regulator, MDM2, leading to the stabilization and activation of p53. This, in turn, induces cell cycle arrest and apoptosis in cancer cells.
Figure 1. Simplified p53/MDM2 signaling pathway.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers. Several this compound derivatives have been identified as inhibitors of key components of this pathway, including PI3K and mTOR.[5][6]
Figure 2. PI3K/Akt/mTOR signaling pathway.
Experimental Protocols
To facilitate the practical application of the information presented, this section provides detailed methodologies for the synthesis and biological evaluation of this compound derivatives.
General Synthesis of a this compound Derivative
This protocol describes a general method for the synthesis of a this compound derivative via a Suzuki coupling reaction.
Figure 3. General synthesis workflow.
Materials:
-
3-bromo-1H-indazole
-
Substituted phenylboronic acid
-
Palladium catalyst (e.g., Pd(PPh3)4)
-
Base (e.g., K2CO3 or Cs2CO3)
-
Solvent (e.g., Dioxane/Water mixture)
-
Organic solvent for extraction (e.g., Ethyl acetate)
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Eluent for column chromatography (e.g., Hexane/Ethyl acetate mixture)
Procedure:
-
To a reaction vessel, add 3-bromo-1H-indazole (1 equivalent), the substituted phenylboronic acid (1.2 equivalents), the palladium catalyst (0.05 equivalents), and the base (2 equivalents).
-
Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the degassed solvent mixture (e.g., Dioxane/Water 4:1).
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir for the required time (typically 4-12 hours), monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., Ethyl acetate) three times.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system.
-
Characterize the purified product by NMR and HRMS to confirm its structure and purity.
In Vitro Antiproliferative Activity (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cell viability and proliferation.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin)
-
This compound derivative stock solution (in DMSO)
-
MTT reagent (5 mg/mL in PBS)
-
DMSO
-
96-well microplates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours at 37 °C in a humidified 5% CO2 atmosphere.
-
Prepare serial dilutions of the this compound derivative in complete medium from the stock solution.
-
After 24 hours, remove the medium from the wells and add 100 µL of the diluted compound solutions to the respective wells. Include a vehicle control (medium with DMSO) and a blank (medium only).
-
Incubate the plate for 48-72 hours at 37 °C in a 5% CO2 incubator.
-
After the incubation period, add 20 µL of MTT reagent to each well and incubate for another 4 hours.
-
Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Western Blotting for Signaling Pathway Analysis
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract.
Procedure:
-
Treat cells with the this compound derivative at various concentrations for a specified time.
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Denature equal amounts of protein by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., p-Akt, Akt, p-mTOR, mTOR, p53, MDM2, and a loading control like GAPDH or β-actin) overnight at 4 °C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify the band intensities using densitometry software and normalize to the loading control.
Conclusion and Future Directions
The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The extensive research into their synthesis and biological evaluation has provided a solid foundation for future drug discovery efforts. The continued exploration of structure-activity relationships, optimization of pharmacokinetic properties, and in-depth investigation of their mechanisms of action will be crucial in translating the therapeutic potential of these compounds into clinical applications. This guide serves as a comprehensive resource to aid researchers in navigating this exciting and rapidly evolving field.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Chemical Space of 3-Phenyl-1H-Indazole Analogs: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The 1-H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, 3-phenyl-1H-indazole analogs have garnered significant attention due to their diverse pharmacological activities, particularly as potent inhibitors of various protein kinases implicated in cancer and other diseases. This technical guide provides a comprehensive overview of the chemical space of these analogs, including their synthesis, biological evaluation, and structure-activity relationships (SAR), to aid in the rational design of novel therapeutics.
Synthetic Strategies for this compound Analogs
The synthesis of this compound derivatives can be achieved through several strategic approaches. The choice of method often depends on the desired substitution patterns on both the indazole core and the phenyl ring.
Intramolecular Cyclization of Hydrazones
A common and versatile method involves the intramolecular cyclization of substituted aryl hydrazones. For instance, the reaction of o-chlorinated arylhydrazones with a copper catalyst can yield N-phenyl-1H-indazoles.
Experimental Protocol: Copper-Catalyzed Intramolecular N-Arylation
-
Hydrazone Formation: React an appropriately substituted o-chloroarylaldehyde or o-chloroarylketone with a substituted phenylhydrazine in a suitable solvent like ethanol. The reaction is typically carried out at room temperature or with gentle heating. The resulting hydrazone can be isolated and purified or used directly in the next step.
-
Cyclization: To a solution of the arylhydrazone in a high-boiling solvent such as DMF, add a copper(I) catalyst (e.g., CuI), a base (e.g., KOH), and a ligand (e.g., 1,10-phenanthroline).
-
Reaction Conditions: Heat the reaction mixture at 120 °C for 12-48 hours under an inert atmosphere.
-
Work-up and Purification: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired this compound analog.
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are instrumental in introducing a variety of substituents at specific positions of the indazole core, particularly at the C5 or C6 positions. This allows for the exploration of a wider chemical space and the fine-tuning of biological activity.
Experimental Protocol: Suzuki Coupling for C5-Arylation
-
Starting Material: Begin with a C5-halogenated (e.g., 5-bromo-1H-indazole) derivative, which may require protection of the indazole nitrogen (e.g., with a BOC group).
-
Reaction Mixture: In a reaction vessel, combine the C5-halogenated indazole, a substituted arylboronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base (e.g., potassium carbonate).
-
Solvent and Conditions: Use a mixture of solvents such as dioxane and water. Heat the reaction mixture at 95 °C under a nitrogen atmosphere for several hours.
-
Work-up and Purification: Monitor the reaction by TLC. Upon completion, evaporate the solvent, dissolve the residue in an organic solvent, and wash with water. Dry the organic layer and concentrate. Purify the crude product via column chromatography. If a protecting group was used, it can be removed in a subsequent step (e.g., using TFA for a BOC group).
Biological Activities and Therapeutic Targets
This compound analogs have demonstrated a broad spectrum of biological activities, with a predominant focus on their role as anticancer agents through the inhibition of various protein kinases.
Kinase Inhibition
These analogs have been shown to inhibit several families of kinases, including:
-
Tyrosine Kinases: Such as Fibroblast Growth Factor Receptors (FGFRs), Epidermal Growth Factor Receptor (EGFR), and the Bcr-Abl fusion protein.
-
Serine/Threonine Kinases: Including Polo-like kinase 4 (PLK4), Tyrosine Threonine Kinase (TTK), components of the PI3K/AKT/mTOR pathway, Janus Kinases (JAKs), and Aurora kinases.
The inhibition of these kinases disrupts critical signaling pathways involved in cell proliferation, survival, and angiogenesis, leading to antitumor effects.
Antiproliferative Activity
Numerous studies have reported the potent antiproliferative activity of this compound derivatives against a wide range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) and growth inhibition (GI50) values are key metrics for quantifying this activity.
Quantitative Data Summary
The following tables summarize the reported biological activities of representative this compound analogs.
Table 1: Antiproliferative Activity of Selected this compound Analogs
| Compound ID | Cancer Cell Line | Assay Type | IC50 / GI50 (µM) |
| 1c | Colon | GI50 | 0.041 - 33.6 |
| 1c | Melanoma | GI50 | 0.041 - 33.6 |
| Compound 93 | HL60 | IC50 | 0.0083 |
| Compound 93 | HCT116 | IC50 | 0.0013 |
| Compound 6o | K562 | IC50 | 5.15 |
| Compound 5k | Hep-G2 | IC50 | 3.32 |
| Compound 10d,e | SR Leukemia | GI50 | < 1 (0.0153) |
Table 2: Kinase Inhibitory Activity of Selected this compound Analogs
| Compound ID | Target Kinase | Assay Type | IC50 (nM) |
| Entrectinib (127) | ALK | Enzymatic | 12 |
| Compound 101 | FGFR1 | Enzymatic | 69.1 ± 19.8 |
| Compound 102 | FGFR1 | Enzymatic | 30.2 ± 1.9 |
| Compound 109 | EGFR T790M | Enzymatic | 5.3 |
| Compound 109 | EGFR | Enzymatic | 8.3 |
| Compound 89 | Bcr-AblWT | Enzymatic | 14 |
| Compound 89 | Bcr-AblT315I | Enzymatic | 450 |
| CFI-401870 (95) | TTK | Enzymatic | Single-digit nM |
| Compound C05 | PLK4 | Enzymatic | < 0.1 |
| Compound 10e | JAK2 | Enzymatic | 166 |
| Compound 10e | JAK3 | Enzymatic | 57 |
| Compound 10e | Aurora A | Enzymatic | 939 |
| Compound 10e | Aurora B | Enzymatic | 583 |
Key Signaling Pathways and Experimental Workflows
The development of this compound analogs as therapeutic agents often involves a systematic workflow from synthesis to biological evaluation. The following diagrams illustrate a typical experimental workflow and some of the key signaling pathways targeted by these compounds.
Detailed Experimental Protocols
MTT Assay for Antiproliferative Activity
This colorimetric assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the this compound analog for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Western Blot Analysis for Pathway Modulation
This technique is used to detect changes in the expression and phosphorylation status of proteins within a specific signaling pathway.
-
Cell Lysis: Treat cancer cells with the test compound at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins (e.g., p-AKT, total AKT, p-STAT3, total STAT3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Cell Cycle Analysis by Flow Cytometry
This method is used to determine the distribution of cells in the different phases of the cell cycle.
-
Cell Treatment and Harvesting: Treat cells with the compound of interest for 24-48 hours. Harvest both adherent and floating cells.
-
Fixation: Wash the cells with PBS and fix them in ice-cold 70% ethanol while gently vortexing. Store at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing propidium iodide (PI) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer.
-
Data Analysis: Use cell cycle analysis software to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Apoptosis Assay using Annexin V-FITC/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Treat cells with the test compound to induce apoptosis. Harvest the cells by trypsinization.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. FITC fluorescence indicates Annexin V binding to phosphatidylserine on the outer leaflet of the plasma membrane (an early apoptotic event), while PI stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, necrotic).
Conclusion
The this compound scaffold represents a highly promising framework for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic versatility of this core allows for extensive exploration of the chemical space, leading to the identification of potent and selective inhibitors of various disease-relevant targets. The detailed methodologies and data presented in this guide are intended to serve as a valuable resource for researchers and drug development professionals, facilitating the rational design and evaluation of the next generation of this compound-based drugs.
Initial Screening of 3-Phenyl-1H-Indazole for Anticancer Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, with several derivatives having received FDA approval for the treatment of cancer.[1][2][3] This technical guide provides an in-depth overview of the initial screening of 3-phenyl-1H-indazole and its derivatives for anticancer activity, consolidating key findings on their cytotoxic effects, mechanisms of action, and the experimental protocols used for their evaluation.
Antiproliferative and Cytotoxic Activity
The anticancer potential of this compound derivatives has been evaluated against a variety of human cancer cell lines. The primary metric for this initial screening is often the half-maximal inhibitory concentration (IC50) or the growth inhibition 50 (GI50), which quantifies the concentration of a compound required to inhibit cell proliferation or growth by 50%.
Numerous studies have synthesized and evaluated series of this compound analogs, demonstrating a broad spectrum of antiproliferative activity. For instance, certain 3-amino-N-phenyl-1H-indazole-1-carboxamides have shown potent activity, with GI50 values in the micromolar to nanomolar range against a panel of 60 human cancer cell lines.[4] Specifically, compounds 10d and 10e in one study inhibited the growth of many cancer cell lines at concentrations below 1 µM, with one compound showing a GI50 of 0.0153 µM in a leukemia cell line.[4] Another study reported a derivative, compound 2f, with potent growth inhibitory activity against several cancer cell lines with IC50 values ranging from 0.23 to 1.15 µM.[1][3] Similarly, compound 6o from a different series exhibited a promising inhibitory effect against the K562 chronic myeloid leukemia cell line with an IC50 value of 5.15 µM, while showing selectivity for cancer cells over normal cells.[5][6][7]
The tables below summarize the reported in vitro anticancer activities of selected this compound derivatives.
Table 1: In Vitro Anticancer Activity of 3-Amino-N-phenyl-1H-indazole-1-carboxamide Derivatives
| Compound | Cancer Cell Line | Activity (GI50, µM) | Reference |
| 1c | Colon & Melanoma | 0.041 - 33.6 (Mean: 1.90) | [8] |
| 10d | Multiple | < 1 | [4] |
| 10e | SR Leukemia | 0.0153 | [4] |
Table 2: In Vitro Anticancer Activity of Various Indazole Derivatives
| Compound | Cancer Cell Line | Activity (IC50, µM) | Reference |
| 2f | Multiple | 0.23 - 1.15 | [1][3] |
| 6o | K562 (Leukemia) | 5.15 | [5][6][7] |
| 6o | HEK-293 (Normal) | 33.2 | [5][6][7] |
| 5c | HCT-116 (Colon) | < 64 µg/mL | [9] |
| 5c | MDA-MB-231 (Breast) | < 59 µg/mL | [9] |
| 3j | HCT-116 & MDA-MB-231 | < 87 µg/mL | [9] |
Experimental Protocols
The initial screening of this compound derivatives for anticancer activity typically involves a series of standardized in vitro assays. The following are detailed methodologies for key experiments.
Cell Culture
Human cancer cell lines, such as those from the NCI-60 panel (e.g., leukemia, non-small cell lung, colon, CNS, melanoma, ovarian, renal, prostate, and breast cancer), are commonly used.[4][8] Specific cell lines mentioned in the literature include K562 (chronic myeloid leukemia), A549 (lung), PC-3 (prostate), Hep-G2 (hepatoma), HCT-116 (colorectal), and MDA-MB-231 (breast).[5][6][7][9] Normal cell lines like HEK-293 are used to assess selectivity.[5][6][7] Cells are typically maintained in appropriate culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS), L-glutamine, and antibiotics, and incubated in a humidified atmosphere at 37°C with 5% CO2.[9]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[6][10]
Protocol:
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and allowed to attach overnight.[10]
-
Compound Treatment: The test compounds are dissolved in a solvent like DMSO to create stock solutions.[10] Serial dilutions are then prepared in the culture medium and added to the cells. A vehicle control (DMSO-treated cells) is included.[10]
-
Incubation: The plates are incubated for a specified period, typically 48 hours.[9][11]
-
MTT Addition: After incubation, the treatment medium is removed, and MTT solution (e.g., 5 mg/mL in PBS) is added to each well. The plates are then incubated for another 4 hours to allow for the formation of formazan crystals.
-
Formazan Solubilization: The MTT solution is removed, and a solvent such as DMSO is added to dissolve the formazan crystals.[10]
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to the vehicle control.
Apoptosis Assays
Apoptosis, or programmed cell death, is a common mechanism by which anticancer agents eliminate tumor cells.
Annexin V-FITC/Propidium Iodide (PI) Staining: This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Cells are treated with varying concentrations of the test compound for a specified duration (e.g., 48 hours).[11]
-
Cell Harvesting and Staining: Cells are harvested, washed with PBS, and then resuspended in binding buffer. Annexin V-FITC and PI are added to the cell suspension.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.[6]
Western Blotting for Apoptosis-Related Proteins: This technique is used to detect changes in the expression levels of key proteins involved in the apoptotic cascade, such as Bax, Bcl-2, and cleaved caspase-3.[1][6]
Cell Cycle Analysis
Anticancer compounds can exert their effects by arresting the cell cycle at specific phases, thereby preventing cell division.
Propidium Iodide (PI) Staining: PI is a fluorescent intercalating agent that stains DNA, allowing for the analysis of DNA content and cell cycle distribution by flow cytometry.
Protocol:
-
Cell Treatment: Cells are treated with the test compound for a defined period (e.g., 24 hours).[11]
-
Cell Fixation and Staining: Cells are harvested, washed, and fixed in cold ethanol. The fixed cells are then treated with RNase A and stained with PI.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[6]
Signaling Pathways and Mechanisms of Action
Initial investigations into the mechanism of action of this compound derivatives have implicated several key signaling pathways involved in cancer cell proliferation and survival.
Induction of Apoptosis
Several studies have shown that this compound derivatives induce apoptosis in cancer cells. This is often associated with the modulation of the Bcl-2 family of proteins, which are critical regulators of the intrinsic apoptotic pathway. Specifically, active compounds have been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2.[1][6] This shift in the Bax/Bcl-2 ratio leads to increased mitochondrial membrane permeability, the release of cytochrome c, and the activation of executioner caspases like caspase-3.[1] Some derivatives have also been found to increase the levels of reactive oxygen species (ROS), which can further trigger apoptosis.[1]
Cell Cycle Arrest
A common mechanism of action for these compounds is the induction of cell cycle arrest, primarily in the G0/G1 phase.[4][8] This arrest prevents cancer cells from entering the S phase, where DNA replication occurs, thus halting proliferation. The mechanism underlying this G0/G1 arrest often involves the modulation of the retinoblastoma protein (pRb). Active this compound derivatives have been shown to increase the ratio of hypophosphorylated (active) pRb to total pRb.[4][8] Hypophosphorylated pRb binds to and sequesters the E2F transcription factor, preventing the transcription of genes required for S-phase entry.
p53/MDM2 Pathway
The p53 tumor suppressor protein is a crucial regulator of cell cycle arrest and apoptosis. Some this compound derivatives have been suggested to exert their anticancer effects by modulating the p53/MDM2 pathway.[5][6][7][11] MDM2 is a negative regulator of p53. By potentially inhibiting the interaction between p53 and MDM2, these compounds could lead to the stabilization and activation of p53, resulting in the transcription of downstream target genes that promote apoptosis and cell cycle arrest.[11]
Visualizations
Experimental Workflow
Caption: Experimental workflow for the initial anticancer screening of this compound derivatives.
Apoptosis Signaling Pathway
Caption: Proposed apoptotic signaling pathway induced by this compound derivatives.
Cell Cycle Arrest Pathway
Caption: Proposed G0/G1 cell cycle arrest mechanism by this compound derivatives.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pd(PPh3)4 Catalyzed Synthesis of Indazole Derivatives as Potent Anticancer Drug [mdpi.com]
- 10. benchchem.com [benchchem.com]
- 11. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: A Detailed Protocol for the Synthesis of 3-phenyl-1H-indazole
Audience: Researchers, scientists, and drug development professionals.
Introduction
Indazoles are a prominent class of nitrogen-containing heterocyclic compounds, with the 1H-indazole scaffold being a privileged structure in medicinal chemistry.[1] Derivatives of 1H-indazole exhibit a wide range of pharmacological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties.[1] Specifically, the 3-phenyl-1H-indazole core is a key pharmacophore in various biologically active molecules. This document provides a detailed experimental protocol for the synthesis of this compound, intended for use by professionals in chemical synthesis and drug development. The described method is a reliable two-step procedure involving the formation of a benzaldehyde bisulfite adduct, followed by condensation with phenylhydrazine.
Experimental Protocol
This protocol outlines a two-step synthesis for this compound. The first step involves the formation of a stable α-hydroxysulfonic acid adduct from benzaldehyde and sodium bisulfite.[2] This adduct is then reacted with phenylhydrazine to yield the final product after purification.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| Benzaldehyde | Reagent | Sigma-Aldrich | Freshly distilled if necessary. |
| Sodium Metabisulfite (Na₂S₂O₅) | ACS Reagent | Fisher Scientific | Used to generate sodium bisulfite in solution. |
| Phenylhydrazine | Reagent | Acros Organics | Caution: Toxic and should be handled in a fume hood. |
| Ethanol (EtOH) | Anhydrous | VWR | |
| Diethyl Ether (Et₂O) | ACS Reagent | Fisher Scientific | |
| Ethyl Acetate (EtOAc) | HPLC Grade | Fisher Scientific | For extraction and chromatography. |
| Hexane | HPLC Grade | Fisher Scientific | For chromatography. |
| Glacial Acetic Acid | ACS Reagent | J.T. Baker | |
| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | EMD Millipore | For neutralization. |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Reagent | Sigma-Aldrich | For drying organic layers. |
| Silica Gel | 60 Å, 230-400 mesh | Sorbent Technologies | For column chromatography. |
Step 1: Synthesis of Benzaldehyde Sodium Bisulfite Adduct
-
Prepare a saturated solution of sodium bisulfite by dissolving sodium metabisulfite in deionized water at room temperature until no more solid dissolves.
-
In a 250 mL Erlenmeyer flask equipped with a magnetic stir bar, add 10.0 g (94.2 mmol) of benzaldehyde.
-
Slowly add the saturated sodium bisulfite solution to the benzaldehyde with vigorous stirring. The formation of the adduct is exothermic, and a white precipitate will form almost instantly.[3]
-
Continue adding the bisulfite solution until the characteristic smell of benzaldehyde is no longer apparent.
-
Stir the resulting thick white slurry for 30-60 minutes at room temperature to ensure the reaction goes to completion.
-
Isolate the white crystalline adduct by vacuum filtration using a Büchner funnel.[2]
-
Wash the collected solid with a small amount of cold ethanol, followed by a wash with diethyl ether to facilitate drying.
-
Dry the adduct in a vacuum oven at low heat or air-dry to a constant weight. The adduct can be used in the next step without further purification.
Step 2: Synthesis of this compound
-
To a 250 mL round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add the dried benzaldehyde sodium bisulfite adduct (from Step 1) and 10.2 mL (11.1 g, 102.6 mmol) of phenylhydrazine.
-
Add 100 mL of glacial acetic acid to the flask.[4]
-
Heat the reaction mixture to reflux (approximately 118 °C) with continuous stirring.[4]
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with a mobile phase of 4:1 Hexane:Ethyl Acetate. The reaction is typically complete within 2-4 hours.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Carefully pour the cooled reaction mixture into 500 mL of ice-cold water with stirring. A precipitate should form.
-
Neutralize the solution by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
-
Extract the aqueous mixture with ethyl acetate (3 x 100 mL).
-
Combine the organic layers and wash them with saturated sodium chloride solution (brine).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
Purification
The crude this compound can be purified by one of the following methods:
-
Recrystallization: Dissolve the crude solid in a minimum amount of hot ethanol.[5] Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.[6] Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.[7]
-
Silica Gel Chromatography: If the product is not sufficiently pure after recrystallization, perform column chromatography using a silica gel stationary phase and an eluent system such as Hexane:Ethyl Acetate (gradient from 9:1 to 4:1).[8]
Reaction Conditions Summary
| Step | Reaction | Solvent | Temperature | Duration |
| 1 | Adduct Formation | Water | Room Temperature | 30-60 min |
| 2 | Cyclization | Glacial Acetic Acid | Reflux (~118 °C) | 2-4 hours |
Characterization Data
The identity and purity of the synthesized this compound should be confirmed by analytical techniques.
| Parameter | Expected Value |
| Appearance | Slight yellow solid[9] |
| Melting Point | ~115-118 °C (Uncorrected) |
| ¹H NMR (300 MHz, CDCl₃) δ (ppm) | 12.10 (1H, bs), 8.10-8.03 (3H, m), 7.60-7.46 (3H, m), 7.35-7.10 (3H, m)[9] |
| ¹³C NMR (75 MHz, CDCl₃) δ (ppm) | 145.51, 141.63, 133.51, 128.98, 128.17, 127.81, 126.70, 121.24, 120.94, 120.82, 110.43[9] |
| HRMS (ESI) | Calculated for C₁₃H₁₀N₂ (M+Na)⁺: 217.0736, Found: 217.0735[9] |
Workflow Visualization
The following diagram illustrates the experimental workflow for the synthesis of this compound.
Caption: Workflow for the synthesis of this compound.
Safety Precautions
-
All experimental procedures should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times.
-
Phenylhydrazine is toxic and a suspected carcinogen; handle with extreme care.
-
Glacial acetic acid is corrosive. Avoid contact with skin and eyes.
-
Handle all organic solvents with care as they are flammable. Ensure there are no open flames or ignition sources nearby.
References
- 1. jocpr.com [jocpr.com]
- 2. Benzaldehyde sodium bisulfite | 4657-12-9 | Benchchem [benchchem.com]
- 3. Sciencemadness Discussion Board - Forming the sodium bisulfite adduct of Benzaldehyde. - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. austinpublishinggroup.com [austinpublishinggroup.com]
- 5. researchgate.net [researchgate.net]
- 6. mt.com [mt.com]
- 7. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
- 8. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. application.wiley-vch.de [application.wiley-vch.de]
Application Notes: 3-Phenyl-1H-Indazole Scaffold in Kinase Inhibition Assays
Audience: Researchers, scientists, and drug development professionals.
Introduction The 1H-indazole core is a bicyclic aromatic heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry, particularly in the development of protein kinase inhibitors.[1] Its structural features allow it to form key hydrogen bond interactions with the hinge region of the ATP-binding pocket of many kinases, mimicking the role of the adenine base in ATP.[2] Numerous approved and clinical-trial-stage drugs, such as Axitinib, Pazopanib, and Linifanib, incorporate the indazole moiety, highlighting its significance in oncology and other therapeutic areas.[1][2] This document provides an overview of the application of 3-phenyl-1H-indazole and its derivatives in kinase inhibition assays, including quantitative data on their activity and detailed experimental protocols.
Mechanism of Action Derivatives of the this compound scaffold predominantly function as ATP-competitive inhibitors. They occupy the ATP-binding site of the target kinase, preventing the binding and subsequent transfer of the γ-phosphate from ATP to the protein or peptide substrate.[3][4] The indazole ring typically engages with the kinase hinge region through hydrogen bonds, while the substituted phenyl group at the 3-position can be modified to extend into other pockets, enhancing potency and selectivity.[1][5]
Quantitative Inhibition Data
The versatility of the this compound scaffold has led to the development of potent inhibitors against a wide range of kinase families. The following table summarizes the inhibitory activity (IC50/Ki values) of selected indazole derivatives against various kinases.
| Compound ID/Name | Target Kinase(s) | IC50 / Ki Value | Reference |
| C05 | PLK4 | < 0.1 nM | [5] |
| Axitinib | PLK4 | 4.2 nM (Ki) | [5] |
| 28t (Lead Compound) | PLK4 | 74 nM | [5] |
| 1 ([3-(3,4-dichloro-phenyl)-1H-indazol-5-yl]-(2,3-dihydro-1Hcyclopenta[b]quinolin-9-yl)-amine) | FGFR1 | 100 nM | [6] |
| 9u | FGFR1 | 3.3 nM | [7] |
| 9d | FGFR1 | 15.0 nM | [7] |
| 27a | FGFR1 / FGFR2 | < 4.1 nM / 2.0 nM | [1] |
| 10 | PI3Kα | 361 nM | [8] |
| 9 | PI3Kα | 1.85 µM | [8] |
| 10e | JAK2 | 166 nM | [9] |
| 10e | JAK3 | 57 nM | [9] |
| 10e | Aurora A | 939 nM | [9] |
| 10e | Aurora B | 583 nM | [9] |
| 100a | VEGFR-2 / Tie2 / EphB4 | 3.45 nM / 2.13 nM / 4.71 nM | [1] |
| 50 | GSK-3 | 0.35 µM | [1] |
| 95 | RSK2 | < 2.5 nM | [3] |
| 106 | JNK3 | 40 nM | [3] |
Signaling Pathway Inhibition
Indazole-based inhibitors have been developed to target kinases in critical cellular signaling pathways implicated in cancer and other diseases. One such pathway is the PI3K/AKT/mTOR cascade, which regulates cell growth, proliferation, and survival.[8]
Experimental Protocols
A robust and reliable kinase assay is essential for determining the potency and selectivity of inhibitors. Below is a generalized protocol for an in vitro kinase inhibition assay using a luminescence-based ADP detection method, which is a common, non-radioactive format.[10]
Protocol: In Vitro Kinase Assay (Luminescence-Based)
This protocol measures the amount of ADP produced in a kinase reaction, which directly correlates with kinase activity.[10]
1. Materials and Reagents:
-
Purified kinase of interest
-
Kinase-specific substrate (peptide or protein)
-
This compound inhibitor compound, serially diluted in DMSO
-
Adenosine 5'-triphosphate (ATP)
-
Kinase Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl2, 0.1mg/ml BSA, 50μM DTT)[10]
-
Luminescence-based ADP detection kit (e.g., ADP-Glo™)
-
White, opaque 96-well or 384-well assay plates
-
Multichannel pipettes or automated liquid handler
-
Plate-reading luminometer
2. Assay Procedure:
The general workflow involves combining the inhibitor, enzyme, and substrate, initiating the reaction with ATP, and then measuring the resulting activity.
Step-by-Step Method:
-
Compound Plating: Add 1-5 µL of serially diluted this compound compound or DMSO (for positive and negative controls) to the wells of a white opaque assay plate.
-
Enzyme Addition: Add 5 µL of the kinase diluted in kinase buffer to each well. Allow a brief pre-incubation (e.g., 10-15 minutes) at room temperature to permit inhibitor-enzyme binding.
-
Reaction Initiation: Add 5 µL of a solution containing both the specific substrate and ATP, prepared in kinase buffer, to all wells. The final ATP concentration should ideally be at or near its Km value for the kinase to ensure sensitive detection of ATP-competitive inhibitors.[4]
-
Kinase Reaction: Incubate the plate at room temperature or 30°C for a predetermined time (e.g., 60 minutes). The reaction time should be within the linear range of the enzyme kinetics.[4]
-
Stop Reaction and ATP Depletion: Add 10 µL of the ADP-Glo™ Reagent to each well. This reagent stops the kinase reaction by chelating Mg2+ and depletes the remaining unconsumed ATP.[10][11] Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add 20 µL of the Kinase Detection Reagent to each well. This reagent contains enzymes that convert the ADP generated by the kinase reaction into ATP. Incubate for 30-60 minutes at room temperature to allow the new ATP to be generated.[10]
-
Signal Detection: Measure the luminescence of each well using a plate-reading luminometer. The light signal is proportional to the amount of ADP produced and thus to the kinase activity.
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic curve to determine the IC50 value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.
-
Alternative Protocol: Radiometric Filter Binding Assay
Historically, a common method involves the use of radiolabeled ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP).[4][6]
-
The kinase reaction is performed as described above, but with a mixture of cold ATP and radiolabeled ATP.
-
The reaction is stopped by adding a solution like phosphoric acid.[4]
-
The reaction mixture is transferred to a phosphocellulose filter plate. The phosphorylated substrate binds to the filter, while the unused [γ-³²P]ATP does not.
-
The filter is washed multiple times to remove all unbound radiolabeled ATP.[4]
-
The amount of radioactivity remaining on the filter, corresponding to the phosphorylated substrate, is quantified using a scintillation counter.
-
Inhibitor potency (IC50) is calculated based on the reduction in radioactive signal.
Conclusion The this compound scaffold is a highly effective and versatile starting point for the design of potent and selective kinase inhibitors. Its favorable properties for binding within the ATP pocket have been leveraged to target a multitude of kinases across different families, as evidenced by the extensive low-nanomolar inhibition data available. The standardized in vitro assay protocols described here are fundamental tools for researchers to evaluate these compounds, enabling the systematic optimization required for the development of next-generation targeted therapies.
References
- 1. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. soc.chim.it [soc.chim.it]
- 4. application.wiley-vch.de [application.wiley-vch.de]
- 5. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. Design, synthesis and biological evaluation of novel 1H-1,2,4-triazole, benzothiazole and indazole-based derivatives as potent FGFR1 inhibitors viafragment-based virtual screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. promega.com [promega.com]
- 11. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application Notes and Protocols: 3-Phenyl-1H-Indazole as a Molecular Probe
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenyl-1H-indazole and its derivatives represent a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and chemical biology. The rigid, bicyclic indazole core, coupled with the appended phenyl group, provides a privileged scaffold for the design of potent and selective molecular probes. These probes are instrumental in dissecting complex biological pathways and for the development of novel therapeutic agents. This document provides detailed application notes and experimental protocols for utilizing the this compound scaffold as a molecular probe, with a focus on its application as an antagonist of the Chemokine-like receptor 1 (CMKLR1) and as an inhibitor of the enzyme Indoleamine 2,3-dioxygenase 1 (IDO1).
Application 1: Probing the Chemerin/CMKLR1 Signaling Pathway
The this compound scaffold has been successfully utilized to develop potent antagonists for the Chemokine-like receptor 1 (CMKLR1), a G protein-coupled receptor. CMKLR1 and its endogenous ligand, chemerin, play crucial roles in immune responses, inflammation, and metabolic diseases such as psoriasis.[1][2] Specific derivatives of this compound can be employed to investigate the physiological and pathological functions of the CMKLR1 signaling pathway.
Signaling Pathway
Activation of CMKLR1 by its ligand, chemerin, initiates a signaling cascade through Gαi/o proteins. This leads to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and the activation of downstream pathways such as the MAPK/ERK and PI3K/Akt pathways, ultimately modulating cellular processes like chemotaxis, inflammation, and cell proliferation. This compound-based antagonists competitively bind to CMKLR1, preventing chemerin-induced signaling.
CMKLR1 signaling and antagonism by this compound probes.
Quantitative Data
The following table summarizes the inhibitory activity of a representative this compound derivative against human CMKLR1.
| Compound ID | Target | Assay Type | pIC50 | Reference |
| S-26d | hCMKLR1 | Functional Antagonism | 7.44 | [1][3] |
Experimental Protocols
This protocol describes a cell-based assay to determine the antagonistic activity of a this compound probe by measuring its ability to counteract the chemerin-induced inhibition of cAMP production.
Materials:
-
CHO cells stably expressing human CMKLR1 (hCMKLR1-CHO)
-
Assay buffer (e.g., HBSS with 20 mM HEPES, 0.1% BSA)
-
Forskolin
-
Chemerin (human)
-
This compound probe (test compound)
-
cAMP detection kit (e.g., HTRF, ELISA)
-
384-well white assay plates
Procedure:
-
Cell Preparation: Culture hCMKLR1-CHO cells to ~80-90% confluency. On the day of the assay, harvest the cells and resuspend them in assay buffer to a density of 1 x 10^6 cells/mL.
-
Compound Preparation: Prepare a 10 mM stock solution of the this compound probe in 100% DMSO. Perform a serial dilution in DMSO to create a concentration range (e.g., from 10 mM to 100 nM). Further dilute these solutions in assay buffer to achieve the final desired concentrations with a final DMSO concentration of ≤0.1%.
-
Assay Setup:
-
Add 5 µL of the diluted probe or vehicle (assay buffer with 0.1% DMSO) to the wells of the 384-well plate.
-
Add 5 µL of hCMKLR1-CHO cell suspension to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
Agonist and Forskolin Addition:
-
Prepare a solution of chemerin (at its EC80 concentration) and forskolin (e.g., 10 µM final concentration) in assay buffer.
-
Add 10 µL of the chemerin/forskolin solution to each well.
-
Incubate the plate at room temperature for 30 minutes.
-
-
cAMP Detection:
-
Following the incubation, lyse the cells and measure the intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP detection kit.
-
-
Data Analysis:
-
Normalize the data with respect to the control wells (forskolin alone = 100% signal; chemerin + forskolin = 0% signal).
-
Plot the percentage of inhibition against the logarithm of the probe concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value. The pIC50 is calculated as -log(IC50).
-
Application 2: Probing the Indoleamine 2,3-dioxygenase 1 (IDO1) Pathway
The 1H-indazole scaffold is a key pharmacophore for the development of inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1).[4] IDO1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in tryptophan degradation along the kynurenine pathway.[5] In the context of cancer, overexpression of IDO1 in tumor cells leads to a depletion of tryptophan in the tumor microenvironment, which suppresses T-cell proliferation and promotes immune tolerance.[5] 1H-indazole-based probes can be used to inhibit IDO1 activity and study the downstream consequences on tryptophan metabolism and immune cell function.
Signaling Pathway
IDO1 catalyzes the oxidative cleavage of the indole ring of L-tryptophan to produce N-formylkynurenine, which is subsequently converted to kynurenine. This depletion of tryptophan and accumulation of kynurenine metabolites leads to the suppression of effector T-cell function and the activation of regulatory T-cells, thereby promoting an immunosuppressive tumor microenvironment. 1H-indazole-based inhibitors bind to the active site of IDO1, preventing the metabolism of tryptophan.
IDO1 pathway and inhibition by 1H-indazole probes.
Quantitative Data
The following table presents the inhibitory activity of a representative 1H-indazole derivative against IDO1.
| Compound ID | Target | Assay Type | IC50 (µM) | Reference |
| 2g | IDO1 | Enzyme Inhibition | 5.3 | [4] |
Experimental Protocols
This protocol outlines a biochemical assay to measure the inhibitory activity of a 1H-indazole probe on recombinant human IDO1 enzyme. The assay quantifies the production of N-formylkynurenine.
Materials:
-
Recombinant human IDO1 enzyme
-
Assay buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5)
-
L-Tryptophan
-
Ascorbic acid
-
Methylene blue
-
Catalase
-
1H-Indazole probe (test compound)
-
Trichloroacetic acid (TCA)
-
Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)
-
96-well clear flat-bottom plates
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the 1H-indazole probe in 100% DMSO. Create a serial dilution in DMSO and then dilute in assay buffer to the desired final concentrations (final DMSO concentration ≤1%).
-
Reaction Mixture Preparation: Prepare a reaction mixture containing L-tryptophan (e.g., 200 µM), ascorbic acid (e.g., 20 mM), methylene blue (e.g., 10 µM), and catalase (e.g., 200 U/mL) in assay buffer.
-
Assay Setup:
-
Add 50 µL of the reaction mixture to each well of the 96-well plate.
-
Add 25 µL of the diluted probe or vehicle (assay buffer with 1% DMSO) to the wells.
-
Pre-incubate the plate at 37°C for 10 minutes.
-
-
Enzyme Addition:
-
Add 25 µL of pre-warmed recombinant human IDO1 enzyme (e.g., 50 nM final concentration) to each well to initiate the reaction.
-
Incubate the plate at 37°C for 60 minutes.
-
-
Reaction Termination and Color Development:
-
Stop the reaction by adding 25 µL of 30% (w/v) TCA.
-
Incubate the plate at 60°C for 30 minutes to hydrolyze N-formylkynurenine to kynurenine.
-
Centrifuge the plate at 3000 rpm for 10 minutes to pellet the precipitated protein.
-
Transfer 100 µL of the supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well.
-
Incubate at room temperature for 10 minutes to allow color development.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm using a microplate reader.
-
Subtract the background absorbance (wells without enzyme).
-
Calculate the percentage of inhibition for each probe concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the probe concentration and fit the data to a suitable model to determine the IC50 value.
-
This protocol describes how to measure the inhibitory effect of a 1H-indazole probe on IDO1 activity in a cellular context. HeLa cells, which can be induced to express high levels of IDO1, are commonly used.
Materials:
-
HeLa cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Interferon-gamma (IFN-γ)
-
1H-Indazole probe (test compound)
-
TCA
-
Ehrlich's reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 2 x 10^4 cells per well and allow them to adhere overnight.
-
IDO1 Induction and Compound Treatment:
-
Remove the culture medium.
-
Add 200 µL of fresh medium containing IFN-γ (e.g., 100 ng/mL) to induce IDO1 expression.
-
Simultaneously, add the 1H-indazole probe at various concentrations (final DMSO concentration ≤0.5%). Include a vehicle control.
-
Incubate the cells for 48 hours at 37°C in a CO2 incubator.
-
-
Kynurenine Measurement:
-
After the incubation period, collect 150 µL of the culture supernatant from each well.
-
Add 15 µL of 6.1 N TCA to each supernatant sample to precipitate proteins.
-
Incubate at 50°C for 30 minutes.
-
Centrifuge at 2500 rpm for 10 minutes.
-
Transfer 100 µL of the clear supernatant to a new 96-well plate.
-
Add 100 µL of Ehrlich's reagent to each well and incubate at room temperature for 10 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 490 nm.
-
Generate a standard curve using known concentrations of kynurenine to quantify the amount of kynurenine produced by the cells.
-
Calculate the percentage of inhibition of kynurenine production for each probe concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the log of the probe concentration.
-
Conclusion
The this compound scaffold serves as a valuable starting point for the development of molecular probes to investigate important biological targets such as CMKLR1 and IDO1. The detailed protocols provided herein offer a framework for researchers to utilize these probes to explore the roles of these targets in health and disease, and to screen for novel therapeutic candidates. Careful optimization of assay conditions and appropriate data analysis are crucial for obtaining reliable and reproducible results.
References
- 1. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Tryptophan Metabolism: A Versatile Area Providing Multiple Targets for Pharmacological Intervention - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Phenyl-1H-Indazole in Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of 3-phenyl-1H-indazole and its derivatives in cell-based assays, focusing on their application as potential anti-cancer agents. The protocols outlined below are based on established methodologies and findings from recent research.
Introduction
Indazole-containing compounds are a significant class of heterocyclic molecules that have garnered considerable attention in medicinal chemistry due to their diverse pharmacological activities, including anti-inflammatory, anti-tumor, and anti-HIV properties.[1] Several FDA-approved drugs, such as Niraparib and Pazopanib, feature the indazole scaffold, highlighting its therapeutic importance.[2] Derivatives of this compound, in particular, have been investigated for their potent anti-proliferative effects against various cancer cell lines. These compounds have been shown to induce cell cycle arrest, promote apoptosis, and inhibit key signaling pathways involved in cancer progression.[3][4][5]
This document details standard cell-based assay protocols to evaluate the efficacy and mechanism of action of this compound derivatives.
Data Presentation: Anti-proliferative Activity
The following tables summarize the quantitative data on the anti-proliferative activity of various this compound derivatives against a panel of human cancer cell lines.
Table 1: Growth Inhibition (GI₅₀) of N-phenyl-1H-indazole-1-carboxamide Derivatives
| Compound | Cell Line | Cancer Type | GI₅₀ (µM) | Reference |
| 1c | Leukemia | Leukemia | 0.041 - 33.6 | [3][6] |
| 1c | Non-Small Cell Lung | Lung Cancer | " " | [3][6] |
| 1c | Colon | Colon Cancer | " " | [3][6] |
| 1c | CNS | CNS Cancer | " " | [3][6] |
| 1c | Melanoma | Melanoma | " " | [3][6] |
| 1c | Ovarian | Ovarian Cancer | " " | [3][6] |
| 1c | Renal | Renal Cancer | " " | [3][6] |
| 1c | Prostate | Prostate Cancer | " " | [3][6] |
| 1c | Breast | Breast Cancer | " " | [3][6] |
| Mean GI₅₀ | - | - | 1.90 | [3][6] |
Table 2: Half-Maximal Inhibitory Concentration (IC₅₀) of Indazole Derivatives
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| 2f | - | Multiple | 0.23 - 1.15 | [4] |
| 6o | K562 | Chronic Myeloid Leukemia | 5.15 | [5][7] |
| 6o | HEK-293 | Normal Kidney | 33.2 | [5][7] |
| 89 | K562 | Leukemia | 6.50 | [1] |
| 93 | HL60 | Leukemia | 0.0083 | [1] |
| 93 | HCT116 | Colon Cancer | 0.0013 | [1] |
| 99 | - | - | 0.0405 (cellular activity) | [1] |
| 120 | - | - | 5.3 (IDO1 inhibition) | [1] |
| 127 (Entrectinib) | - | - | 0.012 (ALK inhibition) | [1] |
| 4d | - | c-Met Inhibition | 5.45 | [8] |
| 10d,e | SR Leukemia | Leukemia | 0.0153 | [9] |
| S-26d | hCMKLR1-transfected CHO | - | pIC₅₀ = 7.44 | [10] |
Signaling Pathways and Mechanisms of Action
Several derivatives of this compound exert their anti-cancer effects by modulating key signaling pathways.
One of the investigated mechanisms involves the induction of apoptosis through the p53/MDM2 pathway and the regulation of Bcl-2 family proteins.[5][7]
Proposed mechanism of action for certain indazole derivatives.
Additionally, some indazole derivatives have been identified as potent inhibitors of receptor tyrosine kinases such as c-Met, which is crucial in tumor cell proliferation, angiogenesis, and metastasis.[8][11][12]
Experimental Protocols
The following are detailed protocols for key cell-based assays to characterize the activity of this compound derivatives.
Cell Proliferation/Viability Assay (MTT Assay)
This assay is a colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13][14]
Workflow for the MTT cytotoxicity assay.
Materials:
-
Human cancer cell lines (e.g., K562, A549, PC-3, Hep-G2)[5]
-
This compound derivative stock solution (in DMSO)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[13]
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)[13]
-
96-well plates
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Prepare serial dilutions of the this compound derivative in complete culture medium. Replace the medium in the wells with the medium containing the compound dilutions. Include a vehicle control (medium with DMSO).[14]
-
Incubation: Incubate the plates for the desired time period (e.g., 48 hours).[15]
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[13]
-
Formazan Solubilization: Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[13]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value by plotting a dose-response curve.[14]
Cell Cycle Analysis
This protocol uses propidium iodide (PI) staining to analyze the distribution of cells in different phases of the cell cycle.[16]
Materials:
-
Cells treated with the this compound derivative
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with various concentrations of the compound for a specified time (e.g., 24 hours).[16]
-
Harvest and Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at 4°C.[16]
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing RNase A and PI. Incubate for 30 minutes at 37°C in the dark.[16]
-
Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5]
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
Materials:
-
Cells treated with the this compound derivative
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cells with the compound for the desired duration (e.g., 48 hours).[16]
-
Harvesting: Harvest the cells and wash them with cold PBS.
-
Staining: Resuspend the cells in the provided binding buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to quantify the percentage of apoptotic cells.[5]
Western Blotting for Protein Expression
Western blotting is used to detect and quantify the expression levels of specific proteins involved in the compound's mechanism of action, such as Bax, Bcl-2, p53, and MDM2.[5][13]
General workflow for Western blotting.
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer membrane (PVDF or nitrocellulose)
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (specific to target proteins)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: Lyse the treated cells and quantify the protein concentration.[13]
-
SDS-PAGE: Separate the protein lysates by SDS-PAGE.[13]
-
Protein Transfer: Transfer the separated proteins to a membrane.[13]
-
Blocking: Block the membrane to prevent non-specific antibody binding.[13]
-
Antibody Incubation: Incubate the membrane with the primary antibody, followed by the HRP-conjugated secondary antibody.[13]
-
Detection: Detect the protein bands using a chemiluminescent substrate and an imaging system.[13]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels, often normalizing to a loading control like GAPDH.[5]
Conclusion
The this compound scaffold represents a promising starting point for the development of novel anti-cancer therapeutics. The cell-based assay protocols described in these application notes provide a robust framework for researchers to evaluate the efficacy, potency, and mechanism of action of new derivatives. Through systematic screening and detailed mechanistic studies, the full therapeutic potential of this class of compounds can be further elucidated.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Indazoles as potential c-Met inhibitors: design, synthesis and molecular docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Discovery of 3-Phenyl Indazole-Based Novel Chemokine-like Receptor 1 Antagonists for the Treatment of Psoriasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of the First ATP Competitive Type-III c-MET Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Discovery of Potent c-MET Inhibitors with New Scaffold Having Different Quinazoline, Pyridine and Tetrahydro-Pyridothienopyrimidine Headgroups - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: High-Throughput Screening of 3-Phenyl-1H-Indazole Libraries for Kinase Inhibitor Discovery
Audience: Researchers, scientists, and drug development professionals.
Introduction
The 3-phenyl-1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse biological activities.[1][2][3] These derivatives have shown significant potential as anticancer, anti-inflammatory, and anti-HIV agents.[1][2] A prominent application of these libraries is in the discovery of kinase inhibitors, with compounds targeting a variety of kinases such as Pim-1, ERK, c-Kit, PDGFRβ, FLT3, FGFR1, and PAK1.[1][4] This document provides a detailed protocol for the high-throughput screening (HTS) of this compound libraries to identify novel kinase inhibitors.
1. Principle of the Assay
This protocol describes a fluorescence-based biochemical assay for high-throughput screening of this compound libraries against a generic tyrosine kinase. The assay measures the phosphorylation of a substrate peptide by the kinase. Inhibition of the kinase by a compound from the library results in a decrease in the fluorescent signal.
2. Materials and Reagents
-
This compound Library: Compounds dissolved in 100% DMSO.
-
Kinase: Recombinant human tyrosine kinase.
-
Substrate: Poly-Glu-Tyr (4:1) or a specific peptide substrate.
-
ATP: Adenosine 5'-triphosphate.
-
Assay Buffer: e.g., Tris-HCl, MgCl2, DTT, and a surfactant like Tween-20.
-
Detection Reagent: A fluorescent dye that preferentially binds to the phosphorylated substrate or a fluorescence polarization-based detection system.
-
Control Inhibitor: A known inhibitor of the target kinase (e.g., Staurosporine).
-
Microplates: 384-well, black, low-volume microplates.
-
Liquid Handling System: Automated liquid handler for dispensing reagents.
-
Plate Reader: A multi-mode microplate reader capable of fluorescence detection.
3. Experimental Workflow
The high-throughput screening process follows a staged workflow to ensure robustness and identify genuine hits.[5][6]
Caption: High-throughput screening workflow for this compound libraries.
4. Detailed Protocol
4.1. Assay Miniaturization and Optimization (Stage I)
-
Assay Development: Initially, develop the kinase assay in a 96-well format to optimize reagent concentrations (kinase, substrate, ATP) and incubation times.
-
Miniaturization: Transfer the optimized assay to a 384-well plate format. A typical final assay volume is 20-50 µL.[6]
-
Z' Factor Determination: Perform a "dry run" using only positive (no inhibitor) and negative (known inhibitor) controls to determine the Z' factor. A Z' factor consistently above 0.5 is required for a robust HTS assay.[6]
4.2. High-Throughput Screening (Stage II)
-
Compound Plating: Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each compound from the this compound library into the 384-well assay plates. Also, include wells for positive (DMSO only) and negative (control inhibitor) controls on each plate.
-
Reagent Addition:
-
Add the kinase solution to all wells and incubate for a pre-determined time (e.g., 15 minutes) to allow for compound binding.
-
Initiate the kinase reaction by adding a solution containing the substrate and ATP.
-
-
Incubation: Incubate the plates at room temperature or 30°C for the optimized reaction time (e.g., 60 minutes).
-
Detection: Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Data Acquisition: Read the fluorescence signal on a multi-mode plate reader.
4.3. Hit Validation (Stage III)
-
Hit Confirmation: "Hits" are identified as compounds that cause a significant reduction in the fluorescent signal (e.g., >3 standard deviations from the mean of the DMSO controls). These primary hits should be re-tested under the same conditions to confirm their activity.
-
Dose-Response Curves: Confirmed hits are then tested in a dose-response format (e.g., 8-point serial dilutions) to determine their potency (IC50 value).
-
Preliminary SAR Analysis: Analyze the structure-activity relationship (SAR) of the validated hits to identify common chemical features responsible for activity and guide further optimization.[6]
5. Data Presentation
Quantitative data from the screening and hit validation phases should be summarized in tables for clear comparison.
Table 1: Representative Data from a Primary Screen
| Plate ID | Total Compounds | % Inhibition (Mean) | Z' Factor | Hit Rate (%) |
| P001 | 320 | N/A | 0.78 | 1.2 |
| P002 | 320 | N/A | 0.81 | 0.9 |
| ... | ... | ... | ... | ... |
Table 2: Dose-Response Data for Validated Hits
| Compound ID | IC50 (µM) | Hill Slope | R² |
| Hit-001 | 1.25 | 1.1 | 0.99 |
| Hit-002 | 5.67 | 0.9 | 0.98 |
| ... | ... | ... | ... |
6. Signaling Pathway Context
Many this compound derivatives act as inhibitors of receptor tyrosine kinases (RTKs). The diagram below illustrates a simplified RTK signaling pathway, which is a common target for this class of compounds.
Caption: Simplified Receptor Tyrosine Kinase (RTK) signaling pathway.
This protocol provides a comprehensive framework for the high-throughput screening of this compound libraries to discover novel kinase inhibitors. The described workflow, from assay development to hit validation, ensures the identification of potent and selective compounds for further drug development. The adaptability of this protocol allows for its application to various kinase targets, making it a valuable tool for academic and industrial research.
References
- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 3. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Screening workflow | High Throughput Screening Core [u.osu.edu]
- 6. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
Application Notes and Protocols for In Vivo Administration of 3-Phenyl-1H-Indazole in Animal Models
For Researchers, Scientists, and Drug Development Professionals
Disclaimer
The following application notes and protocols are for research purposes only. All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals and with approval from the relevant Institutional Animal Care and Use Committee (IACUC).
Introduction
3-Phenyl-1H-indazole is a heterocyclic aromatic organic compound that forms the core structure for a variety of derivatives with demonstrated pharmacological activities. While much of the in vivo research has focused on substituted derivatives, this document provides available information on the in vivo administration of the parent indazole structure and its close analogs in animal models, focusing on its anti-inflammatory and potential anticancer applications.
Anti-Inflammatory Applications
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
This protocol is adapted from studies on the anti-inflammatory effects of indazole and its derivatives.[1]
Objective: To assess the acute anti-inflammatory activity of this compound in a rat model of inflammation.
Animal Model:
-
Species: Wistar rats
-
Sex: Male
-
Weight: 180-220 g
Materials:
-
This compound
-
Carrageenan (1% w/v in sterile saline)
-
Vehicle (e.g., 0.5% Sodium Carboxymethyl Cellulose)
-
Positive Control: Diclofenac sodium (10 mg/kg)
-
Plethysmometer
Procedure:
-
Animal Acclimatization: Acclimatize animals to laboratory conditions for at least one week prior to the experiment.
-
Grouping: Randomly divide animals into the following groups (n=6 per group):
-
Group I: Vehicle control
-
Group II: this compound (25 mg/kg, i.p.)
-
Group III: this compound (50 mg/kg, i.p.)
-
Group IV: this compound (100 mg/kg, i.p.)
-
Group V: Diclofenac sodium (10 mg/kg, i.p.)
-
-
Baseline Measurement: Measure the initial paw volume of the right hind paw of each rat using a plethysmometer.
-
Compound Administration: Administer the respective compounds or vehicle intraperitoneally (i.p.) 30 minutes before the carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.
-
Paw Volume Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after carrageenan injection.
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.
Quantitative Data: Anti-Inflammatory Activity
| Treatment Group | Dose (mg/kg, i.p.) | Maximum Inhibition of Edema (%) | Time of Maximum Inhibition (hours) |
| Indazole | 25 | 15.87 ± 0.21 | 1 |
| Indazole | 50 | 19.31 ± 0.46 | 1 |
| Indazole | 100 | 61.03 | 5 |
| Diclofenac Sodium | 10 | 84.50 | 5 |
Data adapted from a study on indazole and its derivatives.[1]
Signaling Pathway: Anti-Inflammatory Action
The anti-inflammatory effects of indazole derivatives are suggested to be mediated through the inhibition of key inflammatory pathways.[1]
References
Application Notes and Protocols for the Synthesis of 3-Phenyl-1H-Indazole Carboxamide Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed methodologies for the synthesis of 3-phenyl-1H-indazole carboxamide derivatives, a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities, including potent antitumor and kinase inhibitory effects. The following sections present various synthetic approaches, detailed experimental protocols, and quantitative data to facilitate the replication and further development of these compounds.
Method 1: Amide Coupling of 1H-Indazole-3-Carboxylic Acid with Phenylamines
A widely employed and versatile method for the synthesis of this compound carboxamide derivatives is the direct amide coupling of 1H-indazole-3-carboxylic acid with a substituted or unsubstituted aniline. This method offers a straightforward approach to a diverse range of derivatives. The reaction is typically facilitated by a coupling agent to activate the carboxylic acid.
General Experimental Workflow
Caption: General workflow for the synthesis of this compound carboxamide derivatives via amide coupling.
Protocol 1A: High-Efficiency Amide Coupling using HATU
This protocol is recommended for a broad range of phenylamines, including those that are less reactive.
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted or unsubstituted phenylamine
-
1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-indazole-3-carboxylic acid (1.0 equivalent).
-
Add anhydrous DMF to achieve a concentration of approximately 0.1 M and stir until all the solid has dissolved.
-
Add the phenylamine derivative (1.0-1.2 equivalents) to the solution.
-
Add DIPEA (2.0-3.0 equivalents) and stir the mixture for 2 minutes at room temperature.
-
Add HATU (1.0-1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 2-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired this compound carboxamide derivative.
Protocol 1B: Standard Amide Coupling using EDC/HOBt
This is a cost-effective alternative suitable for more reactive phenylamines.[1]
Materials:
-
1H-Indazole-3-carboxylic acid
-
Substituted or unsubstituted phenylamine
-
N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl)
-
1-Hydroxybenzotriazole (HOBt)
-
Triethylamine (TEA)
-
N,N-Dimethylformamide (DMF)
-
Methanol
-
Chloroform
-
10% Sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a solution of 1H-indazole-3-carboxylic acid (1.0 equivalent) in DMF, add HOBt (1.2 equivalents), EDC·HCl (1.2 equivalents), and TEA (3.0 equivalents).[1]
-
Stir the reaction mixture at room temperature for 15 minutes to activate the carboxylic acid.
-
Add the phenylamine derivative (1.0 equivalent) to the reaction mixture.[1]
-
Stir the reaction at room temperature for 4-6 hours, monitoring for completion by TLC.[1]
-
Pour the reaction mixture into ice water.
-
Extract the product with a 10% solution of methanol in chloroform (2 x 30 mL).[1]
-
Combine the organic layers and wash with 10% NaHCO₃ solution and brine.[1]
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure.[1]
-
Purify the crude product by column chromatography (e.g., step gradient of 0-5% methanol in chloroform) to yield the final product.[1]
Quantitative Data for Selected Derivatives (Method 1)
| Compound ID | Phenylamine Derivative | Coupling Method | Yield (%) | Melting Point (°C) | Reference |
| 1a | N-benzylamine | EDC/HOBt | 85 | 145-148 | [1] |
| 1b | 2-morpholinoethanamine | EDC/HOBt | 78 | 148-151 | [1] |
| 1c | 2-(pyrrolidin-1-yl)ethanamine | EDC/HOBt | 82 | 120-123 | [1] |
| 1d | 1,3,4-thiadiazol-2-amine | EDC/HOBt | 75 | 194-198 | [1] |
Method 2: Reaction of 3-Amino-1H-indazole with Phenyl Isocyanates
This method is particularly useful for the synthesis of N-aryl-3-amino-1H-indazole-1-carboxamides.[2][3][4]
General Reaction Scheme
Caption: Synthesis of 3-amino-N-phenyl-1H-indazole-1-carboxamides.
Protocol 2A: Synthesis of N-Aryl-3-amino-1H-indazole-1-carboxamides
Materials:
-
3-Amino-1H-indazole derivative
-
Substituted or unsubstituted phenyl isocyanate
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
Procedure:
-
Dissolve the 3-amino-1H-indazole derivative (1.0 equivalent) in an anhydrous solvent in a round-bottom flask under an inert atmosphere.
-
Add the phenyl isocyanate derivative (1.0-1.1 equivalents) to the solution.
-
Stir the reaction mixture at room temperature. The reaction time can vary from a few hours to overnight, depending on the reactivity of the substrates.
-
Monitor the reaction by TLC.
-
Upon completion, the product may precipitate out of the solution. If so, collect the solid by filtration and wash with a cold solvent.
-
If the product does not precipitate, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to obtain the desired 3-amino-N-phenyl-1H-indazole-1-carboxamide.
Quantitative Data for Selected Derivatives (Method 2)
| Compound ID | 3-Amino-1H-indazole Derivative | Phenyl Isocyanate Derivative | Yield (%) | Reference |
| 2a | 3-Amino-1H-indazole | Phenyl isocyanate | Not specified | [2][3] |
| 2b | 3-Amino-5-nitro-1H-indazole | Phenyl isocyanate | Not specified | [2] |
| 2c | 3-Amino-1H-indazole | 4-Chlorophenyl isocyanate | Not specified | [2][3] |
Biological Activity and Signaling Pathways
Certain this compound carboxamide derivatives have shown significant potential as anticancer agents, acting through various mechanisms such as the inhibition of p21-activated kinase 1 (PAK1) and the induction of cell cycle arrest.[5][6][7]
PAK1 Inhibition and Anti-Metastatic Effects
Derivatives of 1H-indazole-3-carboxamide have been identified as potent and selective inhibitors of PAK1.[7] Aberrant activation of PAK1 is linked to tumor progression, migration, and invasion. Inhibition of PAK1 by these compounds can lead to the downregulation of Snail, a key transcription factor involved in the epithelial-mesenchymal transition (EMT), thereby suppressing cancer cell migration and invasion.[7]
References
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Characterization of 3-Phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the key analytical techniques for the characterization of 3-phenyl-1H-indazole, a significant heterocyclic scaffold in medicinal chemistry. The following protocols and data are intended to guide researchers in confirming the identity, purity, and structural integrity of this compound.
Spectroscopic Characterization
Spectroscopic methods are fundamental for the structural elucidation of this compound. These techniques provide detailed information about the molecular structure, functional groups, and atomic connectivity.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for determining the precise structure of a molecule. Both ¹H and ¹³C NMR are essential for the characterization of this compound.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in a suitable deuterated solvent (e.g., 0.5-0.7 mL of CDCl₃ or DMSO-d₆).
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Record the ¹H NMR and ¹³C NMR spectra on a 300 MHz or 400 MHz spectrometer.[1]
-
Data Acquisition: Acquire the ¹H NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a greater number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts (δ) are reported in parts per million (ppm) relative to TMS.
Quantitative Data: NMR Spectroscopy
| Technique | Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| ¹H NMR (300MHz, CDCl₃) | ¹H | 12.10 | bs | - | NH | [1] |
| 8.10-8.03 | m | - | 3H, Aromatic | [1] | ||
| 7.60-7.46 | m | - | 3H, Aromatic | [1] | ||
| 7.35-7.10 | m | - | 3H, Aromatic | [1] | ||
| ¹³C NMR (75 MHz, CDCl₃) | ¹³C | 145.51 | - | - | C | [1] |
| 141.63 | - | - | C | [1] | ||
| 133.51 | - | - | C | [1] | ||
| 128.98 | - | - | CH | [1] | ||
| 128.17 | - | - | CH | [1] | ||
| 127.81 | - | - | CH | [1] | ||
| 126.70 | - | - | CH | [1] | ||
| 121.24 | - | - | CH | [1] | ||
| 120.94 | - | - | CH | [1] | ||
| 120.82 | - | - | C | [1] | ||
| 110.43 | - | - | CH | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a critical analytical technique used to determine the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which aids in confirming the molecular formula.
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of this compound in a suitable solvent such as methanol or acetonitrile.
-
Ionization: Utilize an appropriate ionization technique. Electrospray ionization (ESI) is commonly used for this type of molecule.[1][2]
-
Instrumentation: Introduce the sample into a mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument for high-resolution analysis.
-
Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and compare it with the calculated theoretical mass.
Quantitative Data: Mass Spectrometry
| Technique | Ionization Mode | Calculated m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Reference |
| HRMS | ESI | 217.0736 | 217.0735 | [1] |
| Technique | Ionization Mode | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ | Reference |
| HRMS | ESI | 220.0869 (for this compound-6-carbonitrile) | 220.0872 | [2] |
| HRMS | ESI | 263.0791 (for 3-phenyl-6-(trifluoromethyl)-1H-indazole) | 263.0792 | [2] |
Chromatographic Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are essential for assessing the purity of this compound and for quantitative analysis.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC)
-
Sample Preparation: Accurately weigh and dissolve the this compound sample in the mobile phase or a compatible solvent to a known concentration.
-
Instrumentation: Use an HPLC system equipped with a UV detector. A C18 or a Phenyl-Hexyl column is often suitable for the separation of aromatic compounds.[3]
-
Mobile Phase: A typical mobile phase would be a gradient mixture of an aqueous buffer (e.g., phosphate buffer) and an organic solvent like acetonitrile or methanol.[3]
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18 (250 x 4.6 mm, 5 µm) or equivalent.
-
Flow Rate: 1.0 mL/minute.
-
Detection: UV at 254 nm.
-
Injection Volume: 10-20 µL.
-
-
Data Analysis: Analyze the resulting chromatogram to determine the retention time and peak area. Purity is assessed by the relative area of the main peak.
X-ray Crystallography
For an unambiguous determination of the three-dimensional molecular structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise bond lengths, bond angles, and crystal packing information.
Experimental Protocol: X-ray Crystallography
-
Crystal Growth: Grow single crystals of this compound of suitable quality. This can be achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling of a hot, saturated solution.
-
Crystal Mounting: Carefully select and mount a single crystal on a goniometer head.
-
Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.[4] The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[4]
-
Structure Solution and Refinement: Process the diffraction data to solve and refine the crystal structure using specialized software. The final model will provide the atomic coordinates, from which the molecular structure can be visualized.
While a specific crystal structure for the parent this compound was not found in the initial search, the technique has been successfully applied to its derivatives, confirming its utility for this class of compounds.[5][6][7]
Visualizations
Experimental Workflow for Characterization
Caption: Analytical workflow for the synthesis, purification, and characterization of this compound.
References
Application Notes and Protocols: 3-Phenyl-1H-Indazole as a Precursor for Novel Drug Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction
3-Phenyl-1H-indazole is a versatile heterocyclic scaffold that has garnered significant attention in medicinal chemistry as a precursor for the synthesis of novel therapeutic agents. Its derivatives have demonstrated a broad spectrum of biological activities, including antiproliferative, antifungal, and kinase inhibitory effects. This document provides detailed application notes and protocols for the synthesis and evaluation of novel drug candidates derived from this compound, supported by quantitative data and visual diagrams of relevant signaling pathways and experimental workflows.
I. Biological Activities and Quantitative Data
Derivatives of this compound have been explored for various therapeutic applications. The following tables summarize the quantitative data from key studies, highlighting the potential of this scaffold in drug discovery.
Table 1: Antiproliferative Activity of this compound Derivatives
| Compound ID | Target/Cell Line | Activity Metric | Value | Reference |
| 1c | NCI 60-cell line panel | GI₅₀ | 0.041-33.6 µM | [1] |
| Mean GI₅₀ | 1.90 µM | [1] | ||
| 10d, 10e | SR leukemia cells | GI₅₀ | 0.0153 µM | [2] |
| 93 | HL60 cells | IC₅₀ | 8.3 nM | [3] |
| HCT116 cells | IC₅₀ | 1.3 nM | [3] | |
| 97 | 12 human cancer cells | IC₅₀ | 1.12-6.84 µM | [4] |
| 116, 117, 118 | HT29 cells | IC₅₀ | 0.9-6.1 µM | [3] |
| 2f | Various cancer cell lines | IC₅₀ | 0.23–1.15 μM | [5] |
Table 2: Kinase Inhibitory Activity of this compound Derivatives
| Compound ID | Target Kinase | Activity Metric | Value | Reference |
| 97 | c-Kit | Kd | 68.5 ± 9.5 nM | [3] |
| PDGFRβ | Kd | 140 ± 0 nM | [3] | |
| FLT3 | Kd | 375 ± 15.3 nM | [3] | |
| 99 | FGFR1 | IC₅₀ | 2.9 nM | [3] |
| 102 | FGFR1 | IC₅₀ | 30.2 ± 1.9 nM | [3] |
| 106 | FGFR1 | IC₅₀ | 2.0 ± 0.4 µM | [3][4] |
| FGFR2 | IC₅₀ | 0.8 ± 0.3 µM | [3][4] | |
| FGFR3 | IC₅₀ | 4.5 ± 1.6 µM | [3][4] | |
| 109 | EGFR T790M | IC₅₀ | 5.3 nM | [3] |
| EGFR | IC₅₀ | 8.3 nM | [3] | |
| 116, 117, 118 | ERK1/2 | IC₅₀ | 9.3-25.8 nM | [3] |
| 127 (Entrectinib) | ALK | IC₅₀ | 12 nM | [3] |
| 10e | JAK2 | IC₅₀ | 0.166 µM | [6] |
| JAK3 | IC₅₀ | 0.057 µM | [6] | |
| Aurora A | IC₅₀ | 0.939 µM | [6] | |
| Aurora B | IC₅₀ | 0.583 µM | [6] | |
| 30l | PAK1 | IC₅₀ | 9.8 nM | [7] |
Table 3: Anticandidal Activity of this compound Derivatives
| Compound ID | Candida Species | Activity Metric | Value (µM) | Reference |
| 10g | C. albicans | MIC | Not specified | [8] |
| C. glabrata (miconazole susceptible) | MIC | Not specified | [8] | |
| C. glabrata (miconazole resistant) | MIC | Not specified | [8] |
II. Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound derivatives and their subsequent biological evaluation.
Protocol 1: General Synthesis of N-Phenyl-1H-indazole-1-carboxamides[1][2]
This protocol describes the synthesis of N-phenyl-1H-indazole-1-carboxamides by reacting a 3-amino-1H-indazole derivative with a phenyl isocyanate derivative.
Materials:
-
3-Amino-1H-indazole derivative
-
Phenyl isocyanate derivative
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))
-
Inert atmosphere (e.g., Nitrogen or Argon)
Procedure:
-
Dissolve the 3-amino-1H-indazole derivative in the anhydrous solvent under an inert atmosphere.
-
Add the phenyl isocyanate derivative dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature for the time specified in the relevant literature (typically a few hours to overnight), monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to yield the desired N-phenyl-1H-indazole-1-carboxamide.
-
Characterize the final product using spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Copper-Catalyzed Intramolecular N-Arylation for N-Phenyl-1H-indazoles[9]
This protocol outlines the synthesis of N-phenyl-1H-indazoles from ortho-chlorinated arylhydrazones.
Materials:
-
ortho-Chlorinated arylhydrazone
-
Copper(I) iodide (CuI)
-
Potassium hydroxide (KOH)
-
1,10-Phenanthroline
-
Dimethylformamide (DMF)
Procedure:
-
In a reaction vessel, combine the o-chlorinated arylhydrazone, CuI, KOH, and 1,10-phenanthroline.
-
Add DMF as the solvent.
-
Heat the reaction mixture to 120 °C and stir for 12-48 hours.
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
Isolate the product by extraction and purify using column chromatography on silica gel.
-
Characterize the purified N-phenyl-1H-indazole using HRMS, ¹H NMR, and ¹³C NMR spectroscopy.
Protocol 3: In Vitro Antiproliferative Activity Assay (MTT Assay)
This protocol describes a common method to evaluate the antiproliferative activity of synthesized compounds against cancer cell lines.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
Synthesized this compound derivatives (dissolved in DMSO)
-
3-(4,5-Dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Dimethyl sulfoxide (DMSO) or solubilizing solution
-
96-well microplates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the synthesized compounds (typically in a serial dilution) and a vehicle control (DMSO).
-
Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO₂.
-
After the incubation period, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium containing MTT and add DMSO or a solubilizing solution to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell growth inhibition and determine the GI₅₀ or IC₅₀ values.
Protocol 4: Kinase Inhibition Assay
This protocol provides a general framework for assessing the inhibitory activity of compounds against specific kinases.
Materials:
-
Recombinant kinase
-
Kinase-specific substrate
-
ATP (Adenosine triphosphate)
-
Assay buffer
-
Synthesized this compound derivatives
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the kinase, its substrate, and the assay buffer in a microplate.
-
Add the synthesized compounds at various concentrations.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the reaction for a specific time at an optimal temperature.
-
Stop the reaction and add the detection reagent according to the manufacturer's instructions.
-
Measure the signal (e.g., luminescence or fluorescence) using a microplate reader.
-
Calculate the percentage of kinase inhibition and determine the IC₅₀ values.
III. Visualizations
The following diagrams illustrate key signaling pathways and a general experimental workflow relevant to the drug discovery process using this compound as a precursor.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, biological activity evaluation of 3-(4-phenyl-1H-imidazol-2-yl)-1H-pyrazole derivatives as potent JAK 2/3 and aurora A/B kinases multi-targeted inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Design and synthesis of 1H-indazole-3-carboxamide derivatives as potent and selective PAK1 inhibitors with anti-tumour migration and invasion activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 3-Phenyl-1H-Indazole Derivatives in the Treatment of Psoriasis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Recent advancements in the understanding of psoriasis pathogenesis have identified novel therapeutic targets beyond the traditional TNF-α/IL-23/IL-17 axis. The 3-phenyl-1H-indazole scaffold has emerged as a promising chemical starting point for the development of small molecule inhibitors targeting key pathways in psoriatic inflammation. This document provides detailed application notes and experimental protocols for two distinct classes of this compound derivatives that have demonstrated preclinical efficacy in a mouse model of psoriasis: Chemokine-like Receptor 1 (CMKLRI) antagonists and Aryl Hydrocarbon Receptor (AHR) agonists.
These compounds offer innovative mechanisms of action for mitigating the complex inflammatory cascades that drive psoriasis. The following sections provide comprehensive data and methodologies to facilitate further research and development of these promising therapeutic candidates.
I. This compound-Based Chemokine-like Receptor 1 (CMKLR1) Antagonists
Application Notes
A novel 3-phenyl-indazole derivative, S-26d , has been identified as a potent and orally bioavailable antagonist of Chemokine-like Receptor 1 (CMKLR1). CMKLR1 and its ligand, chemerin, are implicated in the recruitment of plasmacytoid dendritic cells and macrophages to inflamed tissues, which are key events in the initiation and maintenance of psoriatic plaques. By blocking the chemerin/CMKLR1 axis, S-26d offers a targeted approach to disrupt the early stages of the psoriatic inflammatory cascade. Preclinical studies have demonstrated that oral administration of S-26d significantly ameliorates psoriatic-like skin inflammation in an imiquimod-induced mouse model.
Data Presentation
Table 1: In Vitro and In Vivo Efficacy of CMKLR1 Antagonist S-26d
| Parameter | Value/Result |
| Compound | S-26d |
| Target | Chemokine-like Receptor 1 (CMKLR1) |
| In Vitro Potency (pIC50) | 7.44 (in hCMKLR1-transfected CHO cells)[1] |
| Animal Model | Imiquimod (IMQ)-induced psoriasis-like mouse model |
| Administration Route | Oral |
| Dosage | 10 mg/kg, once daily |
| Treatment Duration | 7 days |
| Efficacy Endpoint | Reduction in modified Psoriasis Area and Severity Index (PASI) score |
| Result | Significant alleviation of erythema, scaliness, and skin thickness compared to the vehicle-treated control group.[1] |
Experimental Protocols
Protocol 1: In Vitro CMKLR1 Antagonist Activity Assay (Calcium Mobilization)
This protocol is designed to assess the antagonistic activity of test compounds against CMKLR1 by measuring their ability to inhibit chemerin-induced intracellular calcium mobilization.
Materials:
-
Human CMKLR1-transfected CHO (Chinese Hamster Ovary) cells
-
Chemerin (human, recombinant)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES)
-
Test compound (S-26d) and vehicle control (e.g., DMSO)
-
Fluorescence plate reader with an injection system
Procedure:
-
Cell Preparation: Seed hCMKLR1-transfected CHO cells into a 96-well black-walled, clear-bottom plate and culture overnight to form a confluent monolayer.
-
Dye Loading: Wash the cells with assay buffer and then incubate with the calcium-sensitive dye solution as per the manufacturer's instructions (typically 30-60 minutes at 37°C).
-
Compound Incubation: Wash the cells to remove excess dye. Add serial dilutions of the test compound (S-26d) or vehicle control to the wells and incubate for a predetermined time (e.g., 15-30 minutes) at room temperature.
-
Signal Measurement: Place the plate in the fluorescence plate reader. Establish a baseline fluorescence reading.
-
Agonist Injection and Reading: Inject a pre-determined concentration of chemerin (e.g., EC80) into the wells and immediately measure the change in fluorescence intensity over time.
-
Data Analysis: The antagonistic activity is determined by the reduction in the chemerin-induced fluorescence signal in the presence of the test compound. Calculate the IC50 value, which is the concentration of the antagonist that inhibits 50% of the maximal response to chemerin. The pIC50 is the negative logarithm of the IC50.
Signaling Pathway and Experimental Workflow
Caption: CMKLR1 signaling pathway in psoriasis and the inhibitory action of S-26d.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with S-26d treatment.
II. 5-((1H-Indazol-3-yl)methylene)-2-thioxoimidazolidin-4-one Derivatives as Aryl Hydrocarbon Receptor (AHR) Agonists
Application Notes
A distinct class of this compound derivatives, exemplified by compound 24e , has been identified as potent agonists of the Aryl Hydrocarbon Receptor (AHR). The AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses, including the balance between pro-inflammatory Th17/Th22 cells and anti-inflammatory regulatory T cells (Tregs). AHR activation has been shown to have a protective role in skin inflammation. Compound 24e, by activating the AHR pathway, offers a novel immunomodulatory approach for the treatment of psoriasis. Topical application of 24e has been demonstrated to significantly alleviate psoriatic-like skin lesions in an imiquimod-induced mouse model.
Data Presentation
Table 2: In Vitro and In Vivo Efficacy of AHR Agonist 24e
| Parameter | Value/Result |
| Compound | 24e (5-((1H-indazol-3-yl)methylene)-3-(prop-2-yn-1-yl)-2-thioxoimidazolidin-4-one) |
| Target | Aryl Hydrocarbon Receptor (AHR) |
| In Vitro Potency (EC50) | 0.015 µM[2] |
| Animal Model | Imiquimod (IMQ)-induced psoriasis-like mouse model |
| Administration Route | Topical |
| Dosage | Not specified in abstract |
| Treatment Duration | Not specified in abstract |
| Efficacy Endpoint | Alleviation of IMQ-induced psoriasis-like skin lesions |
| Result | Substantial alleviation of skin lesions.[2] |
Experimental Protocols
Protocol 2: In Vitro AHR Agonist Activity Assay (Luciferase Reporter Assay)
This protocol is used to determine the ability of a test compound to activate the AHR signaling pathway.
Materials:
-
A suitable cell line (e.g., HepG2) stably or transiently transfected with a Dioxin Response Element (DRE)-driven luciferase reporter plasmid.
-
Test compound (24e) and vehicle control (e.g., DMSO).
-
Cell culture medium and supplements.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed the reporter cell line in a 96-well white, clear-bottom plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the test compound (24e) or vehicle control.
-
Incubation: Incubate the plate for a specified period (e.g., 24 hours) at 37°C in a CO2 incubator.
-
Cell Lysis and Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's protocol using a luminometer.
-
Data Analysis: The agonist activity is quantified as the fold induction of luciferase activity compared to the vehicle control. Calculate the EC50 value, which is the concentration of the agonist that produces 50% of the maximal response.
Protocol 3: Imiquimod-Induced Psoriasis Mouse Model
This is a widely used animal model to mimic the inflammatory characteristics of human psoriasis.
Materials:
-
BALB/c or C57BL/6 mice (8-12 weeks old).
-
Imiquimod cream (5%).
-
Test compound formulation (e.g., topical cream of 24e) and vehicle control.
-
Calipers for measuring ear and skin thickness.
-
Psoriasis Area and Severity Index (PASI) scoring guide (modified for mice).
Procedure:
-
Acclimatization: Acclimatize mice for at least one week before the experiment.
-
Induction of Psoriasis-like Inflammation: Shave the dorsal skin of the mice. Apply a daily topical dose of imiquimod cream (typically 62.5 mg) to the shaved back and sometimes one ear for 5-7 consecutive days.
-
Treatment: Concurrently with or after the induction period, apply the topical formulation of the test compound (24e) or vehicle control to the inflamed skin daily.
-
Assessment of Inflammation:
-
PASI Scoring: Daily, score the severity of erythema (redness), scaling, and induration (thickness) of the dorsal skin on a scale of 0 to 4 for each parameter. The sum of the scores represents the cumulative PASI score.
-
Skin Thickness: Measure the thickness of the dorsal skin and/or ear using calipers daily.
-
-
Histological Analysis: At the end of the experiment, euthanize the mice and collect skin samples for histological analysis (e.g., H&E staining) to assess epidermal thickness (acanthosis), parakeratosis, and immune cell infiltration.
-
Cytokine Analysis: Skin or serum samples can be collected to measure the levels of pro-inflammatory cytokines (e.g., IL-17, IL-23, TNF-α) by methods such as ELISA or qPCR.
Signaling Pathway and Experimental Workflow
Caption: AHR signaling pathway activation by compound 24e leading to immunomodulation.
Caption: Experimental workflow for the imiquimod-induced psoriasis mouse model with topical 24e treatment.
References
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Phenyl-1H-Indazole
Welcome to the technical support center for the synthesis of 3-phenyl-1H-indazole. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to optimize reaction yields and overcome common challenges in this synthetic process.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of this compound in a question-and-answer format.
Issue 1: Low or No Yield of this compound
Q: My reaction is resulting in a low yield or no product at all. What are the common causes and how can I improve it?
A: Low yields in this compound synthesis can arise from several factors depending on the synthetic route. A systematic approach to troubleshooting is recommended. Common causes and potential solutions are outlined below:
-
Suboptimal Reaction Conditions: Temperature, reaction time, and reactant concentrations are critical parameters. For instance, in copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones, reducing the temperature from 120 °C to 100 °C can drastically decrease the yield. Conversely, excessively high temperatures can lead to product decomposition. It is advisable to perform small-scale trial reactions to determine the optimal conditions for your specific substrates.
-
Purity of Reagents and Solvents: Impurities in starting materials, such as the arylhydrazine or the coupling partner, can lead to unwanted side reactions. Similarly, the presence of water in reactions requiring anhydrous conditions can be detrimental. Ensure high purity of reagents and use dry solvents when necessary. The addition of 4 Å molecular sieves can be beneficial in scavenging moisture in some reactions.[1]
-
Catalyst and Ligand Issues (for Cross-Coupling Reactions):
-
Palladium-Catalyzed Reactions: The choice of ligand is crucial. For the direct C3 arylation of 1H-indazoles, bidentate ligands like 1,10-phenanthroline have been shown to be effective.[2] Catalyst loading is also important, and in some cases, a higher loading (10-20 mol%) may be necessary.[3]
-
Copper-Catalyzed Reactions: The copper source can influence the reaction outcome. While CuI is commonly used, other sources like CuBr, CuCl, and CuO have been investigated, with CuI often providing the best performance. The choice of ligand, such as 1,10-phenanthroline, is also critical for achieving good yields.[4]
-
-
Incompatible Base and Solvent System: The selection of the base and solvent is interdependent and crucial for reaction success. For example, in some N-alkylation reactions, potassium carbonate in THF may be ineffective, necessitating a switch to a solvent like DMF.[1] In copper-catalyzed syntheses, strong bases like KOH are often employed.[4]
-
Atmospheric Conditions: Many organometallic reactions are sensitive to oxygen. It is important to ensure an inert atmosphere (e.g., nitrogen or argon) is maintained throughout the reaction.
Issue 2: Formation of Undesired Isomers
Q: I am observing the formation of the 2-phenyl-2H-indazole isomer as a significant byproduct. How can I minimize its formation?
A: The formation of the N2-substituted isomer is a common challenge in indazole synthesis due to the tautomeric nature of the indazole ring. The 1H-tautomer is generally more thermodynamically stable, but the N2-isomer can be formed as a kinetic product. Here are some strategies to improve selectivity for the desired this compound:
-
Reaction Conditions:
-
Cadogan Cyclization: Traditional Cadogan cyclizations for preparing 2H-indazoles can be harsh. To favor the 1H-indazole, alternative methods are often preferred. However, if using a Cadogan-type reaction, modern one-pot modifications with milder reducing agents like tri-n-butylphosphine and optimized solvent systems (e.g., isopropanol at 80°C) can improve selectivity.
-
N-Arylation/Alkylation: The choice of base and solvent can influence the N1/N2 ratio. For N-alkylation, using sodium hydride in THF often strongly favors the N1 product.[5]
-
-
Substituent Effects: The electronic and steric nature of substituents on the indazole ring can direct substitution. Bulky groups at the C-3 position tend to favor N1 substitution. Conversely, electron-withdrawing groups at the C-7 position can favor N2 substitution.[5]
-
Purification: If a mixture of isomers is obtained, careful purification is necessary. Isomers can sometimes be separated by column chromatography on silica gel or by recrystallization.[1]
Issue 3: Difficulty in Product Purification
Q: I am having trouble purifying the final product from the reaction mixture. What are the recommended procedures?
A: Purification of this compound can be challenging due to the presence of unreacted starting materials, catalyst residues, and side products. The following purification methods are commonly employed:
-
Column Chromatography: This is the most common method for purifying indazole derivatives.
-
Adsorbent: Silica gel (230-400 mesh) is typically used.
-
Eluent System: A non-polar/polar solvent system is used. A common starting point is a mixture of hexanes and ethyl acetate. The polarity of the eluent is gradually increased to elute the product. For example, a gradient of 0% to 10% ethyl acetate in hexanes can be effective.[6] It is crucial to first determine the appropriate solvent system using thin-layer chromatography (TLC).
-
-
Recrystallization: If the crude product is a solid and of reasonable purity, recrystallization can be an effective purification method, particularly for removing isomeric impurities. The choice of solvent is critical and should be determined experimentally.
-
Work-up Procedure: A proper aqueous work-up is essential to remove inorganic salts and water-soluble impurities before chromatographic purification. This typically involves quenching the reaction, extracting the product into an organic solvent (e.g., ethyl acetate), washing with water and brine, and drying the organic layer over an anhydrous salt like sodium sulfate.[1] Acidic or basic conditions during the work-up should be used with caution as they can potentially cause isomerization or degradation of the product.[1]
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound with good yields?
A1: Several efficient methods are available, with the choice often depending on the availability of starting materials and the desired substitution pattern. Some of the most common high-yield methods include:
-
Palladium-Catalyzed Suzuki-Miyaura Coupling: This involves the reaction of a 3-halo-1H-indazole (e.g., 3-iodo-1H-indazole) with phenylboronic acid in the presence of a palladium catalyst and a base. This method is versatile and generally provides good to excellent yields.[7]
-
Copper-Catalyzed Intramolecular N-Arylation: This method typically involves the synthesis of an ortho-haloarylhydrazone, which then undergoes an intramolecular cyclization catalyzed by a copper salt (e.g., CuI) and a ligand (e.g., 1,10-phenanthroline). Yields can be moderate to good, and this method is advantageous when starting from readily available ortho-chloroaryl aldehydes or ketones.[4]
-
Fischer Indole Synthesis Analogue: A reaction analogous to the Fischer indole synthesis, involving the condensation of a substituted phenylhydrazine with an appropriate carbonyl compound under acidic conditions, can be used to form the indazole ring system. The choice of acid catalyst is important for the success of this reaction.[8]
Q2: How does the choice of catalyst and ligand affect the yield in palladium-catalyzed cross-coupling reactions for this synthesis?
A2: The catalyst and ligand system is critical for the efficiency of palladium-catalyzed reactions.
-
Catalyst: Palladium(II) acetate (Pd(OAc)₂) and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used catalyst precursors.[7][9] The catalyst loading can also be a key parameter to optimize.
-
Ligand: The ligand stabilizes the palladium center and facilitates the catalytic cycle. For direct arylation reactions, bidentate ligands like 1,10-phenanthroline have been shown to be effective.[2] For Suzuki-Miyaura couplings, phosphine-based ligands such as triphenylphosphine (PPh₃) or more specialized ligands like XPHOS can be used to achieve high yields.[3] The choice of ligand can significantly impact the reaction rate and selectivity.
Q3: Can you provide a general troubleshooting workflow for a low-yield synthesis?
A3: A logical workflow can help identify the root cause of a low-yielding reaction.
Caption: A decision-making workflow for troubleshooting low yields in chemical synthesis.
Quantitative Data Summary
The following tables summarize the effects of various reaction parameters on the yield of this compound and its derivatives from selected synthetic methods.
Table 1: Effect of Base and Solvent on Copper-Catalyzed Intramolecular N-Arylation of an o-Chloroarylhydrazone
| Entry | Base (200 mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | KOH | DMF | 120 | 24 | 60 | [4] |
| 2 | K₃PO₄ | DMF | 120 | 24 | <60 | [4] |
| 3 | Cs₂CO₃ | DMF | 120 | 24 | <60 | [4] |
| 4 | KOH | Dioxane | 120 | 24 | Low | [4] |
| 5 | KOH | Toluene | 120 | 24 | Low | [4] |
| 6 | KOH | NMP | 120 | 24 | 0 | [4] |
Reaction Conditions: o-chloroarylhydrazone (0.5 mmol), CuI (20 mol%), 1,10-phenanthroline (22 mol%), in the specified solvent (2.5 mL).
Table 2: Influence of Palladium Catalyst and Ligand on Direct C7-Arylation of a 3-Substituted 1H-Indazole
| Entry | Palladium Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| 1 | Pd(OAc)₂ (10) | 1,10-phenanthroline (20) | K₂CO₃ | DMA | 150 | 75 | [2] |
| 2 | PdCl₂(dppf) (5) | PPh₃ (10) | Ag₂CO₃ | Water | 50 | No Reaction | [10] |
| 3 | Pd(OAc)₂ (5) | PPh₃ (10) | Ag₂CO₃ | Water | 100 | 80 | [10] |
Note: While this table refers to C7-arylation, it illustrates the importance of the catalyst-ligand system in direct arylation of the indazole core.
Experimental Protocols
Protocol 1: Copper-Catalyzed Intramolecular N-Arylation for 1-Phenyl-1H-indazole Synthesis [4]
This protocol describes the synthesis of 1-phenyl-1H-indazole from the corresponding o-chlorinated arylhydrazone.
Materials:
-
(E)-1-(2-chlorobenzylidene)-2-phenylhydrazine
-
Copper(I) iodide (CuI)
-
1,10-Phenanthroline
-
Potassium hydroxide (KOH)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate
-
Saturated aqueous NaCl solution
-
Silica gel for column chromatography
Procedure:
-
To a dried Schlenk tube, add (E)-1-(2-chlorobenzylidene)-2-phenylhydrazine (0.5 mmol), KOH (0.056 g, 2.0 equiv, 200 mol%), 1,10-phenanthroline (0.020 g, 0.22 equiv, 22 mol%), and CuI (0.019 g, 0.2 equiv, 20 mol%).
-
Evacuate and backfill the Schlenk tube with an inert gas (e.g., nitrogen or argon).
-
Add anhydrous DMF (2.5 mL) via syringe.
-
Stir the reaction mixture and heat to 120 °C for 24 hours.
-
After cooling to room temperature, add ethyl acetate (10 mL) to the mixture.
-
Pass the mixture through a short plug of silica gel.
-
Wash the eluate with water (1 x 10 mL) and then with a saturated aqueous NaCl solution (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate eluent system to afford the desired 1-phenyl-1H-indazole.
Caption: A general experimental workflow for the synthesis and purification of this compound.
Protocol 2: Palladium-Catalyzed Suzuki-Miyaura Coupling for this compound Synthesis [3]
This protocol describes a two-step, one-pot procedure involving an initial iridium-catalyzed C-H borylation followed by a Suzuki-Miyaura coupling. For simplicity, the protocol for the Suzuki-Miyaura coupling step is provided, assuming the borylated indazole is available.
Materials:
-
1-Methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole
-
Iodobenzene
-
XPHOS-Pd-G2 catalyst
-
Tripotassium phosphate (K₃PO₄)
-
tert-Butyl methyl ether (TBME)
-
Water
-
Dichloromethane (DCM) for workup
-
Silica gel for column chromatography
Procedure:
-
To a microwave vial, add 1-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indazole (1.1 equiv), iodobenzene (1.0 equiv), XPHOS-Pd-G2 (0.02 equiv), and tripotassium phosphate (2.1 equiv).
-
Add TBME and water to the vial.
-
Seal the vial and heat in a microwave reactor at 100 °C for 45 minutes.
-
After cooling, perform a standard workup with dichloromethane.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/dichloromethane eluent system to yield the desired 1-methyl-3-phenyl-1H-indazole.
Signaling Pathways and Logical Relationships
The synthesis of this compound does not involve biological signaling pathways. However, the logical relationship in selecting a synthetic strategy and troubleshooting can be visualized.
Caption: A decision tree for selecting a synthetic route for this compound based on starting material availability.
References
- 1. benchchem.com [benchchem.com]
- 2. Palladium-catalyzed direct C7-arylation of substituted indazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An efficient and simple approach for synthesizing indazole compounds using palladium-catalyzed Suzuki–Miyaura cross-coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. “On Water” Palladium Catalyzed Direct Arylation of 1H-Indazole and 1H-7-Azaindazole - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Navigating the Solubility Challenges of 3-Phenyl-1H-Indazole in Aqueous Solutions
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address the solubility issues of 3-phenyl-1H-indazole in aqueous solutions. The information is tailored for researchers, scientists, and drug development professionals to facilitate seamless experimentation and formulation development.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound?
A1: this compound is classified as a poorly water-soluble compound. Its calculated aqueous solubility is approximately 0.087 g/L (or 87 µg/mL) at 25 °C. This low solubility can present significant challenges in various experimental and therapeutic applications.
Q2: Why is this compound poorly soluble in water?
A2: The molecular structure of this compound contains a non-polar phenyl group and a largely aromatic indazole core. These structural features contribute to its hydrophobic nature and limit its ability to form favorable interactions with polar water molecules, leading to poor aqueous solubility.
Q3: What are the common issues encountered due to the poor solubility of this compound?
A3: Researchers may encounter several issues, including:
-
Difficulty in preparing stock solutions at desired concentrations.
-
Precipitation of the compound in aqueous buffers during experiments.
-
Inaccurate and irreproducible results in biological assays.
-
Low bioavailability in preclinical and clinical studies.
Q4: How can I prepare a stock solution of this compound?
A4: Due to its low aqueous solubility, it is recommended to first prepare a high-concentration stock solution in an organic solvent. Dimethyl sulfoxide (DMSO) and ethanol are commonly used for this purpose. The stock solution can then be serially diluted into the desired aqueous buffer for your experiment. It is crucial to ensure the final concentration of the organic solvent is minimal (typically <0.5% for DMSO) to avoid affecting the experimental system.
Troubleshooting Guide: Enhancing the Aqueous Solubility of this compound
This guide provides strategies and protocols to overcome the solubility challenges of this compound.
Strategy 1: Utilizing Organic Co-solvents
The addition of a water-miscible organic solvent can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.
Troubleshooting Steps:
-
Select an appropriate co-solvent: DMSO and ethanol are common choices.
-
Prepare a high-concentration stock solution: Dissolve this compound in the chosen co-solvent.
-
Perform serial dilutions: Carefully dilute the stock solution into your aqueous buffer to the desired final concentration immediately before use.
-
Vortex vigorously: Ensure thorough mixing to prevent precipitation.
-
Include a vehicle control: All experiments should include a control group containing the same final concentration of the co-solvent to account for any potential effects of the solvent itself.
Quantitative Data on Co-solvent Usage:
| Co-solvent | Recommended Final Concentration in Assay | Notes |
| Dimethyl Sulfoxide (DMSO) | < 0.5% (v/v) | Can be toxic to cells at higher concentrations. |
| Ethanol | < 1% (v/v) | May interfere with certain enzymatic assays. |
Strategy 2: pH Adjustment
The solubility of ionizable compounds is often dependent on the pH of the solution. The indazole ring contains nitrogen atoms that can be protonated or deprotonated, making its solubility susceptible to pH changes.
Troubleshooting Steps:
-
Determine the pKa of this compound: This information is crucial for predicting the pH range where the compound will be most soluble. The indazole moiety has a pKa of approximately 1.04 for the protonated form and 13.86 for the neutral form.
-
Adjust the pH of your buffer: For basic compounds, decreasing the pH (more acidic) will increase the proportion of the more soluble ionized form. Conversely, for acidic compounds, increasing the pH (more alkaline) will enhance solubility.
-
Conduct a pH-solubility profile: It is advisable to experimentally determine the solubility of this compound across a range of pH values to identify the optimal pH for your experiments.
Strategy 3: Employing Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble compounds, effectively encapsulating the hydrophobic molecule and increasing its apparent aqueous solubility.
Troubleshooting Steps:
-
Select a suitable cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a commonly used derivative with good water solubility and low toxicity.
-
Prepare a cyclodextrin solution: Dissolve the cyclodextrin in your aqueous buffer at various concentrations (e.g., 1-10 mM).
-
Add the compound: Add this compound (from a concentrated stock in an organic solvent) to the cyclodextrin solutions.
-
Incubate and analyze: Allow the mixture to equilibrate and then determine the concentration of the dissolved compound.
Quantitative Data on Cyclodextrin-based Solubility Enhancement:
While specific data for this compound is limited, studies on other poorly soluble indazole derivatives have shown significant solubility enhancement with the use of cyclodextrins. The optimal concentration of cyclodextrin should be determined experimentally.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
Materials:
-
This compound powder (Molecular Weight: 194.23 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Accurately weigh 1.94 mg of this compound powder.
-
Transfer the powder to a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the mixture thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C) or brief sonication may be used to aid dissolution.
-
Store the 10 mM stock solution in small aliquots at -20°C to minimize freeze-thaw cycles.
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
This protocol provides a general procedure to determine the kinetic solubility of this compound in an aqueous buffer.
Materials:
-
10 mM stock solution of this compound in DMSO
-
Aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
96-well filter plates (e.g., Millipore MultiScreen)
-
96-well collection plates
-
Plate shaker
-
Centrifuge with a plate rotor
-
UV-Vis spectrophotometer or HPLC system for analysis
Procedure:
-
Prepare serial dilutions of the 10 mM DMSO stock solution in DMSO.
-
Add a small volume (e.g., 2 µL) of each DMSO dilution to the wells of a 96-well filter plate.
-
Add the aqueous buffer to each well to achieve the desired final compound concentrations (ensure the final DMSO concentration is consistent and low, e.g., 1%).
-
Seal the plate and shake it at room temperature for a defined period (e.g., 2 hours).
-
Filter the solutions into a 96-well collection plate by centrifugation.
-
Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).
-
The highest concentration at which the compound remains in solution is determined as its kinetic solubility under the tested conditions.
Visualizations
Technical Support Center: Optimizing Reaction Conditions for 3-Bromo-6-(trifluoromethyl)-1H-indazole
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for the synthesis and optimization of 3-bromo-6-(trifluoromethyl)-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic strategy for 3-bromo-6-(trifluoromethyl)-1H-indazole?
A1: A widely used and effective strategy is a two-step process. The first step involves the synthesis of the precursor, 6-(trifluoromethyl)-1H-indazole, which is then followed by a regioselective bromination at the 3-position to yield the final product.[1]
Q2: Which starting materials are recommended for synthesizing the 6-(trifluoromethyl)-1H-indazole precursor?
A2: Common starting materials include 2-amino-4-(trifluoromethyl)benzonitrile or 2-methyl-4-(trifluoromethyl)aniline.[1][2] These precursors are converted to the indazole core through diazotization and subsequent intramolecular cyclization.[1][2]
Q3: What are the most common side products, and how can their formation be minimized?
A3: Key side products include regioisomers (from bromination at other positions) and di-bromo-substituted indazoles from over-bromination.[1][2][3] To minimize these, it is crucial to carefully control the stoichiometry of the brominating agent and add it slowly.[1][2] Using a more selective brominating agent like N-Bromosuccinimide (NBS) or 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) instead of elemental bromine can significantly improve regioselectivity for the 3-position.[1][4][5]
Q4: What are the best methods for purifying the final product?
A4: Column chromatography on silica gel is the most standard and effective method for isolating pure 3-bromo-6-(trifluoromethyl)-1H-indazole.[1][3] A mixture of hexanes and ethyl acetate is often a good starting eluent system.[1] For further purification, recrystallization can be employed if a suitable solvent system is identified.[1][3]
Q5: What are the critical safety precautions for this synthesis?
A5: Handling reagents like bromine and hydrazine hydrate requires extreme caution.[2] Bromine is highly corrosive and toxic, while hydrazine hydrate is a suspected carcinogen.[2] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves and safety goggles.[2]
Troubleshooting and Optimization Guide
Encountering issues such as low yield or impurities is common. The table below outlines potential problems, their likely causes, and recommended solutions to optimize your reaction.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Precursor | Incomplete diazotization of the starting aniline. | Ensure the reaction temperature is strictly maintained between 0-5 °C during sodium nitrite addition. Use a freshly prepared solution of sodium nitrite.[1][2] |
| Inefficient cyclization. | Optimize the reaction temperature and time for the cyclization step (e.g., 60-70 °C for 2-3 hours). Ensure the pH is appropriate for the reaction.[1][2] | |
| Low Yield of Final Product | Incomplete bromination. | Increase the reaction time or slightly raise the temperature. Consider increasing the equivalents of the brominating agent (e.g., to 1.1-1.2 eq.).[1] |
| Degradation of the product. | Avoid excessive heating and prolonged reaction times, especially in the presence of strong acids or bases.[1] | |
| Formation of Impurities | Over-bromination (di-substituted products). | Add the brominating agent dropwise to maintain a low concentration. Use the correct stoichiometry of the brominating agent (1.0 eq.).[1][2] |
| Non-selective bromination (regioisomers). | Use a more regioselective brominating agent like NBS or DBDMH. Lowering the reaction temperature often improves selectivity.[1][4][5] | |
| Presence of unreacted starting material. | Increase the reaction time or temperature slightly. Ensure efficient mixing to improve reaction kinetics.[2] | |
| Difficulty in Product Isolation | Product is soluble in the aqueous layer during work-up. | Adjust the pH of the aqueous layer to decrease product solubility. Use a different or larger volume of extraction solvent.[2] |
| Formation of an emulsion during extraction. | Add a small amount of brine to the separatory funnel to break the emulsion. Allow the mixture to stand for a longer period.[2] |
Comparison of Bromination Methods
Choosing the right brominating agent and conditions is critical for success. Modern methods offer higher selectivity and milder conditions compared to traditional approaches.
| Brominating Agent | Solvent | Typical Conditions | Advantages | Disadvantages |
| Bromine (Br₂) / Acetic Acid | Acetic Acid | Room temperature, 4-6 hours.[2] | Inexpensive, readily available. | Low regioselectivity, corrosive and toxic reagent, can lead to over-bromination.[6][7] |
| N-Bromosuccinimide (NBS) | Various (e.g., EtOH, H₂O) | 50 °C, 2 hours.[7][8] | Higher regioselectivity, easier to handle than Br₂. | Can still produce side products if not controlled. |
| DBDMH / Ultrasound | Ethanol (EtOH) | 40 °C, 30 minutes, 40 kHz ultrasound.[4][5][6] | Excellent regioselectivity, very fast reaction time, mild conditions, high yield.[4][5][6] | Requires an ultrasonic bath. |
Experimental Protocols
Protocol 1: Synthesis of 6-(Trifluoromethyl)-1H-indazole (Precursor)
This protocol is generalized from common synthetic routes starting from 2-amino-4-(trifluoromethyl)benzonitrile.[2]
-
Diazotization: Dissolve 2-amino-4-(trifluoromethyl)benzonitrile in an acidic medium (e.g., a mixture of acetic and propionic acid). Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a freshly prepared aqueous solution of sodium nitrite dropwise, ensuring the internal temperature remains below 5 °C.
-
Stir the resulting diazonium salt solution at 0-5 °C for 1-2 hours.
-
Cyclization: Slowly heat the reaction mixture to 60-70 °C and maintain this temperature for 2-3 hours. Monitor reaction completion by TLC or HPLC.
-
Work-up: Cool the mixture to room temperature and carefully neutralize with a base (e.g., sodium hydroxide solution) to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry under vacuum to yield 6-(trifluoromethyl)-1H-indazole.
Protocol 2: Ultrasound-Assisted Bromination of 6-(Trifluoromethyl)-1H-indazole
This modern protocol is adapted from a highly efficient method for the C3 bromination of indazoles.[4][5][6]
-
Reaction Setup: In a suitable reaction vessel, dissolve 6-(trifluoromethyl)-1H-indazole (1.0 eq.) in ethanol.
-
Add sodium carbonate (2.0 eq.) followed by 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) (1.0 eq.).[1]
-
Ultrasonication: Place the sealed reaction vessel in an ultrasonic bath and irradiate at 40 kHz and 40 °C for approximately 30 minutes. Monitor the reaction progress by TLC.[1]
-
Work-up: Upon completion, filter the reaction mixture to remove solids and concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) to afford the pure 3-bromo-6-(trifluoromethyl)-1H-indazole.
Visualized Workflows and Pathways
General Experimental Workflow
Caption: Experimental workflow for the synthesis of 3-bromo-6-(trifluoromethyl)-1H-indazole.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting logic for common issues in the synthesis.
Indazoles in Kinase Inhibition Pathways
Indazole derivatives are prominent scaffolds in medicinal chemistry, particularly as inhibitors of protein kinases involved in cell signaling pathways that regulate cell proliferation and survival.[9]
Caption: Role of indazole scaffolds as competitive ATP inhibitors in kinase signaling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Ultrasound-assisted bromination of indazoles at the C3 position with dibromohydantoin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metal-free regioselective mono- and poly-halogenation of 2-substituted indazoles - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07398F [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Reducing Off-Target Effects of 3-Phenyl-1H-Indazole Derivatives
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the off-target effects of 3-phenyl-1H-indazole derivatives.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a particular concern for this compound kinase inhibitors?
A1: Off-target effects are unintended interactions of a drug or compound with proteins other than its primary therapeutic target.[1] For kinase inhibitors, including those with a this compound scaffold, this often involves the inhibition of other kinases beyond the intended one. This is a significant concern because the ATP-binding site, the target for most kinase inhibitors, is highly conserved across the human kinome, making it challenging to design completely specific inhibitors.[1] Such off-target interactions can lead to unexpected biological responses, cellular toxicity, and misinterpretation of experimental results.[1]
Q2: My cells are exhibiting a phenotype (e.g., unexpected apoptosis, differentiation, or morphological changes) that is inconsistent with the known function of the primary target of my this compound derivative. What could be the cause?
A2: This is a strong indication of a potential off-target effect. The observed phenotype may be a consequence of the compound inhibiting one or more unintended kinases or other proteins. For instance, some indazole-based compounds are multi-targeted, meaning they are designed to inhibit several kinases.[2] It is crucial to validate that the observed cellular effect is a direct result of on-target inhibition.
Q3: How can I experimentally validate that the observed cellular effect of my this compound derivative is due to on-target inhibition?
A3: A multi-pronged approach is recommended for on-target validation:
-
Use a Structurally Different Inhibitor: Treat your cells with a chemically distinct inhibitor that targets the same primary protein. If you observe the same phenotype, it is more likely to be a genuine on-target effect.
-
Rescue Experiments: If possible, introduce a mutated version of the target protein that is resistant to the inhibitor into your cells. If the inhibitor-induced phenotype is reversed in these cells, it strongly supports an on-target mechanism.
-
Genetic Knockdown/Knockout: Use techniques like siRNA or CRISPR/Cas9 to reduce or eliminate the expression of the intended target protein. The resulting phenotype should mimic the effect of the small molecule inhibitor.
Q4: What is the first step I should take to identify potential off-targets of my this compound derivative?
A4: The most direct method is to perform an in vitro kinase profiling screen, often referred to as a "kinome scan."[1] This involves testing your compound against a large panel of purified kinases to determine its selectivity profile. This will provide a broad overview of which other kinases your compound inhibits and at what concentrations.[1]
Q5: My this compound derivative shows high potency in biochemical assays but weak or no activity in cell-based assays. What could be the reason?
A5: This discrepancy can arise from several factors unrelated to off-target effects, including:
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Poor Cell Permeability: The compound may not be efficiently entering the cells.
-
Rapid Metabolism: The compound could be quickly broken down by cellular enzymes.
-
Efflux Pumps: The compound may be actively transported out of the cells by efflux pumps.
It is advisable to conduct experiments to assess the cell permeability and metabolic stability of your compound.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound derivatives and provides actionable steps to diagnose and mitigate them.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| High cellular toxicity at concentrations close to the on-target IC50. | The compound inhibits an off-target protein essential for cell survival. | 1. Perform a Dose-Response Curve: Determine the lowest effective concentration for on-target activity to minimize off-target effects. 2. Conduct a Kinome Scan: Identify potential off-target kinases that could be responsible for the toxicity. 3. Consult the Literature: Review published data for known off-targets of structurally similar compounds. |
| Inconsistent results across different cell lines. | Cell-line specific expression of off-target proteins. | 1. Profile Target and Off-Target Expression: Use techniques like Western blotting or qPCR to determine the expression levels of the intended target and suspected off-targets in the cell lines being used. 2. Choose Appropriate Cell Models: Select cell lines with high expression of the on-target protein and low or no expression of problematic off-targets. |
| Activation of unexpected signaling pathways. | Inhibition of an off-target kinase is leading to the activation of a compensatory signaling pathway. | 1. Perform a Phospho-Kinase Array: This can provide a broad overview of signaling pathways that are modulated by your compound. 2. Western Blot Validation: Once potential off-target pathways are identified, validate the phosphorylation status of key proteins in that pathway using specific antibodies (e.g., phospho-Akt, phospho-ERK). |
| Phenotype does not match genetic knockdown of the primary target. | The observed phenotype is likely driven by one or more off-target effects. | 1. Validate Off-Target Engagement: Use cellular thermal shift assay (CETSA) or NanoBRET™ to confirm that your compound is binding to the suspected off-target(s) in cells. 2. Genetic Knockdown of Off-Target: Use siRNA or CRISPR to knock down the suspected off-target and see if the phenotype is lost or diminished. |
Quantitative Data on Indazole Derivatives
The following tables summarize the kinase inhibition profiles of several well-characterized 1H-indazole-based compounds. This data illustrates the varying selectivity of this scaffold and can help inform the potential for off-target effects with your this compound derivative.
Table 1: Kinase Inhibition Profile of Representative 1H-Indazole Derivatives
| Kinase Target | UNC2025 IC50 (nM) | BMS-777607 IC50 (nM) | R428 (Bemcentinib) IC50 (nM) |
| MER | 0.74 | - | - |
| FLT3 | 0.8 | - | - |
| AXL | 122 | 1.1 | 14 |
| TRKA | 1.67 | - | - |
| TRKC | 4.38 | - | - |
| TYRO3 | 5.83 | - | 4.5 |
| KIT | 8.18 | - | - |
| MET | 364 | 3.9 | - |
| Data sourced from a comparative cross-reactivity profile of 1H-indazole-based compounds.[3] |
Table 2: Potency of 1H-Indazole-3-Carboxamide Derivatives Against Primary and Off-Target Kinases
| Compound ID | Target Kinase | IC50 (nM) | Off-Target Kinase Panel (Select Examples) | % Inhibition @ 1µM |
| Compound 30l | PAK1 | 9.8 | ROCK1 | 25 |
| ROCK2 | 30 | |||
| GSK3β | <10 | |||
| Compound 49 | GSK3β | 1 | PAK1 | <10 |
| CDK2 | <10 | |||
| ROCK1 | 15 | |||
| This table presents a summary of the potency and selectivity of representative 1H-indazole-3-carboxamide derivatives.[4] |
Experimental Protocols
Protocol 1: Kinase Selectivity Profiling (Kinome Scan)
Objective: To determine the selectivity of a this compound derivative against a broad panel of protein kinases.
Methodology:
-
Compound Preparation: Prepare a stock solution of the test compound (e.g., 10 mM in DMSO). Serially dilute the compound to a range of concentrations.
-
Assay Plate Preparation: In a multi-well assay plate, add the recombinant kinase, a suitable substrate, and ATP.
-
Inhibitor Addition: Add the diluted inhibitor or a vehicle control (e.g., DMSO) to the wells.
-
Kinase Reaction: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: Add a detection reagent that measures either ADP production or ATP depletion. Luminescence is a common readout.
-
Data Analysis: Calculate the percentage of inhibition for each kinase at each compound concentration. Determine the IC50 values for the most potently inhibited kinases.
Protocol 2: Cellular Thermal Shift Assay (CETSA)
Objective: To confirm target engagement of a this compound derivative with its on-target and potential off-targets within a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test compound or a vehicle control for a specific duration.
-
Heating: Heat the cell lysates to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes). Ligand-bound proteins are generally more resistant to thermal denaturation.
-
Protein Separation: Separate the soluble protein fraction from the precipitated protein by centrifugation.
-
Protein Detection: Analyze the amount of the target protein and suspected off-target proteins remaining in the soluble fraction using methods like Western blotting or ELISA. An increase in the amount of soluble protein at higher temperatures in the presence of the compound indicates target engagement.
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes.
Caption: On-target vs. off-target signaling pathways of a kinase inhibitor.
References
Technical Support Center: Crystallization of 3-Phenyl-1H-Indazole
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the crystallization of 3-phenyl-1H-indazole.
Frequently Asked Questions (FAQs)
Q1: What is the expected melting point of pure this compound?
A1: The reported melting point of this compound is in the range of 115-116 °C.[1] Significant deviation from this temperature may indicate the presence of impurities.
Q2: What are some suitable starting solvents for the recrystallization of this compound?
A2: While this compound is practically insoluble in water, mixed solvent systems are often effective for the recrystallization of indazole derivatives.[2][3] Common solvent systems to explore include mixtures of a "good" solvent (in which the compound is soluble) and a "poor" solvent (in which the compound is less soluble). Examples include:
-
Acetone/Water
-
Ethanol/Water
-
Methanol/Water
-
Acetonitrile/Water
-
Tetrahydrofuran/Water[3]
The optimal solvent ratio will need to be determined empirically.
Q3: My this compound is "oiling out" instead of crystallizing. What does this mean and how can I fix it?
A3: "Oiling out" is the separation of the dissolved compound as a liquid phase rather than a solid crystal. This often occurs when the solution is supersaturated at a temperature above the melting point of the solute. The resulting oil may solidify into an amorphous solid, trapping impurities. Strategies to prevent oiling out are detailed in the troubleshooting guide below.
Q4: I have a very low yield after recrystallization. What are the common causes?
A4: Low yield can result from several factors, including using an excessive amount of solvent, cooling the solution too quickly, or incomplete precipitation. The troubleshooting section provides detailed steps to improve your yield.
Troubleshooting Crystallization of this compound
This guide addresses common problems encountered during the crystallization of this compound and provides systematic solutions.
Problem 1: No Crystals Form Upon Cooling
Possible Causes & Solutions
| Cause | Recommended Solution |
| Solution is not sufficiently supersaturated. | - Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent. Allow it to cool again. - Induce Crystallization: - Scratching: Scratch the inside of the flask with a glass rod at the surface of the solution. - Seeding: Add a small crystal of pure this compound to the solution to act as a nucleation site. - Cooling: Cool the solution in an ice bath to further decrease solubility. |
| Inappropriate solvent system. | - Solvent Screening: Perform small-scale solubility tests with different solvents and solvent mixtures to find a system where this compound is soluble when hot but has low solubility when cold. |
Problem 2: "Oiling Out" - Formation of a Liquid Phase
Possible Causes & Solutions
| Cause | Recommended Solution |
| High degree of supersaturation at a temperature above the compound's melting point. | - Increase Solvent Volume: Add a small amount of the "good" solvent to the hot solution to reduce the saturation level. - Slower Cooling: Allow the solution to cool more slowly to room temperature before placing it in an ice bath. This allows crystals to form at a temperature below the melting point. - Lower Crystallization Temperature: If possible, choose a solvent system that allows for crystallization to occur at a lower temperature. |
| Presence of significant impurities. | - Purify Crude Material: Consider a preliminary purification step, such as column chromatography, before recrystallization. |
Problem 3: Poor Crystal Quality or Low Purity
Possible Causes & Solutions
| Cause | Recommended Solution |
| Crystallization occurred too rapidly. | - Slow Cooling: Ensure the solution cools slowly to allow for the formation of a well-ordered crystal lattice, which excludes impurities. Avoid placing the hot flask directly into an ice bath. |
| Inadequate washing of crystals. | - Wash with Cold Solvent: Wash the filtered crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor. |
Problem 4: Low Yield of Recovered Crystals
Possible Causes & Solutions
| Cause | Recommended Solution |
| Too much solvent was used. | - Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. - Concentrate the Mother Liquor: If the mother liquor is suspected to contain a significant amount of product, it can be concentrated and a second crop of crystals can be collected. |
| Incomplete precipitation. | - Sufficient Cooling Time: Ensure the solution has been allowed to cool for an adequate amount of time, including in an ice bath, to maximize crystal formation. |
Quantitative Data
Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₃H₁₀N₂ | ChemBlink |
| Molecular Weight | 194.23 g/mol | ChemBlink |
| Melting Point | 115-116 °C | ChemicalBook |
| Water Solubility | Practically insoluble (0.087 g/L at 25 °C) | ChemBlink |
Experimental Protocols
General Recrystallization Protocol for this compound
-
Solvent Selection:
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Place a small amount of crude this compound into several test tubes.
-
Add different potential recrystallization solvents or solvent mixtures (e.g., ethanol/water, acetone/water) dropwise to each tube while heating gently.
-
The ideal solvent/solvent system will dissolve the compound when hot but show low solubility when cold.
-
-
Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add the chosen "good" solvent in small portions while heating the flask on a hot plate and stirring.
-
Continue adding the hot solvent until the compound is just completely dissolved. Avoid adding excess solvent.
-
If using a mixed solvent system, dissolve the compound in the "good" solvent first, then add the "poor" solvent dropwise until the solution becomes slightly cloudy. Reheat to clarify.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration (if necessary):
-
If there are insoluble impurities or activated charcoal was used, perform a hot filtration using a pre-warmed funnel and fluted filter paper to remove them.
-
-
Crystallization:
-
Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation and Washing:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual impurities.
-
-
Drying:
-
Dry the crystals in a desiccator or a vacuum oven at a temperature well below the melting point.
-
Visualizations
Caption: A workflow for troubleshooting common crystallization issues.
Caption: A general workflow for the recrystallization process.
References
stability of 3-phenyl-1H-indazole in different solvents
This technical support center provides guidance on the stability of 3-phenyl-1H-indazole in various solvents, addressing common issues researchers may encounter during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in common laboratory solvents?
A1: While specific long-term stability data for this compound is not extensively published, its chemical structure, featuring a stable aromatic indazole core, suggests it is a relatively stable compound under standard laboratory conditions. It is frequently used in organic synthesis in solvents like DMF, ethanol, and ethyl acetate at elevated temperatures for short periods, indicating good short-term stability. However, for long-term storage in solution, it is crucial to consider potential degradation pathways.
Q2: Which solvents are recommended for dissolving and storing this compound?
A2: For short-term use in chemical reactions, solvents such as dimethylformamide (DMF), ethanol, and various ethers and esters are suitable. For long-term storage, it is advisable to store the compound as a solid at low temperatures and protected from light. If a stock solution is required, polar aprotic solvents like DMSO or DMF are commonly used. It is recommended to prepare fresh solutions for sensitive experiments.
Q3: What are the potential degradation pathways for this compound?
A3: Like many heterocyclic compounds, this compound may be susceptible to degradation under harsh conditions. Potential degradation pathways could include oxidation, especially if exposed to air and light over extended periods, and decomposition under strongly acidic or basic conditions. Forced degradation studies are recommended to identify specific degradation products.
Q4: How can I monitor the stability of this compound in my solvent system?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most reliable way to monitor the stability of this compound. This involves developing an HPLC method that can separate the parent compound from any potential degradation products. By analyzing samples over time, you can quantify the remaining parent compound and detect the formation of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Compound crashes out of solution. | The solvent is not optimal for the required concentration, or the temperature has decreased. | Try a different solvent with higher solubilizing power (e.g., DMSO, DMF). Gently warm the solution while sonicating. For long-term storage, consider preparing a more dilute stock solution. |
| Unexpected peaks appear in HPLC analysis over time. | The compound is degrading in the chosen solvent under the storage conditions. | Store the solution at a lower temperature (e.g., -20°C or -80°C). Protect the solution from light by using amber vials. Prepare fresh solutions before each experiment. |
| Inconsistent experimental results. | The instability of the compound in the experimental buffer or medium is affecting its effective concentration. | Perform a preliminary stability test of this compound in the specific buffer or medium under the experimental conditions (time, temperature). Consider adding antioxidants if oxidative degradation is suspected. |
| Discoloration of the solution. | This may indicate oxidation or another form of degradation. | Discard the solution and prepare a fresh one. Ensure high-purity solvents are used and consider purging the vial with an inert gas (e.g., nitrogen or argon) before sealing. |
Data Presentation
Table 1: Predicted Qualitative Stability of this compound in Common Solvents
| Solvent | Solvent Type | Predicted Stability (Short-Term, RT) | Predicted Stability (Long-Term, -20°C, Dark) | Notes |
| DMSO | Polar Aprotic | Good | Good | Hygroscopic; absorb water, which can affect stability. |
| DMF | Polar Aprotic | Good | Moderate | Can decompose to form amines, which may affect stability. |
| Acetonitrile | Polar Aprotic | Good | Good | Generally a good choice for analytical work. |
| Ethanol/Methanol | Polar Protic | Good | Moderate | Potential for reaction under certain conditions (e.g., in the presence of acids/bases). |
| Ethyl Acetate | Ester | Good | Good | Less polar; suitable for extractions and chromatography. |
| Dichloromethane | Chlorinated | Moderate | Moderate | Can contain acidic impurities; consider using freshly distilled or stabilized grades. |
| Aqueous Buffers | Aqueous | pH-dependent | pH-dependent | Stability is expected to be lowest at pH extremes. A stability study is highly recommended. |
Experimental Protocols
Protocol: General Forced Degradation Study for this compound
This protocol outlines a general procedure for conducting a forced degradation study to understand the stability of this compound under various stress conditions.
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent where it is highly soluble and stable, such as acetonitrile or methanol.
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place a solid sample of the compound in an oven at 105°C for 24 hours. Also, place a vial of the stock solution at 60°C for 24 hours.
-
Photolytic Degradation: Expose a solution of the compound to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.
3. Sample Analysis:
-
At appropriate time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot of each stressed sample.
-
Neutralize the acidic and basic samples before analysis.
-
Dilute all samples to a suitable concentration for HPLC analysis.
-
Analyze the samples using a validated stability-indicating HPLC method. The method should be able to separate the parent peak from all degradation product peaks. A C18 column with a mobile phase gradient of acetonitrile and water (with 0.1% formic acid or trifluoroacetic acid) is a common starting point. Detection is typically done using a UV detector at the λmax of this compound.
4. Data Evaluation:
-
Calculate the percentage of degradation for each condition.
-
Identify and, if possible, characterize the major degradation products.
-
Determine the degradation kinetics and half-life under different conditions.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Troubleshooting decision tree for experiments with this compound.
Technical Support Center: Refinement of 3-Phenyl-1H-Indazole Synthesis for Scalability
This technical support center is designed to assist researchers, scientists, and drug development professionals in refining the synthesis of 3-phenyl-1H-indazole for scalable production. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may be encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for this compound suitable for scalability?
A1: Several synthetic routes are amenable to the scalable production of this compound. The most prominent methods include the copper-catalyzed intramolecular N-arylation of ortho-haloarylhydrazones (an Ullmann-type reaction), palladium-catalyzed C-H arylation of indazoles, and metal-free syntheses from o-aminobenzophenones. The choice of route often depends on the availability and cost of starting materials, desired purity profile, and the scale of the reaction.[1][2][3]
Q2: What are the key challenges when scaling up the synthesis of this compound?
A2: Scaling up the synthesis of this compound can present several challenges. These include managing exothermic reactions, ensuring efficient mixing, dealing with the precipitation of intermediates or products, and developing robust purification methods to handle larger quantities of material.[4][5] For catalytic reactions, catalyst deactivation, turnover number, and efficient removal of the metal catalyst are critical considerations.[6]
Q3: How can I minimize the formation of regioisomers during indazole synthesis?
A3: The formation of N1 and N2 isomers is a common issue in indazole synthesis. To favor the thermodynamically more stable 1H-indazole, reaction conditions can be optimized. For instance, in N-alkylation reactions, the choice of base and solvent is critical. Using sodium hydride (NaH) in a non-polar solvent like tetrahydrofuran (THF) often favors the N1-product.[6] In the case of building the indazole ring, the choice of synthetic strategy itself can dictate the regioselectivity.
Q4: What are the typical impurities encountered in the synthesis of this compound?
A4: Common impurities can include unreacted starting materials, partially reacted intermediates (e.g., the hydrazone in the Ullmann condensation), isomers (if applicable to the specific route), and byproducts from side reactions. For instance, in Ullmann-type reactions, homo-coupling of the aryl halide can be a potential byproduct.[7] In palladium-catalyzed reactions, residual palladium and ligands can be significant impurities that require removal.
Troubleshooting Guides
Problem 1: Low Yield or Incomplete Conversion
Q: My reaction is giving a low yield of this compound. What are the potential causes and how can I improve it?
A: Low yield or incomplete conversion can be due to several factors. Here's a systematic approach to troubleshooting:
-
Reagent Quality: Ensure the purity of your starting materials and reagents. Impurities in the starting materials or degradation of reagents can inhibit the reaction.
-
Reaction Conditions:
-
Temperature: The reaction temperature might be suboptimal. For Ullmann-type reactions, ensure the temperature is high enough for the reaction to proceed, but not so high as to cause decomposition.[4]
-
Solvent: The solvent choice is crucial for solubility and reactivity. For copper-catalyzed reactions, solvents like DMF or DMSO are often used.[1] Ensure your solvent is anhydrous if the reaction is sensitive to moisture.
-
Atmosphere: Many catalytic reactions, particularly those involving copper or palladium, are sensitive to oxygen. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon).[6]
-
-
Catalyst and Ligand (if applicable):
-
Catalyst Activity: The catalyst may be deactivated. Use a fresh batch of catalyst or a different catalyst source.
-
Catalyst Loading: The catalyst loading might be too low for efficient conversion at scale. A systematic optimization of the catalyst loading is recommended.
-
Ligand Choice: The ligand plays a critical role in stabilizing the catalyst and promoting the reaction. For challenging couplings, screening different ligands can be beneficial.[6]
-
-
Base: The choice and stoichiometry of the base are critical. An insufficient amount of a weak base may lead to incomplete reaction.[8]
Problem 2: Difficulty in Product Purification
Q: I am struggling to purify this compound from the crude reaction mixture. What are some effective purification strategies for large-scale batches?
A: Large-scale purification requires different strategies compared to lab-scale.
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Crystallization: This is often the most scalable and cost-effective purification method. A systematic screening of solvents and solvent mixtures is recommended to find conditions that provide good recovery and high purity. Seeding the crystallization can improve consistency.
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Column Chromatography: While effective, traditional column chromatography can be challenging to scale up. Consider using automated flash chromatography systems with pre-packed columns for larger quantities.
-
Extraction: An optimized aqueous workup can remove many impurities. Adjusting the pH of the aqueous phase can help in separating acidic or basic impurities.
-
Trituration: Suspending the crude product in a solvent in which the desired product is sparingly soluble while the impurities are soluble can be an effective purification step.
Data Presentation: Comparison of Synthetic Routes
| Synthetic Route | Starting Materials | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Copper-Catalyzed N-Arylation | o-chlorobenzaldehyde phenylhydrazone | CuI (20 mol%), 1,10-phenanthroline (22 mol%), KOH | DMF | 120 | 12-48 | 10-70 | [1][9] |
| Silver-Mediated C-H Amination | Arylhydrazones | AgNTf₂, Cu(OAc)₂ | 1,2-dichloroethane | 80 | 24 | High | [10] |
| Palladium-Catalyzed C-H Arylation | 1H-Indazole, Phenyl iodide | Pd(OAc)₂, Phenanthroline, Cs₂CO₃ | Toluene | 140 | 48 | up to 91 | [3] |
| Metal-Free from o-aminobenzoxime | o-aminobenzoxime | Methanesulfonyl chloride, Triethylamine | Not specified | 0-23 | Not specified | Good to Excellent | [11] |
Experimental Protocols
Scalable Copper-Catalyzed Synthesis of this compound
This protocol is adapted from a general procedure for the synthesis of N-phenyl-1H-indazoles via an intramolecular Ullmann-type reaction.[1][12]
Step 1: Synthesis of 2-chlorobenzaldehyde phenylhydrazone
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To a solution of 2-chlorobenzaldehyde (1.0 eq) in ethanol, add phenylhydrazine (1.0 eq).
-
Stir the mixture at room temperature for 1-2 hours.
-
The product, 2-chlorobenzaldehyde phenylhydrazone, will precipitate out of the solution.
-
Collect the solid by filtration, wash with cold ethanol, and dry under vacuum.
Step 2: Intramolecular Copper-Catalyzed N-Arylation
-
To a dried reaction vessel under an inert atmosphere (nitrogen or argon), add the 2-chlorobenzaldehyde phenylhydrazone (1.0 eq), copper(I) iodide (CuI, 0.1 - 0.2 eq), 1,10-phenanthroline (0.1 - 0.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).
-
Add anhydrous dimethylformamide (DMF).
-
Heat the reaction mixture to 120-140 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete (typically 12-24 hours), cool the mixture to room temperature.
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Pour the reaction mixture into water and extract with an organic solvent such as ethyl acetate.
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography to afford this compound.
Mandatory Visualization
Caption: Scalable synthesis workflow for this compound.
Caption: Troubleshooting decision tree for low reaction yield.
References
- 1. BJOC - Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones [beilstein-journals.org]
- 2. Indazole synthesis [organic-chemistry.org]
- 3. A robust protocol for Pd(ii)-catalyzed C-3 arylation of (1H) indazoles and pyrazoles: total synthesis of nigellidine hydrobromide - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Process Development for a 1 H-Indazole Synthesis Using an Intramolecular Ullmann-Type Reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. benchchem.com [benchchem.com]
- 9. Synthesis of N-phenyl- and N-thiazolyl-1H-indazoles by copper-catalyzed intramolecular N-arylation of ortho-chlorinated arylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Regioselective Synthesis of Substituted 1H-Indazoles
Welcome to the technical support center for the synthesis of substituted 1H-indazoles. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions regarding regioselectivity in 1H-indazole synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge concerning regioselectivity in the synthesis of substituted 1H-indazoles?
A1: The main challenge arises from the annular tautomerism of the indazole ring. The proton on the pyrazole moiety can reside on either nitrogen atom, leading to 1H- and 2H-indazole tautomers. Direct functionalization, such as alkylation or acylation, often yields a mixture of N1- and N2-substituted products, making regiocontrol a significant hurdle.[1] The 1H-tautomer is generally the more thermodynamically stable form.[1][2][3][4] Achieving high selectivity for a single regioisomer is crucial for synthesizing specific, biologically active molecules.[1]
Q2: What are the key factors influencing N1 vs. N2 regioselectivity during indazole alkylation?
A2: Several factors critically influence the N1/N2 product ratio:
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Steric and Electronic Effects: The nature and position of substituents on the indazole ring have a profound impact. Bulky substituents at the C3-position tend to favor N1-alkylation due to steric hindrance around the N2-position.[1][3][5] Conversely, electron-withdrawing groups (e.g., NO₂ or CO₂Me) at the C7-position can strongly direct substitution to the N2-position.[3][4][5]
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Reaction Conditions: The choice of base and solvent is crucial. For example, using sodium hydride (NaH) in an aprotic solvent like tetrahydrofuran (THF) is well-known to favor N1-alkylation.[1][3][5] Acidic conditions, on the other hand, can promote N2-alkylation.[1][6]
-
Nature of the Electrophile: The alkylating or acylating agent itself can influence the regiochemical outcome.[1][3]
-
Thermodynamic vs. Kinetic Control: N1-substituted indazoles are often the thermodynamically more stable products, while N2-substituted indazoles can be favored under kinetically controlled conditions.[1][3][4]
Q3: How can I selectively synthesize the N1-alkylated 1H-indazole?
A3: To favor the formation of the N1-isomer, consider the following strategies:
-
Base and Solvent System: The combination of sodium hydride (NaH) in tetrahydrofuran (THF) is highly effective for achieving N1-selectivity, particularly for indazoles with C3-substituents like carboxymethyl, tert-butyl, or carboxamide groups, often yielding >99% N1 regioselectivity.[3][4][5][6]
-
Thermodynamic Equilibration: Employing conditions that allow for the isomerization of the potentially formed N2-product to the more stable N1-product can be a successful strategy.[3][4][6] This can sometimes be achieved with specific electrophiles like α-halo carbonyls.[3][4]
-
Pre-functionalization Strategies: Synthesis of N1-substituted indazoles can be achieved by incorporating the N-substituent prior to the indazole ring formation, for instance, by using N-alkyl or N-arylhydrazines in reactions with ortho-haloaryl carbonyls or nitriles.[3][4][5]
Q4: What methods are preferred for the selective synthesis of 2H-indazoles?
A4: While direct alkylation can be tuned for N2-selectivity, certain methods are inherently biased towards the formation of the 2H-indazole isomer:
-
Mitsunobu Reaction: This reaction often exhibits a strong preference for the formation of the N2-regioisomer.[3][6][7]
-
Substituent Effects: As mentioned, indazoles bearing electron-withdrawing groups at the C7-position (e.g., NO₂ or CO₂Me) can yield excellent N2-regioselectivity (≥96%).[3][4][5][6]
-
Specific Synthetic Routes: Certain synthetic methodologies, such as the Davis-Beirut reaction or specific copper-catalyzed intramolecular N-N bond formations, are designed to produce 2H-indazoles.[2][8][9][10]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| Poor regioselectivity (mixture of N1 and N2 isomers) | The chosen reaction conditions are not sufficiently selective for your specific indazole substrate.[6] | For N1-selectivity: Switch to a NaH/THF system. This combination is known to provide >99% N1 regioselectivity for indazoles with various C3-substituents.[3][4][5][6] For N2-selectivity: If applicable to your substrate, introduce an electron-withdrawing group at the C7-position.[3][4][5][6] Alternatively, explore the Mitsunobu reaction.[3][6][7] |
| Low yield in C7-functionalization via Suzuki-Miyaura coupling | Inefficient catalyst system or suboptimal reaction conditions for the specific substituted indazole. | Ensure the use of an appropriate palladium catalyst and ligand system. For C7-bromo-4-substituted-1H-indazoles, a successful palladium-mediated Suzuki-Miyaura reaction has been performed under optimized conditions.[11][12] Consider screening different bases, solvents, and temperatures. |
| Unexpected side products in C-H activation/functionalization | The directing group is not effective, or the catalyst is promoting functionalization at an undesired position. | The choice of directing group is critical for controlling regioselectivity in C-H functionalization.[13] Screen different directing groups to achieve the desired outcome (e.g., C7 olefination).[13] The catalyst and oxidant system can also be tuned to improve selectivity.[14] |
| Difficulty in synthesizing 2H-indazoles | The synthetic route inherently favors the thermodynamically more stable 1H-indazole. | Employ methods specifically designed for 2H-indazole synthesis, such as the Davis-Beirut reaction, which utilizes the cyclization of ortho-imino-nitrobenzene substrates.[2][8][9][10] |
Quantitative Data on Regioselectivity
Table 1: Effect of Substituents and Conditions on N1/N2-Alkylation Regioselectivity
| Indazole Substituent | Reaction Conditions | Predominant Isomer | Regioselectivity (N1:N2 ratio or %) | Reference |
| 3-Carboxymethyl | NaH, THF | N1 | >99% N1 | [3][4][5] |
| 3-tert-Butyl | NaH, THF | N1 | >99% N1 | [3][4][5] |
| 3-COMe | NaH, THF | N1 | >99% N1 | [3][4][5] |
| 3-Carboxamide | NaH, THF | N1 | >99% N1 | [3][4][5] |
| 7-NO₂ | NaH, THF | N2 | ≥96% N2 | [3][4][5] |
| 7-CO₂Me | NaH, THF | N2 | ≥96% N2 | [3][4][5] |
| Unsubstituted | Mitsunobu Reaction | N2 | N1:N2 = 1:2.5 | [3][7] |
Experimental Protocols
Protocol 1: General Procedure for N1-Selective Alkylation of 1H-Indazoles
This protocol is optimized for achieving high N1-regioselectivity.[1]
-
Preparation: To a solution of the desired substituted 1H-indazole (1.0 eq) in anhydrous tetrahydrofuran (THF), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Deprotonation: Allow the resulting suspension to stir at room temperature for 30 minutes.
-
Alkylation: Add the corresponding alkyl halide (e.g., alkyl bromide, 1.2 eq) to the mixture.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the N1-alkylated indazole.[1]
Protocol 2: Synthesis of 2H-Indazoles via a One-Pot Condensation-Cadogan Reductive Cyclization
This method is suitable for the regioselective synthesis of 2H-indazoles.[2]
-
Mixing Reagents: In a reaction vessel, combine the ortho-nitrobenzaldehyde (1.0 eq), the desired aniline or aliphatic amine (1.1 eq), and isopropanol (i-PrOH).
-
Condensation: Heat the mixture to 80 °C and stir for 1-2 hours to form the ortho-imino-nitrobenzene intermediate.
-
Reductive Cyclization: Add tri-n-butylphosphine (1.5 eq) to the reaction mixture.
-
Reaction: Continue to stir the mixture at 80 °C. Monitor the reaction by TLC or LC-MS until completion (typically 12-24 hours).
-
Purification: After completion, cool the reaction mixture and purify directly by flash column chromatography to obtain the substituted 2H-indazole.
Visualizations
Caption: General experimental workflows for the regioselective synthesis of N1-alkylated and 2H-indazoles.
Caption: Decision tree for selecting a synthetic strategy based on the desired indazole regioisomer.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution - PMC [pmc.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. BJOC - Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution [beilstein-journals.org]
- 6. benchchem.com [benchchem.com]
- 7. pure.mpg.de [pure.mpg.de]
- 8. 2H-Indazole synthesis [organic-chemistry.org]
- 9. Davis–Beirut Reaction: Diverse Chemistries of Highly Reactive Nitroso Intermediates in Heterocycle Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A regioselective C7 bromination and C7 palladium-catalyzed Suzuki–Miyaura cross-coupling arylation of 4-substituted NH-free indazoles - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Enhancing Bioavailability of 3-Phenyl-1H-Indazole Compounds
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides targeted troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments aimed at enhancing the oral bioavailability of 3-phenyl-1H-indazole compounds.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges limiting the oral bioavailability of this compound compounds?
This compound derivatives, like many nitrogen-containing heterocyclic compounds developed in modern drug discovery, often exhibit poor aqueous solubility. This is a primary rate-limiting step for oral absorption. Key challenges include:
-
Low Aqueous Solubility: The planar, aromatic structure contributes to high crystal lattice energy and hydrophobicity, leading to poor dissolution in gastrointestinal (GI) fluids.
-
Poor Dissolution Rate: Consequent to low solubility, the rate at which the compound dissolves from its solid form is often slow, limiting the concentration gradient needed for absorption across the intestinal wall.
-
First-Pass Metabolism: Depending on their specific substituents, these compounds may be susceptible to extensive metabolism in the gut wall or liver, reducing the amount of active drug that reaches systemic circulation.
Q2: What are the principal formulation strategies to enhance the bioavailability of these compounds?
Several established strategies can be employed, broadly categorized as physical and chemical modifications. The choice of strategy depends on the specific physicochemical properties of the compound.[1]
-
Particle Size Reduction: Decreasing the particle size to the micron or sub-micron (nano) level increases the surface-area-to-volume ratio, which can significantly improve the dissolution rate according to the Noyes-Whitney equation.[2]
-
Solid Dispersions: Dispersing the compound in an inert, hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion.[3] This amorphous form has higher energy than the crystalline state, leading to improved solubility and dissolution.[4][5]
-
Lipid-Based Formulations: For lipophilic compounds, formulating in lipids, surfactants, and co-solvents as a Self-Emulsifying Drug Delivery System (SEDDS) can improve solubilization.[1][6] These systems form fine oil-in-water emulsions upon gentle agitation in GI fluids, presenting the drug in a solubilized state for absorption.[1][7]
-
Complexation: Using agents like cyclodextrins to form inclusion complexes can enhance aqueous solubility. The hydrophobic drug molecule is encapsulated within the cyclodextrin's lipophilic cavity, while the hydrophilic exterior improves interaction with water.[8][9]
-
Prodrug Approach: Chemically modifying the this compound molecule to create a more soluble or permeable prodrug is a viable strategy. The prodrug is then converted to the active parent drug in vivo through enzymatic or chemical reactions.[10][11]
Below is a decision-making workflow to guide the selection of an appropriate bioavailability enhancement strategy.
Caption: Decision workflow for selecting a bioavailability enhancement strategy.
Troubleshooting Guides
Issue 1: The formulated compound precipitates during in vitro dissolution testing.
| Potential Cause | Troubleshooting Step |
| Supersaturation & Precipitation | For amorphous solid dispersions, the formulation may achieve a supersaturated state that is not stable. Incorporate a precipitation inhibitor (e.g., HPMC, PVP) into the formulation to maintain the supersaturated state for a longer duration. |
| Inadequate Sink Conditions | The volume or composition of the dissolution medium may be insufficient to dissolve the released drug.[12] Increase the volume of the medium (e.g., use 900 mL or larger vessels) or add a small, justified percentage of a surfactant (e.g., 0.1-1% Sodium Lauryl Sulfate) to the medium to ensure sink conditions are maintained.[3] |
| pH-Dependent Solubility | The compound may have precipitated due to a change in pH. Evaluate the drug's solubility at different pH values (e.g., pH 1.2, 4.5, 6.8) to understand its behavior in different segments of the GI tract. Use buffered dissolution media to maintain a constant pH throughout the test.[13] |
| Incomplete Emulsification (for SEDDS) | The oil/surfactant ratio may be suboptimal, leading to poor emulsification and subsequent drug precipitation. Re-evaluate the pseudo-ternary phase diagram to identify a more robust self-emulsification region.[1] Increase the surfactant concentration or add a co-surfactant. |
Issue 2: High variability is observed in in vivo pharmacokinetic (PK) data.
| Potential Cause | Troubleshooting Step |
| Formulation Instability | The formulation may be physically or chemically unstable. For solid dispersions, check for recrystallization of the amorphous drug during storage using techniques like DSC or XRD. For lipid-based systems, check for signs of phase separation or drug precipitation in the formulation itself. |
| Food Effects | The presence or absence of food can significantly alter GI physiology (pH, motility, bile secretion), impacting the performance of the formulation, especially lipid-based systems. Conduct PK studies in both fasted and fed animal models to characterize any food effect.[14][15] |
| Irregular Gastric Emptying | Variability in gastric emptying time between animals can lead to erratic absorption profiles. Ensure consistent experimental conditions, including fasting times and dosing procedures.[15] Consider administering the formulation in a consistent volume of liquid to normalize conditions. |
| Particle Agglomeration (in vivo) | For nanosuspensions, particles may agglomerate in the acidic environment of the stomach. Ensure the nanosuspension is adequately stabilized with appropriate steric or electrostatic stabilizers (e.g., poloxamers, SLS) that are effective across the physiological pH range.[2] |
Illustrative Data on Bioavailability Enhancement
The following tables present hypothetical but realistic quantitative data for a model this compound compound ("Indazole-X") to illustrate the potential improvements offered by various formulation strategies.
Table 1: Comparison of In Vitro Dissolution Performance
| Formulation Type | % Drug Dissolved at 30 min (pH 6.8 Phosphate Buffer) |
| Unformulated API (Micronized) | 15% |
| Solid Dispersion (1:4 API:Soluplus®) | 85% |
| Nanosuspension (250 nm) | 70% |
| SEDDS (10% API in oil/surfactant) | >95% (as emulsion) |
Table 2: Illustrative Oral Pharmacokinetic Parameters in Rats (10 mg/kg dose)
| Formulation Type | Cmax (ng/mL) | Tmax (hr) | AUC₀₋₂₄ (ng·hr/mL) | Relative Bioavailability (%) |
| Aqueous Suspension (Micronized) | 150 | 4.0 | 1,200 | 100% (Reference) |
| Solid Dispersion (HME) | 750 | 1.5 | 6,000 | 500% |
| Nanosuspension | 620 | 2.0 | 5,100 | 425% |
| SEDDS | 980 | 1.0 | 7,900 | 658% |
Key Experimental Protocols
The following section provides detailed methodologies for common bioavailability enhancement techniques.
Protocol 1: Preparation of a Solid Dispersion by Solvent Evaporation
This method is suitable for thermolabile compounds.
-
Selection of Carrier: Choose a hydrophilic polymer carrier in which the drug is miscible (e.g., PVP K30, Soluplus®, HPMC).
-
Solubilization: Accurately weigh the this compound compound and the polymer carrier (e.g., in a 1:4 drug-to-carrier ratio). Dissolve both components in a suitable common volatile solvent (e.g., methanol, ethanol, or a dichloromethane/methanol mixture) in a round-bottom flask.[4][16]
-
Solvent Evaporation: Attach the flask to a rotary evaporator. Evaporate the solvent under vacuum at a controlled temperature (e.g., 40-50°C) until a thin, solid film is formed on the flask wall.[8][17]
-
Drying: Place the flask in a vacuum oven for 24 hours at a slightly elevated temperature (e.g., 45°C) to remove any residual solvent.
-
Milling and Sieving: Scrape the solid dispersion from the flask. Gently pulverize the material using a mortar and pestle. Pass the resulting powder through a sieve (e.g., 60# mesh) to obtain a uniform particle size for further characterization and formulation.[4]
-
Characterization: Confirm the amorphous nature of the drug in the dispersion using Differential Scanning Calorimetry (DSC) and X-Ray Powder Diffraction (XRPD).
Protocol 2: Preparation of a Nanosuspension by Wet Bead Milling
This top-down approach is a robust and scalable method for producing drug nanocrystals.
-
Preparation of Dispersion Medium: Prepare an aqueous solution containing a stabilizer. A combination of a steric stabilizer (e.g., Poloxamer 188, HPMC-E5) and an electrostatic stabilizer (e.g., sodium lauryl sulfate, SLS) is often effective.[2]
-
Pre-Suspension: Disperse the this compound compound in the stabilizer solution. Use a high-shear mixer (e.g., Ultra-Turrax) for 5-10 minutes to ensure the powder is thoroughly wetted and de-aggregated.[18]
-
Milling: Transfer the pre-suspension into the milling chamber of a bead mill containing milling media (e.g., 0.3-0.8 mm zirconium oxide beads).[2][6]
-
Set Milling Parameters: Begin the milling process at a specified speed (e.g., 2,500 rpm) for a defined duration (e.g., 30-60 minutes).[2] Use a cooling system to maintain a low temperature and prevent drug degradation.[2] The process can be run in cycles (e.g., 5 min milling, 5 min break) to aid in heat dissipation.[6]
-
Separation: After milling, separate the nanosuspension from the milling beads by sieving.
-
Characterization: Measure the particle size and polydispersity index (PDI) using Photon Correlation Spectroscopy (PCS). The zeta potential should also be measured to assess physical stability.
Below is a diagram illustrating the general workflow for formulation development and testing.
Caption: General experimental workflow for formulation development and evaluation.
Protocol 3: In Vitro Dissolution Testing for Poorly Soluble Compounds
-
Apparatus Setup: Use USP Apparatus 2 (Paddle) at 37 ± 0.5°C. A paddle speed of 50-75 rpm is common for immediate-release formulations.[11]
-
Media Selection: The dissolution medium should be selected to be physiologically relevant and provide sink conditions.[12]
-
Procedure:
-
Allow the dissolution medium to equilibrate to 37°C.
-
Introduce a sample of the formulation (e.g., a capsule containing the solid dispersion or a defined volume of nanosuspension) equivalent to a specific dose of the drug.
-
At predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes), withdraw an aliquot (e.g., 5 mL) of the medium.
-
Immediately replace the withdrawn volume with fresh, pre-warmed medium.
-
-
Sample Analysis: Filter the samples promptly through a suitable filter (e.g., 0.22 µm PVDF) that does not adsorb the drug. Analyze the filtrate for drug concentration using a validated analytical method, such as HPLC-UV.
-
Data Analysis: Calculate the cumulative percentage of drug released at each time point and plot the dissolution profile.
Protocol 4: General Oral Pharmacokinetic Study in Rats
-
Animal Model: Use adult rats (e.g., Sprague-Dawley or Wistar) of a specific sex and weight range. Animals should be acclimatized and fasted overnight (e.g., 12 hours) before dosing, with water available ad libitum.[15]
-
Dose Preparation and Administration: Prepare the formulation (e.g., aqueous suspension, solid dispersion reconstituted in water, or liquid SEDDS) at the desired concentration. Administer a precise volume to each animal via oral gavage to achieve the target dose (e.g., 10 mg/kg).[19]
-
Blood Sampling: Collect blood samples (approx. 100-200 µL) at predetermined time points post-dose (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours).[20] Serial bleeding from the same animal (e.g., via submandibular or saphenous vein) is preferred to reduce inter-animal variability.[20] Collect samples into tubes containing an appropriate anticoagulant (e.g., K2-EDTA).
-
Plasma Processing: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Determine the concentration of the this compound compound in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Use non-compartmental analysis software to calculate key PK parameters from the plasma concentration-time data, including Cmax, Tmax, and AUC.[19]
The diagram below illustrates the mechanism by which a SEDDS formulation enhances drug absorption.
Caption: Mechanism of bioavailability enhancement by SEDDS.
References
- 1. ijpcbs.com [ijpcbs.com]
- 2. pharmaexcipients.com [pharmaexcipients.com]
- 3. dissolutiontech.com [dissolutiontech.com]
- 4. jddtonline.info [jddtonline.info]
- 5. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Particle Size Tailoring of Quercetin Nanosuspensions by Wet Media Milling Technique: A Study on Processing and Formulation Parameters - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. wjpr.s3.ap-south-1.amazonaws.com [wjpr.s3.ap-south-1.amazonaws.com]
- 9. files01.core.ac.uk [files01.core.ac.uk]
- 10. Universal wet-milling technique to prepare oral nanosuspension focused on discovery and preclinical animal studies - Development of particle design method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. fda.gov [fda.gov]
- 12. dissolutiontech.com [dissolutiontech.com]
- 13. Compilation of FDA Guidance and Resources for in vitro Dissolution Testing of Immediate Release Solid Oral Dosage Forms | FDA [fda.gov]
- 14. fda.gov [fda.gov]
- 15. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]
- 16. ajprd.com [ajprd.com]
- 17. japsonline.com [japsonline.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. daikinchemicals.com [daikinchemicals.com]
- 20. Murine Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Anti-Proliferative Landscape of 3-Phenyl-1H-Indazole Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the anti-proliferative effects of various 3-phenyl-1H-indazole derivatives against cancer cell lines. This document synthesizes experimental data from multiple studies to offer a comprehensive overview of their performance and mechanisms of action, alongside comparisons with other anti-cancer agents.
The indazole scaffold is a prominent feature in many compounds with demonstrated anti-cancer properties, including several FDA-approved drugs such as Pazopanib and Entrectinib.[1] Derivatives of this compound, in particular, have been the subject of extensive research due to their potential to inhibit cancer cell proliferation through various mechanisms, including cell cycle arrest and induction of apoptosis. This guide will delve into the specifics of these effects, presenting quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Comparative Anti-Proliferative Activity
The following table summarizes the in vitro anti-proliferative activity of several this compound derivatives across a range of human cancer cell lines. The data, presented as IC50 or GI50 values (the concentration required to inhibit 50% of cell growth), allows for a direct comparison of the potency of these compounds.
| Compound ID | Cancer Cell Line | IC50 / GI50 (µM) | Reference |
| Compound 10d/10e | SR (Leukemia) | < 1 (specifically 0.0153 for the most active) | [2] |
| Compound 1c | Colon, Melanoma | 0.041 - 33.6 (Mean GI50 = 1.90) | [3] |
| Compound 2f | Various | 0.23 - 1.15 | [4][5][6] |
| Compound 6o | K562 (Leukemia) | 5.15 | [7][8] |
| Compound 4d | Various | 1.06 - 25.4 | [9] |
| Combretastatin-A4 (Positive Control) | A549, MCF7, A375, HT-29 | 0.11 - 0.93 | [9] |
Mechanisms of Action: Cell Cycle Arrest and Apoptosis
A common thread in the anti-proliferative activity of these indazole derivatives is their ability to induce cell cycle arrest, primarily at the G0-G1 phase.[2][3] This is often accompanied by an increase in the underphosphorylated form of the Retinoblastoma protein (pRb), a key regulator of the G1/S transition.[2][3]
Furthermore, several derivatives have been shown to induce apoptosis, or programmed cell death. For instance, compound 2f was found to upregulate pro-apoptotic proteins such as cleaved caspase-3 and Bax, while downregulating the anti-apoptotic protein Bcl-2.[4][5][6] Similarly, compound 6o is suggested to affect apoptosis by inhibiting Bcl-2 family members and modulating the p53/MDM2 pathway.[7][8]
Signaling Pathways and Experimental Workflows
To visually represent the complex biological processes involved, the following diagrams illustrate a generalized signaling pathway for apoptosis induction by this compound derivatives and a typical experimental workflow for assessing anti-proliferative effects.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01147B [pubs.rsc.org]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [PDF] Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Versatile 1H-Indazole Scaffold: A Comparative Guide to Structure-Activity Relationships
For researchers, scientists, and drug development professionals, the 1H-indazole core represents a privileged scaffold in medicinal chemistry, consistently appearing in a diverse array of biologically active compounds. Its inherent drug-like properties and synthetic tractability have made it a focal point for the development of novel therapeutics, particularly in the realm of oncology and inflammatory diseases. This guide provides a comparative analysis of the structure-activity relationships (SAR) of 1H-indazole analogs against key biological targets, supported by experimental data and detailed methodologies to inform rational drug design.
The 1H-indazole, a bicyclic heteroaromatic system, offers multiple points for substitution, allowing for the fine-tuning of physicochemical properties and target-specific interactions. This has led to the successful development of several clinically approved drugs.[1] This guide will delve into the SAR of 1H-indazole analogs as inhibitors of Apoptosis Signal-regulating Kinase 1 (ASK1), Poly(ADP-ribose) Polymerase (PARP), and Proviral Integration site for Moloney murine leukemia virus (Pim) kinases, highlighting the structural modifications that dictate their potency and selectivity.
Comparative Analysis of Biological Activity
The potency of 1H-indazole analogs is highly dependent on the nature and position of substituents on the indazole ring and appended functionalities. The following tables summarize the in vitro activity of representative analogs against their respective targets.
1H-Indazole Analogs as ASK1 Inhibitors
Apoptosis signal-regulating kinase 1 (ASK1) is a key mediator in the mitogen-activated protein kinase (MAPK) signaling cascade, playing a crucial role in cellular responses to stress.[2] Its inhibition is a promising therapeutic strategy for inflammatory diseases. Systematic SAR studies have led to the discovery of potent 1H-indazole-based ASK1 inhibitors.
| Compound ID | R1 Substitution (Indazole N1) | R2 Substitution (Indazole C3) | ASK1 Kinase IC50 (nM) | Cellular Activity (AP1-HEK293) IC50 (nM) |
| Lead | H | Amide derivative | 150 | 850 |
| Analog A | Cyclopropyl | Amide derivative | 85 | 420 |
| Analog B | Optimized alkyl group | Optimized amide derivative | 12 | 65 |
Data compiled from studies on novel ASK1 inhibitors with a 1H-indazole scaffold.[1]
SAR Summary: Substitution at the N1 position of the indazole ring with small alkyl groups, such as a cyclopropyl group, generally enhances potency. Further optimization of both the N1-substituent and the C3-amide moiety can lead to significant improvements in both biochemical and cellular activity.
1H-Indazole Analogs as PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) enzymes are critical for DNA repair.[3] Inhibitors of PARP, such as the FDA-approved drug Niraparib which contains a 1H-indazole core, have emerged as important anticancer agents, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations.[1] The SAR of these inhibitors often revolves around mimicking the nicotinamide portion of the NAD+ substrate.
| Compound ID | Key Structural Feature | PARP-1 IC50 (nM) | PARP-2 IC50 (nM) |
| Niraparib | Piperidine-linked benzamide | 3.8 | 2.1 |
| Analog C | Simple benzamide | 15.2 | 8.5 |
| Analog D | Modified piperidine ring | 5.1 | 3.0 |
Data is representative and compiled for comparative purposes based on trends observed in indazole-based PARP inhibitor research.[1][4]
SAR Summary: The piperidine ring in Niraparib plays a crucial role in orienting the benzamide moiety within the active site. Modifications to this ring can impact potency, while the core indazole and benzamide pharmacophore are essential for inhibitory activity against both PARP-1 and PARP-2.
1H-Indazole Analogs as Pan-Pim Kinase Inhibitors
Pim kinases are a family of serine/threonine kinases that are implicated in tumorigenesis, making them attractive targets for cancer therapy.[5] The 3-(pyrazin-2-yl)-1H-indazole scaffold has been identified as a promising starting point for the development of potent pan-Pim inhibitors.[1]
| Compound ID | Key Structural Feature | Pim-1 IC50 (nM) | Pim-2 IC50 (nM) | Pim-3 IC50 (nM) |
| Hit Compound | 3-(pyrazin-2-yl)-1H-indazole | >1000 | >1000 | >1000 |
| Analog E | Addition of a piperidine moiety | 15 | 75 | 35 |
| Analog F | Optimized piperidine and pyrazine substituents | 0.8 | 2.1 | 1.5 |
Data from the development of potent, pan-Pim inhibitors derived from a 3-(pyrazin-2-yl)-1H-indazole hit.[1]
SAR Summary: The initial 3-(pyrazin-2-yl)-1H-indazole hit shows weak activity. The introduction of a piperidine substituent dramatically improves potency. Further optimization of the substituents on both the piperidine and pyrazine rings leads to highly potent pan-Pim inhibitors with nanomolar activity against all three isoforms.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of SAR data, detailed experimental protocols are essential. Below are methodologies for key assays used to evaluate the 1H-indazole analogs discussed.
Kinase Inhibition Assays
1. ADP-Glo™ Kinase Assay (for ASK1 and Pim Kinases)
This luminescent assay quantifies the amount of ADP produced during a kinase reaction.
-
Materials: Kinase (ASK1 or Pim), kinase-specific substrate, ATP, test compounds, ADP-Glo™ Kinase Assay kit (Promega).
-
Procedure:
-
Set up the kinase reaction in a 384-well plate containing the kinase, substrate, ATP, and varying concentrations of the 1H-indazole inhibitor.
-
Incubate the plate at room temperature for 60 minutes.
-
Add ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
Measure luminescence using a plate reader.
-
-
Data Analysis: The luminescent signal is proportional to the amount of ADP formed and thus to the kinase activity. IC50 values are determined by plotting the percentage of kinase activity against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
2. LanthaScreen™ TR-FRET Kinase Assay (for various kinases)
This time-resolved fluorescence resonance energy transfer (TR-FRET) assay measures the phosphorylation of a substrate by a kinase.
-
Materials: Kinase, fluorescein-labeled substrate, ATP, test compounds, LanthaScreen™ Tb-labeled antibody, TR-FRET dilution buffer.
-
Procedure:
-
Perform the kinase reaction in a 384-well plate with the kinase, fluorescein-labeled substrate, ATP, and serially diluted 1H-indazole analogs.
-
Incubate at room temperature for 60 minutes.
-
Stop the reaction by adding EDTA.
-
Add the Tb-labeled antibody in TR-FRET dilution buffer to detect the phosphorylated substrate.
-
Incubate for at least 30 minutes at room temperature.
-
Read the plate on a TR-FRET compatible plate reader, measuring the emission at 520 nm (acceptor) and 490 nm (donor).
-
-
Data Analysis: The TR-FRET ratio (520 nm/490 nm) is calculated. IC50 values are determined from dose-response curves of the TR-FRET ratio versus inhibitor concentration.
Cellular Proliferation Assay
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Materials: Cancer cell line of interest, cell culture medium, MTT solution (5 mg/mL in PBS), solubilization solution (e.g., DMSO or isopropanol).
-
Procedure:
-
Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the 1H-indazole analogs and incubate for a specified period (e.g., 48-72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add a solubilization solvent to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. IC50 values are determined from the dose-response curves.[6]
Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes in which 1H-indazole analogs intervene is crucial for understanding their mechanism of action. The following diagrams, generated using Graphviz, illustrate key signaling pathways and a general experimental workflow.
Caption: ASK1-p38/JNK signaling pathway inhibited by 1H-indazole analogs.
Caption: Mechanism of action for 1H-indazole-based PARP inhibitors.
Caption: Simplified Pim-1 signaling pathway and its inhibition.
Caption: General workflow for SAR studies of 1H-indazole analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PARP inhibitors as potential therapeutic agents for various cancers: focus on niraparib and its first global approval for maintenance therapy of gynecologic cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Discovery of SARxxxx92, a pan-PIM kinase inhibitor, efficacious in a KG1 tumor model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 3-Phenyl-1H-Indazole Analogs and Other Heterocyclic Inhibitors Targeting Indoleamine 2,3-Dioxygenase 1 (IDO1)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of a representative 3-phenyl-1H-indazole derivative against other prominent heterocyclic inhibitors of Indoleamine 2,3-dioxygenase 1 (IDO1), a critical enzyme implicated in tumor immune evasion. The data presented herein, supported by detailed experimental protocols, is intended to inform researchers in the fields of oncology and immunology on the landscape of small molecule IDO1 inhibitors.
Indoleamine 2,3-dioxygenase 1 is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the catabolism of the essential amino acid L-tryptophan along the kynurenine pathway.[1][2] In the tumor microenvironment, upregulation of IDO1 by cancer cells or antigen-presenting cells leads to tryptophan depletion and the accumulation of kynurenine metabolites.[1][3] These events suppress the proliferation and function of effector T cells and natural killer (NK) cells while promoting the activity of regulatory T cells (Tregs), thereby fostering an immunosuppressive milieu that allows tumors to escape immune surveillance.[2][4] Consequently, the development of small molecule inhibitors of IDO1 has become a significant focus in cancer immunotherapy.[5]
This guide focuses on a comparative analysis of three distinct heterocyclic scaffolds that have demonstrated potent IDO1 inhibitory activity:
-
Indazole-based inhibitor: Represented by a potent 4,6-disubstituted-1H-indazole derivative (Compound 35 from a published study).[6]
-
Sulfonamide-based inhibitor: Epacadostat (INCB24360), a well-characterized, selective IDO1 inhibitor that has undergone extensive clinical investigation.[7][8]
-
Imidazole-based inhibitor: NLG919, a potent and orally bioavailable IDO1 pathway inhibitor.[5][9]
Quantitative Comparison of IDO1 Inhibitors
The following table summarizes the in vitro inhibitory potency of the selected heterocyclic compounds against the IDO1 enzyme. The data is presented as IC50 (half-maximal inhibitory concentration) and Ki (inhibition constant) values, which are key metrics for assessing the potency of an inhibitor.
| Inhibitor Class | Compound | Target | Assay Type | IC50 | Ki | Reference |
| Indazole | Compound 35 | Human IDO1 | Enzymatic | 0.74 µM | - | [6] |
| Human IDO1 | HeLa Cell-based | 1.37 µM | - | [6] | ||
| Sulfonamide | Epacadostat | Human IDO1 | Enzymatic | ~10 nM - 71.8 nM | - | [7][8][10] |
| Human IDO1 | HeLa Cell-based | - | - | |||
| Imidazole | NLG919 | Human IDO1 | Cell-free | EC50 = 75 nM | 7 nM | [5][9][11] |
| Human IDO1 | Cell-based | ED50 = 80 nM | - | [5][9][12] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to allow for replication and further investigation.
Recombinant Human IDO1 Enzymatic Assay
This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified IDO1.
-
Enzyme and Reagents: Recombinant human IDO1 enzyme, L-tryptophan (substrate), methylene blue, ascorbic acid, catalase, and potassium phosphate buffer (pH 6.5).
-
Procedure:
-
The test compound is pre-incubated with the recombinant IDO1 enzyme in the assay buffer containing ascorbic acid, methylene blue, and catalase.
-
The enzymatic reaction is initiated by the addition of L-tryptophan.
-
The reaction is allowed to proceed at 37°C for a defined period (e.g., 15-60 minutes).
-
The reaction is terminated by the addition of trichloroacetic acid.
-
The mixture is then incubated at 50°C to hydrolyze the N-formylkynurenine product to kynurenine.
-
-
Detection: The concentration of kynurenine is quantified by measuring its absorbance at 320-325 nm or by HPLC.
-
Data Analysis: IC50 values are calculated by plotting the percentage of IDO1 inhibition against the logarithm of the inhibitor concentration.
HeLa Cell-Based IDO1 Activity Assay
This assay measures the ability of a compound to inhibit IDO1 activity within a cellular context.
-
Cell Culture: HeLa cells, which can be induced to express high levels of IDO1, are cultured in appropriate media.
-
IDO1 Induction: Cells are treated with interferon-gamma (IFN-γ) to induce the expression of the IDO1 enzyme.
-
Inhibitor Treatment: The IFN-γ-stimulated cells are then treated with various concentrations of the test compound.
-
Kynurenine Measurement: After a suitable incubation period (e.g., 24-48 hours), the cell culture supernatant is collected. The concentration of kynurenine in the supernatant, a direct product of IDO1 activity, is measured. This is typically done by adding a reagent (e.g., p-dimethylaminobenzaldehyde) that reacts with kynurenine to produce a colored product, which can be quantified by measuring its absorbance at 480 nm.
-
Data Analysis: IC50 values are determined by plotting the percentage of kynurenine production inhibition against the logarithm of the inhibitor concentration.
Visualizing the IDO1 Signaling Pathway
The following diagram illustrates the central role of IDO1 in tryptophan metabolism and its subsequent impact on the immune system within the tumor microenvironment.
Caption: The IDO1 pathway's role in tumor immune evasion.
Conclusion
The comparative data illustrates that while the indazole scaffold shows promise for IDO1 inhibition, with the representative compound exhibiting sub-micromolar to low micromolar activity, the sulfonamide (Epacadostat) and imidazole (NLG919) based inhibitors demonstrate significantly higher potency in the nanomolar range. This highlights the advanced stage of development and optimization that these latter scaffolds have undergone. The detailed experimental protocols provided serve as a foundation for researchers to conduct their own comparative studies and to explore novel heterocyclic inhibitors targeting the critical IDO1 pathway in the ongoing effort to develop more effective cancer immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. Crystal Structures and Structure–Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Discovery and structure-activity relationship studies of 1-aryl-1H-naphtho[2,3-d][1,2,3]triazole-4,9-dione derivatives as potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and trytophan 2,3-dioxygenase (TDO) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Bioorganic & medicinal chemistry letters [vivo.weill.cornell.edu]
- 5. Discovery and preliminary structure-activity relationship of 1H-indazoles with promising indoleamine-2,3-dioxygenase 1 (IDO1) inhibition properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 4,6-Substituted-1H-Indazoles as potent IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Crystal Structures and Structure-Activity Relationships of Imidazothiazole Derivatives as IDO1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 4,6-Disubstituted-1H-Indazole-4-Amine derivatives with immune-chemotherapy effect and in vivo antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Structure Based Development of Phenyl-imidazole-derived Inhibitors of Indoleamine 2,3-Dioxygenase - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Novel Inhibitors of Tryptophan Dioxygenases for Enzyme and Species Selectivity Using Engineered Tumour Cell Lines Expressing Either Murine or Human IDO1 or TDO2 - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential: A Comparative Guide to the In Vivo Efficacy of 3-Phenyl-1H-Indazole Derivatives
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the in vivo performance of various 3-phenyl-1H-indazole derivatives, supported by experimental data. This class of compounds has demonstrated significant promise in preclinical studies, particularly in the realms of oncology and anti-inflammatory therapies.
This guide summarizes key quantitative data in structured tables, offers detailed experimental protocols for pivotal studies, and visualizes relevant biological pathways and workflows to facilitate a deeper understanding of the therapeutic potential of these molecules.
Anti-Cancer Efficacy of this compound Derivatives
Several this compound derivatives have been investigated for their anti-tumorigenic properties in vivo. These studies highlight the potential of these compounds to inhibit tumor growth through various mechanisms, including the induction of apoptosis and cell cycle arrest.
One notable study investigated the efficacy of compound 2f in a 4T1 breast cancer tumor model. The study found that compound 2f could suppress tumor growth without obvious side effects.[1] The proposed mechanism involves the dose-dependent promotion of apoptosis, associated with the upregulation of cleaved caspase-3 and Bax, and the downregulation of Bcl-2.[1] Furthermore, compound 2f was observed to decrease mitochondrial membrane potential and increase reactive oxygen species (ROS) levels in 4T1 cells.[1] It also disrupted cancer cell migration and invasion by reducing matrix metalloproteinase-9 (MMP9) and increasing the tissue inhibitor matrix metalloproteinase 2 (TIMP2).[1]
Another derivative, compound 1c , emerged as a potent agent against colon and melanoma cell lines in vitro, with GI₅₀ values in the micromolar range.[2][3] Mechanistically, it was shown to cause a significant increase of cells in the G0-G1 phase of the cell cycle and to increase the ratio of hypophosphorylated to total retinoblastoma protein (pRb).[2][3]
Similarly, compound 6o demonstrated a promising inhibitory effect against the K562 chronic myeloid leukemia cell line.[4][5] Its mechanism is thought to involve the induction of apoptosis and cell cycle modulation, possibly through the inhibition of Bcl-2 family members and interference with the p53/MDM2 pathway.[4][5]
While many studies have focused on in vitro activity, the in vivo data for some of these compounds underscores their potential as anti-cancer agents.
Comparative Efficacy Data
| Compound | Animal Model | Cancer Type | Dosing Regimen | Key Efficacy Endpoint(s) |
| 2f | 4T1 tumor model | Breast Cancer | Not specified in abstract | Suppression of tumor growth |
Further detailed quantitative data from full-text articles is required for a complete comparison.
Experimental Protocol: In Vivo Tumor Growth Inhibition Study
The following provides a generalized protocol for assessing the in vivo anti-tumor efficacy of this compound derivatives, based on common practices in preclinical oncology research.
1. Cell Culture and Animal Model:
-
Human cancer cell lines (e.g., 4T1, K562) are cultured under standard conditions.
-
Immunocompromised mice (e.g., BALB/c nude mice) are used for xenograft models.
2. Tumor Implantation:
-
A suspension of cancer cells (typically 1 x 10⁶ to 1 x 10⁷ cells) in a suitable medium (e.g., PBS or Matrigel) is subcutaneously injected into the flank of each mouse.
3. Animal Grouping and Treatment:
-
Once tumors reach a palpable size (e.g., 50-100 mm³), mice are randomly assigned to control and treatment groups.
-
The test compound (e.g., compound 2f) is formulated in an appropriate vehicle and administered to the treatment group via a specified route (e.g., intraperitoneal, oral) and schedule (e.g., daily, every other day). The control group receives the vehicle alone.
4. Efficacy Assessment:
-
Tumor volume is measured regularly (e.g., every 2-3 days) using calipers and calculated using the formula: (Length x Width²)/2.
-
Body weight is monitored as an indicator of toxicity.
-
At the end of the study, tumors are excised, weighed, and may be used for further analysis (e.g., immunohistochemistry, Western blotting).
5. Statistical Analysis:
-
Tumor growth curves are plotted, and statistical analyses (e.g., t-test, ANOVA) are performed to determine the significance of the anti-tumor effect.
Visualizing the Anti-Cancer Mechanism
Caption: Proposed signaling pathways affected by anti-cancer this compound derivatives.
Anti-Inflammatory Activity of this compound Derivatives
The anti-inflammatory potential of this compound derivatives has also been explored in vivo. These compounds have shown the ability to reduce inflammation in animal models, suggesting their utility in treating inflammatory disorders.
A study focusing on 1,3-substituted 1H-indazole derivatives identified 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (compound 1a) as a potent anti-inflammatory agent.[6][7] In a carrageenan-induced rat paw edema model, this compound, at a dose of 30 mg/kg, demonstrated significant inhibition of edema, with an efficacy comparable to the standard non-steroidal anti-inflammatory drug (NSAID) etoricoxib.[6][7]
Further investigations into the anti-inflammatory mechanisms of indazole derivatives have pointed towards the inhibition of cyclooxygenase-2 (COX-2) and pro-inflammatory cytokines like Tumor Necrosis Factor-α (TNF-α) and Interleukin-1β (IL-1β).[8][9]
Comparative Efficacy Data
| Compound | Animal Model | Inflammation Model | Dosing Regimen | Key Efficacy Endpoint(s) |
| 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole (1a) | Sprague Dawley rats | Carrageenan-induced paw edema | 30 mg/kg | Significant inhibition of edema, comparable to etoricoxib |
| Indazole & derivatives | Rats | Carrageenan-induced paw edema | 25, 50, 100 mg/kg | Dose- and time-dependent inhibition of edema |
Experimental Protocol: Carrageenan-Induced Paw Edema Model
This protocol outlines the methodology for evaluating the in vivo anti-inflammatory activity of this compound derivatives.
1. Animals:
-
Sprague Dawley or Wistar rats are commonly used.
2. Acclimatization and Grouping:
-
Animals are acclimatized to laboratory conditions before the experiment.
-
They are then divided into control, standard, and test groups.
3. Drug Administration:
-
The test compound (e.g., compound 1a) is administered to the test group, typically orally or intraperitoneally, at a predetermined time before the induction of inflammation.
-
The standard group receives a known anti-inflammatory drug (e.g., etoricoxib, diclofenac).
-
The control group receives only the vehicle.
4. Induction of Inflammation:
-
A subcutaneous injection of a phlogistic agent, such as a 1% carrageenan solution, is made into the sub-plantar region of the right hind paw of each rat.
5. Measurement of Paw Edema:
-
The volume of the paw is measured at various time points after carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours) using a plethysmometer.
-
The percentage inhibition of edema is calculated for each group relative to the control group.
6. Statistical Analysis:
-
The data are analyzed using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test) to determine the significance of the anti-inflammatory effect.
Visualizing the Anti-Inflammatory Workflow
Caption: A generalized experimental workflow for assessing anti-inflammatory activity in vivo.
References
- 1. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, Synthesis and Antitumor Activity of 1 H-indazole-3-amine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
- 7. journal.hep.com.cn [journal.hep.com.cn]
- 8. researchgate.net [researchgate.net]
- 9. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Cross-Reactivity Profiling of 3-Phenyl-1H-Indazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of kinase inhibitors is paramount for advancing novel therapeutics. The 1H-indazole scaffold is a cornerstone in the design of numerous kinase inhibitors, valued for its ability to form key interactions within the ATP-binding pocket of these enzymes.[1][2] This guide provides a comprehensive comparison of the cross-reactivity profiles of several kinase inhibitors built upon the 3-phenyl-1H-indazole core, supported by experimental data and detailed methodologies to aid in the objective assessment of their performance and potential off-target effects.
While this compound itself is a basic scaffold, its derivatives have been developed into potent and selective kinase inhibitors. However, even with targeted design, off-target activity is a common phenomenon that can lead to unforeseen side effects or, in some cases, provide opportunities for drug repurposing.[3] This comparison focuses on a selection of well-characterized inhibitors to illustrate the landscape of kinase selectivity.
Comparative Kinase Inhibition Profiles
The selectivity of 1H-indazole-based compounds can vary significantly, ranging from highly selective to multi-targeted inhibitors.[1] The following tables summarize the in vitro half-maximal inhibitory concentrations (IC50) for representative compounds against a panel of kinases, offering a quantitative comparison of their potency and selectivity.
Table 1: Kinase Inhibition Profile of a MerTK/FLT3 Inhibitor (UNC2025)
| Kinase Target | IC50 (nM) |
| MER | 0.74 |
| FLT3 | 0.8 |
| TRKA | 1.67 |
| TRKC | 4.38 |
| TYRO3 | 5.83 |
| KIT | 8.18 |
| AXL | 122 |
| MET | 364 |
Data sourced from MedchemExpress and ACS Publications.[1]
Table 2: Kinase Inhibition Profile of a MET/AXL/RON Inhibitor (BMS-777607)
| Kinase Target | IC50 (nM) |
| AXL | 1.1 |
| RON | 1.8 |
| c-Met | 3.9 |
| TYRO3 | 4.3 |
Data sourced from MedchemExpress.[1]
Table 3: Kinase Inhibition Profile of an AXL Inhibitor (R428 - Bemcentinib)
| Kinase Target | IC50 (nM) |
| AXL | 14 |
R428 exhibits high selectivity for AXL, with over 50- and 100-fold selectivity against MER and TYRO3, respectively.[1]
Key Signaling Pathways
1H-indazole-based kinase inhibitors often target critical signaling pathways implicated in cancer and other diseases. The diagram below illustrates a simplified representation of the TAM (TYRO3, AXL, MER) family of receptor tyrosine kinases, which are frequent targets of these inhibitors.[4][5] Activation of these pathways can lead to increased cell proliferation, survival, and migration.[6][7]
Caption: Simplified TAM signaling pathway and points of inhibition by indazole-based compounds.
Experimental Protocols
A systematic approach is essential for determining the cross-reactivity profile of a kinase inhibitor. The following outlines a general workflow for in vitro kinase profiling.
References
- 1. benchchem.com [benchchem.com]
- 2. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. portlandpress.com [portlandpress.com]
- 5. Generating Selective Leads for Mer Kinase Inhibitors-Example of a Comprehensive Lead-Generation Strategy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. The Emerging Role of TYRO3 as a Therapeutic Target in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Novel 3-Phenyl-1H-Indazole Derivatives and Established Therapeutics in Oncology and Inflammation
For Immediate Release
[City, State] – [Date] – In the dynamic landscape of drug discovery, the quest for more effective and safer therapeutic agents is perpetual. This guide presents a comprehensive benchmark analysis of a new class of compounds, 3-phenyl-1H-indazole derivatives, against established drugs in the fields of oncology and anti-inflammatory research. This report is tailored for researchers, scientists, and drug development professionals, offering a detailed comparison supported by experimental data to inform future research and development endeavors.
The 1H-indazole scaffold is a privileged structure in medicinal chemistry, forming the core of several clinically approved drugs.[1] The novel this compound derivatives discussed herein have demonstrated significant potential as inhibitors of key signaling pathways implicated in cancer and inflammation, namely the PI3K/Akt/mTOR and COX/LOX pathways.
Comparative Analysis in Oncology: Targeting the PI3K/Akt/mTOR Pathway
The phosphoinositide 3-kinase (PI3K)/Akt/mTOR signaling cascade is a critical pathway that is frequently hyperactivated in various cancers, playing a crucial role in tumor cell growth, proliferation, and survival.[2] Consequently, it is a prime target for anticancer drug development.[3] This section benchmarks new this compound derivatives against established PI3K/Akt/mTOR pathway inhibitors.
Data Presentation: In Vitro Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50 values) of representative this compound derivatives against various cancer cell lines, compared with established anticancer drugs.
| Compound/Drug | Target/Class | Cell Line | IC50 (µM) | Reference |
| Compound 6o | 1H-indazole-3-amine derivative | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |
| A549 (Lung Cancer) | >10 | [4] | ||
| PC-3 (Prostate Cancer) | >10 | [4] | ||
| HepG2 (Liver Cancer) | >10 | [4] | ||
| Compound 2f | Indazole derivative | A549 (Lung Cancer) | 0.89 | [5] |
| 4T1 (Breast Cancer) | 0.23 | [5] | ||
| HepG2 (Liver Cancer) | 0.65 | [5] | ||
| MCF-7 (Breast Cancer) | 1.15 | [5] | ||
| HCT116 (Colon Cancer) | 0.98 | [5] | ||
| Pazopanib | Multi-kinase inhibitor | Various | Varies (typically low µM) | [4] |
| Doxorubicin | Topoisomerase II inhibitor | MCF-7 (Breast Cancer) | 1.9 | [6] |
| HepG2 (Liver Cancer) | 0.2 | [6] |
Note: IC50 values can vary between studies due to different experimental conditions. The data presented is for comparative purposes.
Experimental Protocols
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity as an indicator of cell viability.[7]
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.
-
Incubation: Incubate the plates for 48 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
Xenograft models are instrumental in evaluating the in vivo efficacy of anticancer compounds.[9][10]
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10^6 cells) into the flank of immunocompromised mice.[2]
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Administer the test compounds and vehicle control to the mice (e.g., daily via oral gavage).[9]
-
Monitoring: Measure tumor volume and body weight 2-3 times per week.[2]
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis.
Signaling Pathway and Experimental Workflow
// Nodes RTK [label="Receptor Tyrosine\nKinase (RTK)", fillcolor="#F1F3F4", fontcolor="#202124"]; PI3K [label="PI3K", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIP2 [label="PIP2", fillcolor="#FBBC05", fontcolor="#202124"]; PIP3 [label="PIP3", fillcolor="#FBBC05", fontcolor="#202124"]; Akt [label="Akt", fillcolor="#34A853", fontcolor="#FFFFFF"]; mTORC1 [label="mTORC1", fillcolor="#EA4335", fontcolor="#FFFFFF"]; CellGrowth [label="Cell Growth &\n Proliferation", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; Established [label="Established PI3K/mTOR\nInhibitors", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"];
// Edges RTK -> PI3K [label="Activates", fontsize=8, fontcolor="#5F6368"]; PI3K -> PIP3 [label="Phosphorylates", fontsize=8, fontcolor="#5F6368"]; PIP2 -> PIP3 [style=dashed, arrowhead=none]; PIP3 -> Akt [label="Activates", fontsize=8, fontcolor="#5F6368"]; Akt -> mTORC1 [label="Activates", fontsize=8, fontcolor="#5F6368"]; mTORC1 -> CellGrowth [label="Promotes", fontsize=8, fontcolor="#5F6368"]; Indazole -> PI3K [color="#EA4335", arrowhead=tee]; Established -> PI3K [color="#4285F4", arrowhead=tee]; Established -> mTORC1 [color="#4285F4", arrowhead=tee]; } PI3K/Akt/mTOR signaling pathway with points of inhibition.
// Nodes start [label="Start:\nNew this compound\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Screening\n(MTT Assay)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50\nValues", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Efficacy\n(Xenograft Model)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nTumor Growth Inhibition", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nLead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> invitro; invitro -> ic50; ic50 -> invivo; invivo -> data; data -> end; } General experimental workflow for anticancer drug evaluation.
Comparative Analysis in Inflammation: Targeting COX and LOX Enzymes
Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, producing prostaglandins and leukotrienes, respectively, which are potent mediators of inflammation.[11] Non-steroidal anti-inflammatory drugs (NSAIDs) are common inhibitors of these pathways.[12] This section evaluates the potential of new this compound derivatives as anti-inflammatory agents.
Data Presentation: In Vitro Anti-Inflammatory Activity
The following table summarizes the in vitro inhibitory activity (IC50 values) of representative indazole derivatives against COX-2, compared with established NSAIDs.
| Compound/Drug | Target | IC50 (µM) | Reference |
| 5-Aminoindazole | COX-2 | 12.32 | [13] |
| 6-Nitroindazole | COX-2 | 19.22 | [13] |
| Indazole | COX-2 | 23.42 | [13] |
| Celecoxib | COX-2 | 5.10 | [13] |
| Diclofenac | COX-1/COX-2 | Varies (potent inhibitor) | [14] |
Experimental Protocols
The ability of a compound to inhibit COX-1 and COX-2 can be determined using commercially available enzyme immunoassay (EIA) kits.[11]
-
Enzyme Preparation: Use ovine COX-1 and human recombinant COX-2.
-
Compound Incubation: Incubate the enzyme with various concentrations of the test compound.
-
Substrate Addition: Add arachidonic acid to initiate the reaction.
-
Prostaglandin Measurement: Measure the production of prostaglandin E2 (PGE2) using an EIA.
-
IC50 Calculation: Determine the concentration of the compound that causes 50% inhibition of the enzyme activity.
The inhibitory effect on 5-lipoxygenase can be assessed using a spectrophotometric method.
-
Enzyme and Substrate: Use soybean lipoxygenase and linoleic acid as the substrate.
-
Compound Incubation: Pre-incubate the enzyme with the test compound.
-
Reaction Initiation: Add the substrate to start the reaction.
-
Conjugated Diene Formation: Monitor the formation of conjugated dienes by measuring the increase in absorbance at 234 nm.
-
IC50 Determination: Calculate the IC50 value from the concentration-response curve.
Signaling Pathway and Experimental Workflow
// Nodes Membrane [label="Membrane Phospholipids", fillcolor="#F1F3F4", fontcolor="#202124"]; PLA2 [label="PLA2", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; AA [label="Arachidonic Acid", fillcolor="#FBBC05", fontcolor="#202124"]; COX [label="COX-1 / COX-2", fillcolor="#4285F4", fontcolor="#FFFFFF"]; LOX [label="5-LOX", fillcolor="#34A853", fontcolor="#FFFFFF"]; PGs [label="Prostaglandins\n(Inflammation, Pain)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; LTs [label="Leukotrienes\n(Inflammation)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Indazole [label="this compound\nDerivatives", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#EA4335"]; NSAIDs [label="Established NSAIDs", shape=box, style=filled, fillcolor="#FFFFFF", fontcolor="#4285F4"];
// Edges Membrane -> AA [label="Hydrolysis", fontsize=8, fontcolor="#5F6368"]; PLA2 -> AA [style=dashed, arrowhead=none]; AA -> COX; AA -> LOX; COX -> PGs; LOX -> LTs; Indazole -> COX [color="#EA4335", arrowhead=tee]; NSAIDs -> COX [color="#4285F4", arrowhead=tee]; Indazole -> LOX [color="#EA4335", arrowhead=tee, style=dashed]; } Arachidonic acid cascade and targets of anti-inflammatory drugs.
// Nodes start [label="Start:\nNew this compound\nDerivatives", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; invitro [label="In Vitro Enzyme\nInhibition Assays\n(COX/LOX)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ic50 [label="Determine IC50\nValues", fillcolor="#FBBC05", fontcolor="#202124"]; invivo [label="In Vivo Models\n(e.g., Carrageenan-induced\npaw edema)", fillcolor="#34A853", fontcolor="#FFFFFF"]; data [label="Data Analysis:\nReduction in Inflammation", fillcolor="#EA4335", fontcolor="#FFFFFF"]; end [label="End:\nLead Compound\nIdentification", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges start -> invitro; invitro -> ic50; ic50 -> invivo; invivo -> data; data -> end; } General experimental workflow for anti-inflammatory drug evaluation.
Conclusion
The presented data indicates that novel this compound derivatives hold significant promise as a new generation of therapeutic agents for both oncology and inflammatory diseases. Certain derivatives exhibit potent in vitro activity, in some cases comparable to or exceeding that of established drugs. The detailed experimental protocols and pathway diagrams provided in this guide are intended to facilitate further research and development of these promising compounds. Continued investigation, including comprehensive in vivo studies and safety profiling, is warranted to fully elucidate their therapeutic potential.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. Measuring PI3K Lipid Kinase Activity | Springer Nature Experiments [experiments.springernature.com]
- 4. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. benchchem.com [benchchem.com]
- 10. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Dual synergistic inhibition of COX and LOX by potential chemicals from Indian daily spices investigated through detailed computational studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Different methods for testing potential cyclooxygenase-1 and cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. In vivo and In vitro Anti-Inflammatory Activity of Indazole and Its Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Rational Design and Synthesis of New Selective COX-2 Inhibitors with In Vivo PGE2-Lowering Activity by Tethering Benzenesulfonamide and 1,2,3-Triazole Pharmacophores to Some NSAIDs - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Binding Mode of 3-Phenyl-1H-Indazole Derivatives to the PI3Kα Kinase: A Comparative Guide
A detailed analysis of the binding interactions between 3-phenyl-1H-indazole-based inhibitors and the α-isoform of phosphoinositide 3-kinase (PI3Kα) is presented, offering a comparative perspective against other classes of PI3Kα inhibitors. This guide synthesizes data from computational modeling and experimental assays to provide researchers and drug development professionals with a comprehensive understanding of the structure-activity relationships governing this important class of molecules.
The this compound scaffold has emerged as a promising framework for the development of kinase inhibitors. Specifically, derivatives of 3-ethynyl-1H-indazole have demonstrated inhibitory activity against critical components of the PI3K/AKT/mTOR signaling pathway, a cascade frequently dysregulated in cancer.[1][2] This guide focuses on elucidating the binding mode of these compounds to PI3Kα, drawing comparisons with other known inhibitors that have co-crystal structures available.
Comparative Analysis of PI3Kα Inhibitors
While a crystal structure of a 3-ethynyl-1H-indazole derivative complexed with PI3Kα is not yet publicly available, computational docking studies have provided significant insights into its putative binding mode.[2] This predicted interaction can be compared with the experimentally determined binding of other well-characterized PI3K inhibitors.
| Compound Class | Key Interacting Residues (PI3Kα) | Binding Mode Highlights | Reference |
| 3-Ethynyl-1H-indazole (Compound 10) | Val851 (hinge region) | The protonated nitrogen of the indazole ring is predicted to form a hydrogen bond with the backbone carbonyl of Val851 in the hinge region. The ethynyl-linked phenyl group occupies the ATP-binding pocket. | [1] |
| PI-103 | Val851, Asp810, Tyr836 | The morpholine oxygen forms a hydrogen bond with the amide of Val851. The hydroxyl group of the phenol moiety forms two hydrogen bonds with the carboxyl group of Asp810 and the hydroxyl group of Tyr836.[3] | [3] |
| GDC-0941 | Val851, Ser774, Tyr836, Asp933 | The thienopyrimidine core interacts with the hinge region, with the morpholine oxygen accepting a hydrogen bond from Val851. Additional interactions are observed with other key residues in the active site. | [3] |
Structure-Activity Relationship of 3-Ethynyl-1H-Indazoles
The inhibitory potency of the 3-ethynyl-1H-indazole series against PI3Kα is significantly influenced by the substitutions on the phenyl ring. A key study demonstrated that a pyridine group on the ethynyl moiety is an efficient substituent for potent inhibition.[1] The amino group on substituted phenyl rings can also be involved in hydrogen bonding with the hinge residue Val851.[1]
Table 1: In Vitro Inhibitory Activity of Selected 3-Ethynyl-1H-Indazole Derivatives [1]
| Compound | PI3Kα IC₅₀ (µM) | PDK1 IC₅₀ (µM) | mTOR IC₅₀ (µM) |
| 6 | 1.05 | >10 | 2.55 |
| 9 | 1.85 | 5.10 | >10 |
| 10 | 0.361 | 1.25 | 0.850 |
| 13 | 5.12 | 8.50 | >10 |
Experimental Protocols
In Vitro Kinase Assays
The inhibitory activity of the compounds against PI3Kα, PDK1, and mTOR was determined using biochemical assays. These assays typically involve incubating the purified kinase with the inhibitor at various concentrations, followed by the addition of ATP and the appropriate substrate. The extent of substrate phosphorylation is then measured, often through methods like fluorescence resonance energy transfer (FRET) or luminescence-based ATP detection, to calculate the IC₅₀ value.[1]
Cell-Based Assays
To assess the impact of these inhibitors on the intracellular signaling pathway, cell-based assays are employed. This involves treating cancer cell lines with the compounds and then measuring the phosphorylation status of downstream targets such as AKT and PRAS40 using techniques like Western blotting or high-content imaging.[1]
Computational Docking
In the absence of a co-crystal structure, computational docking is a valuable tool to predict the binding mode of a ligand to its target protein. The process involves:
-
Target Preparation: Starting with a known crystal structure of the target protein (e.g., PI3Kα, PDB ID: 3HHM), the binding site is defined.[2]
-
Ligand Preparation: The 3D structure of the inhibitor is generated and optimized.
-
Docking Simulation: A docking algorithm is used to place the ligand into the binding site in various orientations and conformations, scoring each pose based on factors like intermolecular interactions and conformational strain.
-
Analysis: The most favorable poses are analyzed to predict key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the protein.
Visualizing the Interactions
PI3Kα Signaling Pathway
Caption: The PI3K/AKT/mTOR signaling cascade.
Experimental Workflow for Kinase Inhibition Assay
Caption: A generalized workflow for an in vitro kinase inhibition assay.
Predicted Binding Mode of a 3-Ethynyl-1H-Indazole in PI3Kα
Caption: Predicted interactions of a 3-ethynyl-1H-indazole with PI3Kα.
References
- 1. Crystal Structures of PI3Kα Complexed with PI103 and Its Derivatives: New Directions for Inhibitors Design - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and structure-activity relationships of 3-ethynyl-1H-indazoles as inhibitors of Phosphatidylinositol 3-kinase signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rcsb.org [rcsb.org]
A Head-to-Head Comparison of 3-Phenyl-1H-Indazole and its Analogs in Preclinical Research
In the landscape of medicinal chemistry, the 3-phenyl-1H-indazole scaffold has emerged as a privileged structure, serving as a versatile template for the design of novel therapeutic agents. This guide provides a head-to-head comparison of this compound and its analogs, focusing on their antiproliferative and anticandidal activities. The following sections summarize key quantitative data from preclinical studies, detail the experimental protocols used for their evaluation, and visualize the associated signaling pathways and experimental workflows.
Comparative Biological Activity
The antiproliferative and anticandidal activities of this compound analogs have been investigated in various studies. The following table summarizes the key findings, presenting the half-maximal growth inhibitory concentration (GI50) and half-maximal inhibitory concentration (IC50) values against different cancer cell lines and fungal strains.
| Compound ID | Modification of this compound Core | Target/Cell Line | Activity (µM) | Source |
| 1c | N-phenyl-1H-indazole-1-carboxamide derivative | Full NCI tumor cell lines panel | GI50: 0.041-33.6 (Mean GI50: 1.90) | [1] |
| 10d, 10e | 3-amino-N-phenyl-1H-indazole-1-carboxamides | Various neoplastic cell lines | < 1 (as low as 0.0153 in SR leukemia) | [2] |
| 10g | This compound with N,N-diethylcarboxamide substituent | C. albicans, Miconazole-susceptible and -resistant C. glabrata | Most active in series | [3] |
| 89 | 1H-indazol-3-amine derivative | Bcr-AblWT, Bcr-AblT315I, K562 leukemia cells | IC50: 0.014, 0.45, 6.50, respectively | [4] |
| 102 | 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-(3-(4–methylpiperazin-1-yl)phenyl)-1H-indazole-4-carboxamide | FGFR1 | IC50: 0.0302 | [4][5] |
| 1a | 3-(4-carboxyphenyl)amino-1-phenyl-1H-indazole | In vivo anti-inflammatory model | Significant edema inhibition at 30 mg/kg | [6] |
Experimental Protocols
The biological activities of the this compound analogs summarized above were determined using a range of established experimental protocols. The following provides a detailed description of the key methodologies cited.
In Vitro Antiproliferative Assay (NCI-60 Screen)
The National Cancer Institute (NCI) protocol for evaluating the in vitro antiproliferative activity of compounds against 60 human tumor cell lines is a cornerstone of cancer drug discovery.
Methodology:
-
Cell Lines: The assay utilizes 60 different human cancer cell lines, representing leukemia, melanoma, and cancers of the lung, colon, brain, ovary, breast, prostate, and kidney.
-
Compound Preparation: Compounds are dissolved in a suitable solvent, typically DMSO, and diluted to the desired concentrations.
-
Cell Plating and Treatment: Cells are seeded in 96-well microtiter plates and allowed to attach overnight. They are then incubated with the test compounds at various concentrations for a specified period, usually 48 hours.
-
Endpoint Measurement: The sulforhodamine B (SRB) assay is used to determine cell viability. SRB is a bright pink aminoxanthene dye that binds to basic amino acids in cellular proteins under mildly acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, to the cell number.
-
Data Analysis: The optical density of the stained cells is measured using a plate reader. The GI50 (concentration causing 50% growth inhibition) is then calculated from dose-response curves.
Cell Cycle Analysis
To understand the mechanism of action of antiproliferative compounds, cell cycle analysis is often performed.
Methodology:
-
Cell Culture and Treatment: Cancer cells (e.g., K562 leukemia cells) are cultured and treated with the test compound at a specific concentration for a defined period.
-
Cell Harvesting and Fixation: Cells are harvested, washed with phosphate-buffered saline (PBS), and fixed in cold ethanol to preserve their cellular structure and DNA content.
-
Staining: The fixed cells are treated with RNase to remove RNA and then stained with a fluorescent dye that intercalates with DNA, such as propidium iodide (PI). The fluorescence intensity of the stained cells is directly proportional to their DNA content.
-
Flow Cytometry: The stained cells are analyzed using a flow cytometer, which measures the fluorescence of individual cells as they pass through a laser beam.
-
Data Interpretation: The resulting data is presented as a histogram, where the x-axis represents the DNA content and the y-axis represents the cell count. This allows for the quantification of cells in different phases of the cell cycle (G0/G1, S, and G2/M). An accumulation of cells in a particular phase suggests that the compound interferes with cell cycle progression at that point.[1][2]
Anticandidal Activity Assay
The effectiveness of compounds against Candida species is determined using broth microdilution methods.
Methodology:
-
Strains: The assay is performed against various Candida strains, such as C. albicans, C. glabrata, and C. tropicalis.
-
Compound Preparation: Compounds are serially diluted in a multi-well plate.
-
Inoculation: A standardized suspension of the Candida strain is added to each well.
-
Incubation: The plates are incubated under conditions that promote fungal growth.
-
Endpoint Measurement: The minimum inhibitory concentration (MIC) is determined as the lowest concentration of the compound that prevents visible growth of the fungus.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathway affected by some this compound analogs and a general workflow for their synthesis and evaluation.
Caption: Mechanism of action of certain this compound analogs on the cell cycle.
Caption: General experimental workflow for the development of this compound analogs.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, Synthesis and Anticandidal Evaluation of Indazole and Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. journal.hep.com.cn [journal.hep.com.cn]
Reproducibility of Experimental Results with 3-Phenyl-1H-indazole: A Comparative Guide
For researchers, scientists, and professionals in drug development, the reproducibility of experimental findings is paramount. This guide provides a comparative analysis of the biological activities of 3-phenyl-1H-indazole and its derivatives, with a focus on presenting supporting experimental data and detailed methodologies to aid in the assessment of reproducibility and to compare its performance against alternatives.
Comparative Biological Activity of this compound Derivatives
The therapeutic potential of this compound and its analogs has been explored in various studies, primarily focusing on their antiproliferative and antimicrobial activities. The following tables summarize the quantitative data from these studies, offering a basis for comparison. It is important to note that direct comparisons of absolute values between different studies should be made with caution due to potential variations in experimental conditions.
Antiproliferative Activity
Several derivatives of this compound have demonstrated significant activity against a range of human cancer cell lines. The half-maximal inhibitory concentration (IC50) or growth inhibition (GI50) values are commonly used metrics to quantify this activity.
| Compound ID | Derivative Class | Target Cell Line | IC50 / GI50 (µM) | Reference |
| 1c | N-phenyl-1H-indazole-1-carboxamide | K562 (Leukemia) | Mean GI50: 1.90 | [1][2] |
| Colon Cancer Cell Lines | GI50 range: 0.041-33.6 | [1] | ||
| Melanoma Cell Lines | GI50 range: 0.041-33.6 | [1] | ||
| 10d | 3-amino-N-phenyl-1H-indazole-1-carboxamide | SR (Leukemia) | < 1 (specifically 0.0153) | [3] |
| 10e | 3-amino-N-phenyl-1H-indazole-1-carboxamide | Various Neoplastic Cell Lines | < 1 | [3] |
| Compound 26 | 6-substituted morpholine imidazo[1,2-b]pyridazine with indazole | MPC-11 (Multiple Myeloma) | GI50: as low as 0.03 | [4] |
| H929 (Multiple Myeloma) | GI50: as low as 0.03 | [4] |
Anticandidal Activity
The antifungal potential of this compound derivatives has been evaluated against various Candida species, which are common causes of fungal infections in humans. The Minimum Inhibitory Concentration (MIC) is the standard measure of antifungal efficacy.
| Compound Series | Target Strain | Activity Metric | Result | Reference |
| This compound moiety | C. albicans | Growth Inhibition | High | |
| C. glabrata (miconazole susceptible) | Growth Inhibition | High | ||
| C. glabrata (miconazole resistant) | Growth Inhibition | High |
Experimental Protocols
To ensure the reproducibility of the cited experimental results, detailed methodologies for the key assays are provided below.
Antiproliferative Activity Assay (MTT Assay)
This colorimetric assay is a standard method for assessing the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.
1. Cell Seeding:
-
Culture human cancer cell lines (e.g., K562, HeLa, A549) in appropriate complete medium.
-
Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well.
-
Incubate the plates for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
2. Compound Treatment:
-
Prepare stock solutions of the this compound derivatives in dimethyl sulfoxide (DMSO).
-
Perform serial dilutions of the stock solutions in the cell culture medium to achieve the desired final concentrations.
-
Add the diluted compounds to the wells containing the cells. Include a vehicle control (DMSO without the compound) and a positive control (a known anticancer drug).
-
Incubate the plates for 48 to 72 hours.
3. MTT Addition and Incubation:
-
Following the incubation period, add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well.
-
Incubate the plates for an additional 4 hours at 37°C to allow for the formation of formazan crystals by viable cells.
4. Solubilization and Absorbance Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Measure the absorbance of the solution in each well at a wavelength of 570 nm using a microplate reader.
5. Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Determine the GI50 or IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability, using a suitable software like GraphPad Prism.
Minimum Inhibitory Concentration (MIC) Determination for Anticandidal Activity
The broth microdilution method is a standardized technique to determine the MIC of an antifungal agent.
1. Preparation of Antifungal Solutions:
-
Prepare stock solutions of the this compound derivatives in DMSO.
-
Perform serial two-fold dilutions of the compounds in RPMI 1640 medium buffered with MOPS in 96-well microtiter plates.
2. Inoculum Preparation:
-
Culture the Candida strains on Sabouraud dextrose agar.
-
Prepare a standardized inoculum suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute the inoculum further in RPMI 1640 medium to achieve a final concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.
3. Inoculation and Incubation:
-
Add the diluted fungal inoculum to each well of the microtiter plate containing the antifungal dilutions.
-
Include a growth control well (inoculum without compound) and a sterility control well (medium only).
-
Incubate the plates at 35°C for 24-48 hours.
4. MIC Determination:
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth (typically ≥50% reduction) compared to the growth control.[5][6][7] The endpoint can be determined visually or by using a spectrophotometer to measure the optical density.
Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
1. Cell Culture and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of the this compound derivative for a specified period (e.g., 24 or 48 hours).
2. Cell Harvesting and Fixation:
-
Harvest the cells by trypsinization and wash them with ice-cold phosphate-buffered saline (PBS).
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Incubate the cells on ice for at least 30 minutes or store them at -20°C for later analysis.[8]
3. Staining:
-
Centrifuge the fixed cells to remove the ethanol and wash them with PBS.
-
Resuspend the cell pellet in a staining solution containing propidium iodide (PI), a fluorescent DNA intercalating agent, and RNase A to prevent staining of double-stranded RNA.[8][9]
-
Incubate the cells in the dark at room temperature for 30 minutes.
4. Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
The DNA content of the cells is measured by the intensity of the PI fluorescence.
-
The data is used to generate a histogram that shows the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.
5. Data Interpretation:
-
An accumulation of cells in a specific phase of the cell cycle (e.g., G0/G1) suggests that the compound interferes with cell cycle progression at that point.[10][11]
Signaling Pathways and Experimental Workflows
The antiproliferative effects of some 3-amino-N-phenyl-1H-indazole-1-carboxamides have been linked to the induction of a G0-G1 cell cycle arrest.[1][3] This is often associated with the modulation of key regulatory proteins in the cell cycle machinery. One such critical regulator is the retinoblastoma protein (pRb).[1][3] The activity of pRb is controlled by its phosphorylation state, which in turn is regulated by cyclin-dependent kinases (CDKs). An increase in the underphosphorylated form of pRb leads to the sequestration of E2F transcription factors, thereby preventing the transcription of genes required for entry into the S phase and effectively halting the cell cycle in G1.
Proposed Signaling Pathway for G0-G1 Arrest
Caption: Proposed mechanism of G0-G1 cell cycle arrest by this compound derivatives.
General Experimental Workflow for Compound Evaluation
The following diagram illustrates a typical workflow for the initial evaluation of the biological activity of novel this compound derivatives.
Caption: A general workflow for the synthesis and biological evaluation of this compound derivatives.
References
- 1. Synthesis of substituted 3-amino-N-phenyl-1H-indazole-1-carboxamides endowed with antiproliferative activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. Antifungal Susceptibility Testing: Practical Aspects and Current Challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. vet.cornell.edu [vet.cornell.edu]
- 9. cancer.wisc.edu [cancer.wisc.edu]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of 3-phenyl-1H-indazole: A Guide for Laboratory Professionals
Disclaimer: This document provides guidance on the proper disposal of 3-phenyl-1H-indazole based on safety data sheets for structurally similar compounds. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is crucial to handle this compound as a potentially hazardous substance and to consult with your institution's Environmental Health and Safety (EHS) office for specific disposal protocols compliant with local, state, and federal regulations.
Immediate Safety and Handling Protocols
Before initiating any disposal procedure, ensure that all appropriate Personal Protective Equipment (PPE) is worn. This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood to avoid inhalation of any dust or vapors.[1][2]
Waste Characterization and Segregation
Based on the available information for similar indazole derivatives, this compound should be treated as a non-halogenated organic waste, provided it has not been mixed with halogenated solvents. Proper waste segregation is critical to ensure safe and compliant disposal. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory trash.[3]
Key Disposal and Safety Parameters
| Parameter | Guideline | Source |
| Waste Classification | Hazardous Chemical Waste (likely non-halogenated organic) | Inferred from[2][3] |
| Personal Protective Equipment (PPE) | Safety goggles, chemical-resistant gloves, lab coat | [1][2][4] |
| Handling Environment | Well-ventilated area or chemical fume hood | [1][2] |
| Incompatible Materials | Strong oxidizing agents | [1][5] |
| Spill Cleanup | Use inert absorbent material (e.g., vermiculite, sand) | [3] |
| Container Management | Labeled, sealed, and compatible waste container | [3] |
| Disposal Method | Licensed hazardous waste disposal service | [1][2][3] |
Step-by-Step Disposal Protocol
-
Preparation: Don the appropriate PPE and ensure you are working in a designated area for hazardous waste handling, such as a chemical fume hood.[3]
-
Waste Collection (Solid): Carefully transfer the solid this compound waste into a designated and clearly labeled "Non-Halogenated Organic Waste" container. This includes any contaminated consumables such as weighing paper or disposable spatulas.
-
Waste Collection (Liquid): If this compound is in a solution, pour the liquid waste into the appropriate "Non-Halogenated Liquid Waste" container. Be mindful of any potential chemical incompatibilities.
-
Container Management: Keep the waste container securely closed when not in use. Do not overfill the container; a general guideline is to not exceed 90% capacity to allow for vapor expansion.[3]
-
Labeling: Ensure the waste container is accurately labeled with its contents, including the full chemical name "this compound" and any other components of the waste stream.
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure secondary containment area while awaiting pickup.
-
Disposal Request: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal company.[2][3]
Spill and Emergency Procedures
In the event of a spill, the immediate priority is to ensure personnel safety and contain the spill.
-
Small Spills: For minor spills, and if you are properly trained, you can manage the cleanup.
-
Containment: Use an inert absorbent material like sand or vermiculite to contain and absorb the spilled material.[3]
-
Cleanup: Carefully sweep or scoop the contaminated absorbent material into a labeled hazardous waste container.[3]
-
Decontamination: Clean the spill area with an appropriate solvent (e.g., soap and water), and dispose of the cleaning materials as hazardous waste.[3]
-
-
Large Spills: For significant spills, evacuate the immediate area and follow your institution's emergency response procedures by alerting your supervisor and contacting the EHS office.[3]
Disposal Workflow Diagram
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistics for Handling 3-phenyl-1H-indazole
For Researchers, Scientists, and Drug Development Professionals
This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of 3-phenyl-1H-indazole. Given the absence of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on data from structurally similar indazole derivatives and general best practices for handling laboratory chemicals. It is imperative to treat this compound as a potentially hazardous substance and to exercise caution.
Hazard Identification and Personal Protective Equipment (PPE)
Based on analogous compounds, this compound is anticipated to be a hazardous substance. The primary hazards are expected to include skin irritation, serious eye irritation, and potential respiratory tract irritation. Some indazole derivatives are also harmful if swallowed.[1][2] Therefore, appropriate PPE must be worn at all times.
Recommended Personal Protective Equipment (PPE)
| Protection Type | Equipment | Specification | Rationale |
| Eye and Face Protection | Safety Goggles or a Face Shield | Chemical splash goggles compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[3] A face shield should be used when there is a significant splash hazard.[4][5] | To protect against potential splashes and eye irritation. |
| Skin Protection | Chemical-Resistant Gloves | Nitrile gloves are a suitable choice for handling many solid chemicals.[6] For tasks with a higher risk of exposure, heavier chemical-resistant gloves should be considered.[4] | To prevent skin contact and potential irritation. |
| Body Protection | Laboratory Coat | A standard lab coat is required for minor tasks. For activities with a higher risk of contamination, a chemical-resistant apron or coveralls should be worn over the lab coat.[5][6] | To protect clothing and skin from contamination. |
| Respiratory Protection | N95 Respirator or higher | A respirator may be necessary if there is a risk of generating dust or aerosols, especially when handling the solid compound outside of a certified chemical fume hood.[1] | To prevent inhalation and potential respiratory irritation. |
Operational Plan: Step-by-Step Handling Procedures
All handling of this compound should be conducted in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[7]
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Disposal Plan: Managing Chemical Waste
The disposal of this compound and any contaminated materials must be managed as hazardous waste.[2] Under no circumstances should this compound be disposed of down the drain or in regular trash.[7]
Step-by-Step Disposal Protocol
-
Segregation : All waste containing this compound must be collected in a dedicated and clearly labeled "Halogenated Organic Waste" container.[1][7] This waste stream should be kept separate from other chemical waste to prevent potentially dangerous reactions.
-
Container Management : The waste container must be made of a compatible material, such as high-density polyethylene (HDPE), and have a secure, tight-fitting lid.[1] Keep the container closed at all times except when adding waste.
-
Labeling : The waste container must be labeled with the words "HAZARDOUS WASTE" and a full description of the contents, including the name "this compound" and its approximate concentration.
-
Spill Management : In the event of a small spill, and if you are trained to do so, use an inert absorbent material to contain and clean up the spill. The contaminated absorbent material must then be placed in the designated hazardous waste container. For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office immediately.[7]
-
Disposal of Empty Containers : Empty containers that held this compound should be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate should be collected and disposed of as hazardous waste.[2]
-
Final Disposal : Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste management company.
Logical Flow for Waste Disposal
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
